molecular formula C14H12N2 B1595303 2-(2-Aminophenyl)indole CAS No. 32566-01-1

2-(2-Aminophenyl)indole

Cat. No.: B1595303
CAS No.: 32566-01-1
M. Wt: 208.26 g/mol
InChI Key: IAKRGXQCKYFJCB-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)indole is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKRGXQCKYFJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352891
Record name 2-(2-Aminophenyl)indole
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Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32566-01-1
Record name 2-(2-Aminophenyl)indole
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Record name 2-(2-Aminophenyl)indole
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Foundational & Exploratory

The Chemistry and Biological Significance of 2-(2-Aminophenyl)indole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminophenyl)indole, a heterocyclic aromatic compound, serves as a crucial scaffold in medicinal chemistry. Its unique structural features, comprising an indole (B1671886) nucleus linked to an aminophenyl group, provide a versatile platform for the development of novel therapeutic agents. This document provides a comprehensive overview of the structure, chemical properties, and synthesis of this compound. Furthermore, it delves into the extensive research on its derivatives, which have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This guide consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes a principal mechanism of action to support ongoing research and drug discovery efforts.

Core Compound Structure and Chemical Identity

This compound is characterized by an indole ring system substituted at the 2-position with a 2-aminophenyl group. This arrangement of aromatic and heterocyclic moieties imparts specific chemical properties that are leveraged in the design of biologically active molecules.

IdentifierValueReference
Chemical Formula C₁₄H₁₂N₂[1][2][3]
IUPAC Name 2-(1H-indol-2-yl)aniline[2]
Molecular Weight 208.26 g/mol [1][2][3]
CAS Number 32566-01-1[1][2][3]
Canonical SMILES C1=CC=C(C(=C1)N)C2=C3C=CC=C3NC2=O

Synthesis of the 2-Phenylindole (B188600) Scaffold

The synthesis of 2-phenylindole derivatives, including the this compound core, is most commonly achieved through the Fischer indole synthesis .[4][5][6] This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a suitable ketone or aldehyde.[4][5]

Representative Experimental Protocol: Fischer Indole Synthesis

The following protocol is a generalized procedure for the synthesis of a 2-phenylindole derivative. Specific reaction conditions, such as the choice of acid catalyst and solvent, may be optimized for particular substrates.

Step 1: Formation of the Phenylhydrazone An equimolar mixture of a substituted phenylhydrazine and an appropriate acetophenone (B1666503) is refluxed in ethanol (B145695) with a catalytic amount of glacial acetic acid.[7][8] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated phenylhydrazone is collected by filtration.

Step 2: Acid-Catalyzed Cyclization The dried phenylhydrazone is added to a strong acid, such as polyphosphoric acid or sulfuric acid, and the mixture is heated.[8][9] The reaction is maintained at an elevated temperature (typically around 100°C) with constant stirring for a designated period.[8]

Step 3: Work-up and Purification After cooling, the reaction mixture is carefully poured into cold water to precipitate the crude 2-phenylindole product.[8] The solid is then collected by filtration, washed with water, and subsequently purified. Purification is often achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-phenylindole derivative.[7]

Biological Activities and Therapeutic Potential

Derivatives of the 2-(aminophenyl)indole scaffold have been extensively investigated for a range of pharmacological activities. The primary areas of interest include anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

A significant body of research highlights the potent antiproliferative effects of 2-phenylindole derivatives against various cancer cell lines.[1][10] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[1][11]

Quantitative Data on Anticancer Activity:

Compound ClassCell LineIC₅₀ (µM)Mechanism of ActionReference
N-(2-amino-phenyl)-indole-carboxamidesHeLa, MDA-MB-231, HepG2< 5.0CDK9 and HDAC Inhibition
Bisindole derivativesMCF-7 (ER+)2.71Estrogen Receptor Binding, Apoptosis Induction[11]
Combretastatin A4 conjugatesMCF-7 (ER+)1.86Tubulin Polymerization Inhibition, Apoptosis Induction[11]
Substituted 2-phenylindolesB16F10 (Melanoma)--[10]
Substituted 2-phenylindolesA549 (Lung Cancer)--[10]
Substituted 2-phenylindolesMDA-MB-231 (Breast Cancer)--[10]
Antimicrobial Activity

The indole nucleus is a well-known pharmacophore in the development of antimicrobial agents. Derivatives of 2-phenylindole have demonstrated promising activity against a spectrum of bacteria and fungi.

Quantitative Data on Antimicrobial Activity:

Compound ClassOrganismMIC (µg/mL)Reference
Indole-thiadiazole derivative (2h)S. aureus6.25
Indole-triazole derivative (3d)S. aureus6.25
Indole-thiadiazole derivative (2c)MRSAMore effective than ciprofloxacin
Indole-triazole derivative (3d)MRSAMore effective than ciprofloxacin
Anti-inflammatory Activity

Certain 2-phenylindole derivatives have been shown to possess anti-inflammatory properties, with some compounds exhibiting potent inhibition of cyclooxygenase (COX) enzymes.

Mechanistic Insights: A Visual Representation

The anticancer effects of many 2-phenylindole derivatives are attributed to their ability to induce apoptosis in cancer cells. A common pathway involves the inhibition of tubulin polymerization, leading to cell cycle arrest and the subsequent activation of the apoptotic cascade.

apoptosis_pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response 2_Phenylindole_Derivative 2_Phenylindole_Derivative Tubulin Tubulin 2_Phenylindole_Derivative->Tubulin Inhibition Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Apoptosis_Induction Mitotic_Arrest->Apoptosis_Induction

Caption: Apoptosis induction by a 2-phenylindole derivative.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The versatility of the 2-phenylindole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activities. Future research should focus on elucidating the structure-activity relationships of these compounds to design more potent and selective agents. Furthermore, in-depth mechanistic studies are crucial to fully understand their modes of action and to identify novel therapeutic targets. The continued exploration of this chemical space holds great promise for the development of next-generation therapies for a range of human diseases.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2-(2-Aminophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminophenyl)indole is a key heterocyclic compound with significant biological activity, primarily as a ligand for the Aryl Hydrocarbon Receptor (AhR). Its unique structure, featuring an indole (B1671886) scaffold substituted with an aminophenyl group, has made it a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting a comparative analysis of various synthetic methodologies. Detailed experimental protocols for key synthesis routes are provided, alongside a visualization of its primary signaling pathway.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The addition of a 2-aminophenyl substituent at the 2-position of the indole ring gives rise to this compound, a molecule with distinct physicochemical and biological properties. This compound has garnered attention for its ability to modulate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating a diverse range of cellular processes, including immune responses, cell proliferation, and xenobiotic metabolism.[1] Understanding the historical context of its synthesis and the evolution of synthetic methods is crucial for the continued exploration of its therapeutic potential.

Discovery and Historical Context

Over the decades, the demand for more efficient, versatile, and environmentally benign synthetic routes has driven the development of numerous novel methods for constructing the 2-arylindole scaffold, including transition metal-catalyzed cross-coupling and cyclization reactions.[1]

Synthetic Methodologies

A variety of synthetic strategies have been employed for the synthesis of this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. The following sections summarize the key historical and modern approaches.

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone of indole chemistry.[2] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole. For the synthesis of this compound, this would involve the reaction of a suitably protected 2-aminophenyl ketone with phenylhydrazine.

Palladium-Catalyzed Syntheses

Palladium-catalyzed reactions have emerged as powerful tools for the construction of complex organic molecules, including indoles.[1][4] These methods often offer high yields, good functional group tolerance, and milder reaction conditions compared to classical methods. Common strategies include the Sonogashira coupling followed by cyclization and direct C-H activation/amination approaches.

Copper-Catalyzed Syntheses

Copper-catalyzed methods provide a cost-effective and efficient alternative for the synthesis of indoles.[5] These reactions can proceed through various mechanisms, including domino coupling-cyclization processes and hydroamination of alkynes.

Other Methods

Other notable methods for the synthesis of 2-substituted indoles include acid-catalyzed recyclization and dehydrogenative N-heterocyclization.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic methods leading to this compound and related 2-arylindoles. Direct comparative data for this compound across all methods is limited in the literature; therefore, data for analogous 2-arylindoles are included to provide a broader perspective on the efficiency of each method.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed Cyclization 2-AlkynylanilinesPd(OAc)₂TPGS-750-M/H₂O800.3-625-65[6]
Palladium-Catalyzed Heteroannulation 2-Haloanilines, PhenylacetylenePd(PPh₃)₂Cl₂DMFReflux24~68[3]
Palladium-Catalyzed Amination Ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonatePd(PPh₃)₄THF80N/AExcellent[4]
Copper-Catalyzed Coupling-Cyclization 1-Alkynes, o-Iodotrifluoroacetanilide[Cu(phen)(PPh₃)₂]NO₃Toluene or Dioxane110N/AGood[7]
Fischer Indole Synthesis (for 2-phenylindole) Phenylhydrazine, Acetophenone (B1666503)Polyphosphoric acidN/A100-1200.17N/A[8]

Experimental Protocols

General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Indoles in an Aqueous Micellar Medium[6]
  • In a microwave vial, combine the 2-alkynylaniline (1 mmol), Pd(OAc)₂ (0.02 mmol), and a 3% solution of TPGS-750-M in water (5 mL).

  • Seal the vial and heat the mixture under microwave irradiation at 80°C for the specified time (typically 1 to 3 cycles of 20 minutes).

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel flash chromatography to afford the desired 2-substituted indole.

General Procedure for Fischer Indole Synthesis of 2-Phenylindole[8]
  • Prepare the acetophenone phenylhydrazone by reacting acetophenone and phenylhydrazine in the presence of an acid catalyst.

  • In a suitable reaction vessel, heat polyphosphoric acid to 100-120°C.

  • Slowly add the acetophenone phenylhydrazone to the hot polyphosphoric acid with stirring.

  • Continue heating and stirring for approximately 10 minutes.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 2-phenylindole.

Biological Activity and Signaling Pathway

This compound is recognized as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1] The AhR is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of endogenous and exogenous compounds.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the translocation of the complex into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR/ARNT heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-Hsp90-AIP-p23 complex Ligand->AhR_complex Binding Translocation Nuclear Translocation AhR_complex->Translocation AhR_Ligand AhR-Ligand AhR_ARNT AhR-ARNT Heterodimer AhR_Ligand->AhR_ARNT Heterodimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Gene_Expression Target Gene Expression XRE->Gene_Expression Transcription

References

A Comprehensive Technical Guide to 2-(2-Aminophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminophenyl)indole, scientifically known by its IUPAC name 2-(1H-indol-2-yl)aniline , is a heterocyclic aromatic organic compound. Its structure, featuring a fusion of indole (B1671886) and aniline (B41778) moieties, makes it a valuable scaffold in medicinal chemistry and a versatile starting material for the synthesis of more complex molecules. This technical guide provides an in-depth overview of its chemical identity, synthesis, and known biological significance, with a focus on its potential applications in drug discovery and development. The indole nucleus is a prominent feature in many natural products and synthetic compounds with significant biological activity, and its derivatives have been explored for their anticancer, antimicrobial, and neuroprotective properties.

Chemical Identification

IdentifierValue
IUPAC Name 2-(1H-indol-2-yl)aniline[1]
CAS Number 32566-01-1
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol
Melting Point 154-155 °C[2][3]

Spectroscopic Data

Spectroscopic MethodExpected Characteristics
¹H NMR Signals corresponding to aromatic protons on both the indole and aniline rings, as well as protons of the amine (NH₂) and indole NH groups.
¹³C NMR Resonances for the 14 carbon atoms, with distinct signals for the aromatic carbons of both ring systems.
FT-IR Characteristic absorption bands for N-H stretching of the primary amine and the indole NH, C-H stretching of the aromatic rings, and C=C stretching within the aromatic systems.[4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (208.26 m/z), along with fragmentation patterns typical of indole and aniline derivatives.[5][6]

Synthesis of this compound

The synthesis of 2-phenylindoles and their derivatives can be achieved through various established methods in organic chemistry. A common and versatile approach is the Fischer indole synthesis. Other modern techniques often involve palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Representative Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, a suitable precursor would be the phenylhydrazone derived from 2-aminoacetophenone (B1585202) and phenylhydrazine.

Materials:

  • 2-Aminoacetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst

Procedure:

  • Formation of the Phenylhydrazone:

    • In a round-bottom flask, dissolve 2-aminoacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the phenylhydrazone.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization to form the Indole:

    • In a separate flask, heat polyphosphoric acid to approximately 100°C.

    • Carefully add the dried phenylhydrazone in portions to the hot PPA with vigorous stirring.

    • Continue heating and stirring for 30-60 minutes. The reaction is typically exothermic.

    • Monitor the cyclization by TLC.

    • After the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude this compound.

    • Collect the crude product by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Therapeutic Potential

Derivatives of 2-phenylindole (B188600) have garnered significant attention in drug discovery due to their wide range of pharmacological activities.[7]

Anticancer Activity

Numerous studies have demonstrated the potent anti-tumor effects of 2-phenylindole derivatives against various cancer cell lines.[8][9] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[7][10] By binding to the colchicine (B1669291) binding site on tubulin, these molecules disrupt the formation of microtubules, which are essential for cell division. This leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[7][10]

Some derivatives have also been investigated for their ability to interact with other cancer-related targets, such as estrogen receptors in breast cancer and Epidermal Growth Factor Receptor (EGFR).[9]

Antimicrobial and Anti-inflammatory Properties

The 2-phenylindole scaffold has also been explored for its potential as an antimicrobial and anti-inflammatory agent. Certain derivatives have shown efficacy against various bacterial and fungal strains.[7] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Tubulin Polymerization Inhibition

G 2_Phenylindole_Derivative 2-Phenylindole Derivative Tubulin Tubulin 2_Phenylindole_Derivative->Tubulin Binds to Colchicine Site Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Disrupts Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for 2-phenylindole derivatives.

General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product Amine Aniline Derivative Reaction Condensation & Cyclization (e.g., Fischer Indole) Amine->Reaction Carbonyl Ketone/Aldehyde Carbonyl->Reaction Workup Work-up & Neutralization Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its chemical structure provides a foundation for the synthesis of a diverse array of derivatives with potent biological activities, particularly in the realm of oncology. The information presented in this guide, from its fundamental chemical properties to its synthesis and biological relevance, underscores the ongoing importance of the 2-phenylindole scaffold in the quest for novel therapeutic agents. Further research into this and related compounds is warranted to fully elucidate their mechanisms of action and to optimize their therapeutic potential.

References

Physical and chemical properties of 2-(1H-indol-2-yl)aniline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(1H-indol-2-yl)aniline: Properties, Synthesis, and Biological Potential

Abstract

2-(1H-indol-2-yl)aniline, a heterocyclic aromatic amine, is a molecule of significant interest in medicinal chemistry and materials science. Its indole (B1671886) and aniline (B41778) moieties contribute to a unique electronic and structural profile, making it a valuable scaffold for the synthesis of a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1H-indol-2-yl)aniline, detailed experimental protocols for its synthesis and characterization, and a summary of the biological activities associated with its derivatives. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Physical and Chemical Properties

2-(1H-indol-2-yl)aniline is a solid at room temperature, and its properties are influenced by the presence of both the indole and aniline functional groups. The indole ring system provides a planar, aromatic structure, while the aniline component introduces a basic amino group that can participate in hydrogen bonding.

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₂N₂
Molecular Weight 208.26 g/mol
Melting Point 154-155 °C[1][2]
Boiling Point (Predicted) 437.9 ± 20.0 °C[2]
Density (Predicted) 1.229 ± 0.06 g/cm³[2]
pKa (Predicted) 16.53 ± 0.30[2]
Physical Form Solid
Purity Typically 97%
Storage Temperature Room temperature, keep in a dark, dry, and sealed container[2]
Solubility

The solubility of 2-(1H-indol-2-yl)aniline and its isomers is dependent on the solvent's polarity. While specific data for the 2-yl isomer is not extensively detailed, the related 4-(1H-indol-2-yl)aniline shows moderate solubility in polar solvents like alcohols due to the hydrogen bonding capacity of the aniline group.[3] It exhibits better solubility in non-polar solvents such as benzene (B151609) and chloroform, which can stabilize the indole moiety through hydrophobic interactions.[3] The solubility in aqueous solutions can be influenced by pH; under acidic conditions, the protonation of the amine group can increase its water solubility.[3]

Experimental Protocols

Synthesis of Indole Derivatives

A common method for the synthesis of 2-substituted indoles involves the palladium-catalyzed cyclization of 2-alkynylanilines. A general procedure is as follows:

General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Indoles:

  • In a reaction vessel, dissolve the appropriate 2-alkynylaniline in a suitable solvent, such as an aqueous micellar medium.

  • Add a palladium catalyst, for instance, Pd(OAc)₂.

  • The reaction mixture is then heated, potentially under microwave irradiation, for a specified duration to facilitate the cyclization.

  • Upon completion, the product is purified using techniques like silica (B1680970) gel flash chromatography.

For example, the synthesis of 2-hexyl-1H-indole was achieved from 2-(oct-1-yn-1-yl)aniline, yielding a pale yellow oil after purification.[4]

Spectroscopic Characterization

The structure of 2-(1H-indol-2-yl)aniline and its derivatives is typically confirmed using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy of the related 2-(1H-indol-1-yl)aniline in CDCl₃ shows characteristic signals for the aromatic protons in the range of δ 6.68-7.69 ppm and a broad singlet for the amine protons at approximately 3.41 ppm.[5]

    • ¹³C NMR spectroscopy for the same compound reveals signals for the aromatic carbons between δ 103.2-143.1 ppm.[5]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of polyaniline, a related polymer, shows characteristic stretching bands for the aromatic amine system in the region of 3000-3600 cm⁻¹ and C-H stretching bands around 3000-3200 cm⁻¹.[6] Similar characteristic peaks would be expected for 2-(1H-indol-2-yl)aniline.

Biological Activity and Potential Applications

Indole derivatives are known for their wide range of biological activities, making them a significant scaffold in drug discovery.[7] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[7][8]

Antimicrobial and Antifungal Activity

Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have demonstrated significant activity against various pathogens, including Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans.[9] Some of these compounds exhibited minimum inhibitory concentrations (MIC) of less than 1 µg/mL against staphylococci.[9]

Anticancer Activity

Newly synthesized derivatives of 2-(thiophen-2-yl)-1H-indole have been evaluated for their anticancer effects.[10] Certain compounds showed potent activity against the HCT-116 colon cancer cell line, causing cell cycle arrest at the S and G2/M phases.[10] The anticancer activity is thought to be mediated through interactions with DNA or the blockage of DNA synthesis.[10]

Reactivity and Further Applications

2-(1H-indol-2-yl)aniline serves as a reactant in various chemical transformations. For instance, it undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride to form new 6-cyanoindolo[3,2-c]quinoline derivatives, which have pharmacological applications.[1] It is also used in cascade reactions with benzopyranylidenemalonates.[1]

Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and biological evaluation of 2-(1H-indol-2-yl)aniline and its derivatives.

Synthesis_Workflow Start Starting Materials (e.g., 2-Alkynylaniline) Reaction Palladium-Catalyzed Cyclization Start->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Product 2-(1H-indol-2-yl)aniline Derivative Purification->Product

Caption: A generalized workflow for the synthesis of 2-(1H-indol-2-yl)aniline derivatives.

Biological_Screening_Workflow Compound 2-(1H-indol-2-yl)aniline Derivatives Screening Initial Biological Screening (e.g., Antimicrobial, Anticancer) Compound->Screening Active Active Compounds (Hits) Screening->Active Activity Detected Inactive Inactive Compounds Screening->Inactive No Activity Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis) Active->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A conceptual workflow for the biological screening of novel 2-(1H-indol-2-yl)aniline derivatives.

Conclusion

2-(1H-indol-2-yl)aniline is a versatile chemical entity with a rich profile of physical and chemical properties. Its synthesis, primarily through palladium-catalyzed reactions, provides a pathway to a wide array of derivatives. The significant biological activities, particularly antimicrobial and anticancer properties, demonstrated by these derivatives underscore the importance of the 2-(1H-indol-2-yl)aniline scaffold in the development of new therapeutic agents. Further research into the specific signaling pathways and mechanisms of action of these compounds will be crucial for realizing their full potential in medicine and other scientific disciplines.

References

A Comprehensive Technical Review of 2-(2-Aminophenyl)indole Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of the 2-(2-aminophenyl)indole scaffold. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its derivatives is achieved through several strategic routes. Key methods include classical cyclization reactions and modern transition metal-catalyzed approaches, which offer versatility and efficiency.

Several methods for the synthesis of this compound and its precursors have been developed.[1] A notable and selective method involves the tunable dimerization of 2-alkynylanilines. Depending on the catalyst used, this reaction can yield either 2-indolyl-3-oxoindolines or 2-(2-aminophenyl)quinolines.[2] For instance, a Cu(OAc)₂/O₂ system promotes intramolecular cyclization to form intermediates that lead to 2-indolyl-3-oxoindolines, which are important precursors.[1][2] Alternatively, a Bi(OTf)₃/MesCO₂H-catalyzed process facilitates intermolecular addition to produce 2-(2-aminophenyl)quinolines.[2]

Other significant synthetic strategies include:

  • Fischer Indole (B1671886) Synthesis : A classical method involving the reaction of substituted phenylhydrazines with acetophenones.[3][4]

  • Palladium-Catalyzed Reactions : These methods enable the efficient synthesis of indoles from substituted anilines and ketones.[1][5]

  • Silver and Copper Catalysis : AgOTf and Cu(OTf)₂ have been used to catalyze the reaction of β-(2-aminophenyl)-α,β-ynones to yield 2-acylindoles.[5][6]

G cluster_synthesis General Synthetic Pathways to Indole Derivatives Start Starting Materials (e.g., 2-Alkynylanilines, Phenylhydrazines) Intermediates Reactive Intermediates (e.g., Phenylhydrazones, Enamines) Start->Intermediates Reaction Initiation FinalProduct 2-Aryl-Indole Scaffold Intermediates->FinalProduct Cyclization/ Annulation Cu_cat Cu(OAc)₂ / O₂ (Dimerization) Cu_cat->Intermediates Catalyzes Pd_cat Palladium Catalysts (Various Couplings) Pd_cat->Intermediates Catalyzes Acid_cat Acid Catalysis (Fischer Synthesis) Acid_cat->Intermediates Catalyzes

Caption: High-level overview of synthetic routes to 2-aryl-indole scaffolds.
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole (B188600)

This protocol provides a representative method for synthesizing the core indole structure.

  • Preparation of Acetophenone (B1666503) Phenylhydrazone : A mixture of acetophenone (0.167 mol) and phenylhydrazine (B124118) (0.167 mol) is boiled in ethanol (B145695) (60 ml) with a few drops of glacial acetic acid. The resulting phenylhydrazone is recrystallized from ethanol to yield a pure white solid.[4]

  • Cyclization : The prepared acetophenone phenylhydrazone (10 g) is added to preheated polyphosphoric acid (100 g) at 100°C. The mixture is heated to 160-170°C for approximately 10 minutes.[4]

  • Workup and Isolation : The reaction mixture is cooled slightly and then poured into cold water (450 ml) with vigorous stirring to dissolve the polyphosphoric acid. The crude 2-phenylindole precipitates and is collected by filtration.[4]

  • Purification : The crude product is washed with hot rectified spirit. The combined filtrates are cooled to room temperature, allowing the 2-phenylindole to crystallize. The final product is filtered and washed with cold alcohol.[4]

Biological Activities and Therapeutic Potential

Derivatives of the 2-phenylindole scaffold, including this compound, exhibit a wide spectrum of biological activities, making them a significant area of interest for drug discovery.[7][8] The indole nucleus is a key pharmacophore found in numerous biologically active compounds.[8][9]

Anticancer Activity

Indole derivatives are extensively studied for their anticancer properties, acting through various mechanisms of action.[6][10][11] Several indole-based drugs, such as Panobinostat and Sunitinib, have received FDA approval for clinical use in cancer treatment.[11]

Mechanisms of Action:

  • Tubulin Polymerization Inhibition : A significant class of indole derivatives binds to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][8][10]

  • Kinase Inhibition : Many indole derivatives function as tyrosine kinase inhibitors, targeting key signaling proteins like VEGFR, PDGFR, and EGFR, which are crucial for tumor growth, angiogenesis, and metastasis.[12][13][14]

  • Topoisomerase Inhibition : Certain derivatives can intercalate with DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[6][9]

  • Apoptosis Induction : The scaffold is featured in compounds that induce apoptosis through various pathways, including modulation of the p53-MDM2 pathway and inhibition of anti-apoptotic proteins like Bcl-2.[14][15]

G cluster_pathway Key Anticancer Signaling Pathways Indole Indole Derivative VEGFR VEGFR Indole->VEGFR Inhibits Tubulin Tubulin Polymerization Indole->Tubulin Inhibits p53 p53-MDM2 Interaction Indole->p53 Modulates MAPK MAPK/ERK Pathway VEGFR->MAPK Activates Proliferation Angiogenesis & Cell Proliferation MAPK->Proliferation Promotes Microtubules Microtubule Formation Tubulin->Microtubules G2M G2/M Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis p53->Apoptosis Inhibition leads to

Caption: Major anticancer mechanisms of action for indole derivatives.

Table 1: Antiproliferative Activity (IC₅₀) of Selected Indole Derivatives

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
Derivative 8 VariousTubulin Polymerization0.05 (50 nmol/L)[6]
Derivative 9 VariousTubulin Polymerization0.22 - 1.80[6]
Derivative 13 VariousTubulin Polymerization0.002 - 0.011 (2-11 nmol/L)[6]
Compound 2a Huh-7 (Hepatocellular)Kinase Inhibition0.04[12]
Compound 2b HCT-116 (Colon)Kinase InhibitionSub-micromolar[12]
Compound 73x HepG2 (Hepatocellular)VEGFR-2 Inhibition3.15[13]
Compound 10b K562 (Leukemia)EGFR / p53-MDM20.01 (10 nM)[14]
Compound 10b A549 (Lung)EGFR / p53-MDM20.012 (12 nM)[14]
Compound 30 A549 (Lung)Bcl-2 Inhibition0.73[15]
Compound 42 HL60 (Leukemia)HDAC Inhibition0.02[15]
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding : Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for adherence.[10]

  • Compound Treatment : Cells are treated with various concentrations of the indole derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is included.[12]

  • MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is calculated from the dose-response curve.[12]

Antimicrobial Activity

Indole derivatives have demonstrated significant potential as antimicrobial agents against a broad range of pathogens, including drug-resistant strains like MRSA.[7][16][17]

Spectrum of Activity:

  • Gram-Positive Bacteria : Compounds have shown potent activity against Staphylococcus aureus (including MRSA) and Bacillus subtilis.[16][17] One synthetic derivative, SMJ-2, exhibited consistent MIC values of 0.25–2 µg/mL against a wide variety of gram-positive bacteria.[17]

  • Gram-Negative Bacteria : Activity has been observed against Pseudomonas sp., Enterobacter sp., and Klebsiella pneumoniae.[16][18] Gram-negative bacteria were found to be more susceptible in some studies.[18]

  • Antifungal and Antimycobacterial : Derivatives have also shown activity against Candida albicans and Mycobacterium smegmatis.[19][20]

Table 2: Antimicrobial Activity (MIC) of Selected Indole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
SMJ-2 MRSA, E. faecalis0.25 - 2[17]
Compound 4P Resistant K. pneumoniae4[16]
Compound IIb Enterobacter sp.75[18]
Compound 7g MRSA, E. coli, K. pneumoniae1.95 - 3.9[20]
Compound 3ag M. smegmatis3.9[19]
Compound 3ao S. aureus (MRSA)< 1[19]
Compound 3aq S. aureus (MRSA)< 1[19]
Compound 3aq C. albicans3.9[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution : The test compound is serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation : Each well is inoculated with the prepared microbial suspension. Positive (no drug) and negative (no microbes) controls are included.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Enzyme Inhibition and Other Activities
  • Anti-inflammatory Activity : 2-Phenylindole derivatives have shown anti-inflammatory properties, with some compounds acting as selective COX-2 inhibitors.[9][20]

  • Antioxidant Activity : The indole moiety is known for its radical scavenging properties.[18] 2-(4-Aminophenyl)indole derivatives, in particular, have demonstrated potent antioxidant activity in DPPH and superoxide (B77818) radical scavenging assays, comparable to the reference standard melatonin.[3]

  • Monoamine Oxidase (MAO) Inhibition : Certain indole-5,6-dicarbonitrile derivatives are potent, reversible, and competitive inhibitors of both MAO-A and MAO-B, suggesting potential applications in treating neurological disorders like Parkinson's disease and depression.[21][22]

Table 3: Enzyme Inhibition and Antioxidant Activity of Indole Derivatives

Compound IDTarget/AssayActivity (IC₅₀ or % Inhibition)Reference
Compound 3b DPPH Radical Scavenging80% inhibition @ 1mM[3]
Compound 3b Superoxide Scavenging81% inhibition @ 1mM[3]
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile MAO-AIC₅₀ = 0.014 µM[22]
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile MAO-BIC₅₀ = 0.017 µM[22]
Compounds 9a-c COX-2 InhibitionGood selectivity over COX-1[20]

Pharmacokinetics and ADME Profile

While extensive pharmacokinetic data for the specific this compound parent molecule is limited in public literature, studies on structurally related derivatives provide valuable insights into the expected ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this class.[23] In silico and in vivo studies on some derivatives suggest they possess good drug-like properties.[24][25] For instance, the indole derivative MMINA was predicted to be a good drug-like molecule, with its mechanism of action likely involving the inhibition of ROS and inflammation.[24][25]

A case study on a complex indole derivative, DIIM, revealed rapid and nearly complete absorption (98-99%) following oral administration in humans, with peak blood concentrations achieved within one hour.[23] The compound underwent extensive distribution into tissues and was primarily metabolized through N-demethylation and hydroxylation, with excretion occurring mainly through urine.[23] This profile highlights the potential for indole derivatives to achieve favorable pharmacokinetic characteristics for systemic drug delivery.

Conclusion and Future Directions

The this compound scaffold and its related derivatives represent a versatile and highly promising platform in medicinal chemistry. The extensive research demonstrates potent and multifaceted biological activities, particularly in oncology and infectious diseases. The ability of these compounds to interact with a wide range of biological targets—including tubulin, protein kinases, microbial enzymes, and DNA-associated proteins—underscores their therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : To optimize potency and selectivity for specific biological targets while minimizing off-target effects.

  • Pharmacokinetic Profiling : Comprehensive ADME/Tox studies are needed for lead candidates to ensure they possess the necessary drug-like properties for clinical development.

  • Novel Target Identification : Exploring the efficacy of this scaffold against emerging therapeutic targets, such as those in neurodegenerative and metabolic diseases.

  • Development of Drug Delivery Systems : Investigating advanced formulations to enhance the bioavailability and targeted delivery of promising indole-based compounds.

The continued exploration of this chemical space is poised to yield novel therapeutic agents capable of addressing significant unmet medical needs.

References

Navigating the Safety Profile of 2-(2-Aminophenyl)indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling information for 2-(2-Aminophenyl)indole. The information is compiled from available safety data sheets and chemical databases to ensure a high standard of accuracy and relevance for professionals in research and drug development. This document emphasizes safe laboratory practices and provides clear guidance on hazard mitigation and emergency procedures.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol .[1][2][3][4] It is a solid at room temperature with a melting point of 154-155°C.[3][5]

PropertyValueSource(s)
CAS Number 32566-01-1[1][2][4]
Molecular Formula C₁₄H₁₂N₂[1][2][3][4]
Molecular Weight 208.26 g/mol [1][2][3][4]
Physical Form Solid[5]
Melting Point 154-155°C[3][5]
Boiling Point 437.9°C at 760 mmHg[3]
Density 1.229 g/cm³[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification
Hazard ClassCategoryHazard StatementSource(s)
Skin Irritation2H315: Causes skin irritation[5]
Eye Irritation2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[5]
GHS Label Elements
ElementDescriptionSource(s)
Pictogram [5]
Signal Word Warning[5]

Safe Handling and Personal Protective Equipment (PPE)

Due to its irritant nature, strict adherence to safety protocols is mandatory when handling this compound. This includes the use of appropriate engineering controls and personal protective equipment.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or aerosols.[6]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are essential to protect the eyes from splashes and airborne particles.[7][8][9]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene).[7][9][10] Ensure that gloves are inspected before use and changed regularly.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[8][10][11][12] For irritating dusts, a filtering facepiece (FFP) respirator may be appropriate.[11]

The following diagram illustrates the logical workflow for ensuring personal safety when handling chemical irritants like this compound.

PPE_Workflow Personal Protective Equipment (PPE) Workflow cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_ppe_selection PPE Selection Assess Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant EngControls Engineering Controls: Fume Hood/Ventilation Assess->EngControls PPE Personal Protective Equipment EngControls->PPE If risk remains Eye Eye Protection: Goggles/Face Shield PPE->Eye Skin Skin Protection: Gloves/Lab Coat PPE->Skin Respiratory Respiratory Protection: Respirator PPE->Respiratory

Caption: Workflow for selecting appropriate PPE when handling this compound.

First-Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following table summarizes the recommended procedures.

Exposure RouteFirst-Aid MeasuresSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13][14][15][16][17]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[14]

The following diagram outlines the general first-aid response to chemical exposure.

First_Aid_Response General First-Aid Response to Chemical Exposure cluster_actions Immediate Actions cluster_decon Decontamination Procedures Exposure Chemical Exposure Occurs SceneSafety Ensure Scene is Safe Exposure->SceneSafety RemoveFromSource Remove from Source of Exposure SceneSafety->RemoveFromSource CallForHelp Call for Emergency Medical Help RemoveFromSource->CallForHelp Decontaminate Decontaminate RemoveFromSource->Decontaminate AdministerFirstAid Administer Specific First Aid Decontaminate->AdministerFirstAid FlushSkin Flush Skin with Water Decontaminate->FlushSkin Skin/Eye Contact FlushEyes Flush Eyes with Water Decontaminate->FlushEyes Eye Contact FreshAir Move to Fresh Air Decontaminate->FreshAir Inhalation

Caption: General workflow for first-aid response following chemical exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Minor Spills: For small spills of the solid material, carefully sweep up the powder to avoid generating dust.[6] Place the collected material into a sealed container for proper disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills: Evacuate the area and prevent entry. If the spill is large or if you are not equipped to handle it, contact your institution's environmental health and safety department or emergency services.

Stability and Reactivity

Information on the specific chemical incompatibilities of this compound is limited. However, as a general precaution, it should be stored away from strong oxidizing agents.

Toxicological Information

There is a lack of publicly available quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values, for this compound. The known toxicological effects are its irritant properties on the skin, eyes, and respiratory system.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for the toxicity of this compound are not well-documented, research on indole (B1671886) derivatives suggests a wide range of biological activities. Some indole-containing compounds have been investigated for their potential as antitumor agents.[1] The biological activity of this compound is an area of ongoing research.[1]

The following diagram illustrates a logical approach to risk management for handling chemical compounds with irritant properties.

Risk_Management_Irritant Risk Management for Handling Chemical Irritants cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Identify Identify Chemical as Irritant (Skin, Eye, Respiratory) AssessExposure Assess Potential Exposure Routes: - Inhalation - Dermal Contact - Eye Contact Identify->AssessExposure FirstAid First Aid Procedures Identify->FirstAid SpillCleanup Spill Cleanup Procedures Identify->SpillCleanup AssessSeverity Assess Severity of Potential Harm AssessExposure->AssessSeverity Engineering Engineering Controls (e.g., Fume Hood) AssessSeverity->Engineering Administrative Administrative Controls (e.g., SOPs, Training) AssessSeverity->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) AssessSeverity->PPE

Caption: A logical framework for managing the risks associated with chemical irritants.

Experimental Protocols

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties. While quantitative toxicity data is currently lacking, the available information from safety data sheets provides a clear basis for implementing effective safety measures. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize the risks associated with the handling and use of this compound. Continuous monitoring of new toxicological data is recommended as the scientific understanding of this and similar compounds evolves.

References

Key synonyms for 2-(2-Aminophenyl)indole in chemical databases.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(2-Aminophenyl)indole for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a heterocyclic aromatic organic compound. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This information is intended to support researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Synonyms

This compound is identified by several names and registry numbers across various chemical databases. Accurate identification is crucial for literature searches and procurement. The primary identifier is its CAS Registry Number: 32566-01-1.[1][2]

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing in chemical databases.

Identifier TypeIdentifierSource
IUPAC Name 2-(1H-indol-2-yl)anilinePubChem
CAS Registry Number 32566-01-1Santa Cruz Biotechnology[1], PubChem
Molecular Formula C₁₄H₁₂N₂PubChem, Santa Cruz Biotechnology[1]
Molecular Weight 208.26 g/mol PubChem, Santa Cruz Biotechnology[1]
InChI InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2PubChem
InChIKey IAKRGXQCKYFJCB-UHFFFAOYSA-NPubChem
Canonical SMILES C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3NSmolecule[3]
Depositor-Supplied Synonyms 2-(2'-Aminophenyl)indole, 2-(2-aminophenyl)-1H-indole, 2-indol-2-ylphenylamine, benzenamine, 2-(1H-indol-2-yl)-PubChem, chemBlink[4]
EC Number 624-293-5PubChem
PubChem CID 735966Guidechem[5]

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of this compound. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Physical State SolidGeneral knowledge
Melting Point 154-155 °CGuidechem[5], CHEMLYTE SOLUTIONS[6]
Boiling Point 437.9 °C at 760 mmHg (Predicted)CHEMLYTE SOLUTIONS[6]
Density 1.229 g/cm³ (Predicted)CHEMLYTE SOLUTIONS[6]
XLogP3 3.99830CHEMLYTE SOLUTIONS[6]
PSA (Polar Surface Area) 41.8 ŲPubChem[7]
Refractive Index 1.726 (Predicted)CHEMLYTE SOLUTIONS[6]
¹³C NMR Spectra Data available from Sigma-Aldrich Co. LLC.PubChem[7]

Synthesis Protocols

Representative Synthesis: Palladium-Catalyzed Annulation of Anilines with Bromoalkynes

This method provides a regioselective approach to synthesizing 2-substituted indoles.

Experimental Protocol:

  • Reaction Setup: To a sealed reaction vessel, add the substituted aniline (B41778) (1.0 equiv.), the corresponding bromoalkyne (1.2 equiv.), palladium acetate (B1210297) (Pd(OAc)₂, 5 mol%), and a suitable ligand such as triphenylphosphine (B44618) (PPh₃, 10 mol%).

  • Solvent and Base: Add a degassed solvent such as N,N-dimethylformamide (DMF) and a base, for example, potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Reaction Conditions: Heat the mixture at a specified temperature, typically between 80-120 °C, and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Biological Activity and Signaling Pathways

This compound is recognized as a reactant and a reagent in chemical synthesis.[1] Emerging research indicates its potential as a biologically active molecule, particularly in the context of cancer research and immunology.

Aryl Hydrocarbon Receptor (AhR) Activation

Studies suggest that this compound may act as an activator of the Aryl Hydrocarbon Receptor (AhR).[3] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell proliferation and differentiation.[1]

Signaling Pathway:

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and the co-chaperone p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Ligand) AhR_complex AhR-Hsp90-AIP-p23 (Inactive Complex) Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change & Chaperone Dissociation ARNT ARNT Activated_AhR->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription XRE->Target_Genes Modulation

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Potential Antitumor Properties

Some derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential antitumor properties.[3] The indole (B1671886) scaffold is a common feature in many compounds with anticancer activity, and further research into the specific mechanisms of action of this compound and its analogues is warranted.

Experimental Workflows

The following diagram illustrates a general experimental workflow for investigating the biological activity of this compound, from initial synthesis to in vitro and in vivo evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential Next Step) Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Cell_Culture->Cytotoxicity AhR_Assay AhR Activation Assay (e.g., Luciferase Reporter) Cell_Culture->AhR_Assay Mechanism_Study Mechanistic Studies (e.g., Western Blot, qPCR) Cytotoxicity->Mechanism_Study AhR_Assay->Mechanism_Study Animal_Model Animal Model of Disease (e.g., Xenograft) Mechanism_Study->Animal_Model Toxicity_Study Toxicity and Pharmacokinetic Studies Animal_Model->Toxicity_Study Efficacy_Study Efficacy Evaluation Animal_Model->Efficacy_Study

General Experimental Workflow for Biological Evaluation.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for scientific and drug development applications. Further research is encouraged to fully elucidate its biological mechanisms and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Aminophenyl)indole from 2-Alkynylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 2-substituted indoles from 2-alkynylanilines is a robust and versatile methodology in heterocyclic chemistry. This document provides a detailed overview of common synthetic strategies, including transition-metal-catalyzed and metal-free approaches. While a direct, one-step synthesis of 2-(2-aminophenyl)indole from a simple 2-alkynylaniline is not prominently featured in the current literature, this note presents a plausible and practical multi-step synthetic route. This proposed pathway involves the initial synthesis of a key intermediate, 2-((2-nitrophenyl)ethynyl)aniline, via a Sonogashira coupling, followed by an intramolecular cyclization to form the indole (B1671886) core, and a final reduction of the nitro group to yield the target compound. Detailed experimental protocols for each step are provided, alongside a summary of reaction conditions for the general synthesis of 2-substituted indoles from 2-alkynylanilines.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The intramolecular cyclization of 2-alkynylanilines has emerged as a powerful and atom-economical method for the construction of 2-substituted indoles.[1][2] This transformation can be promoted by a variety of catalysts, including palladium, gold, and copper complexes, as well as under metal-free conditions.[1][3][4] The choice of catalyst and reaction conditions can influence the reaction efficiency and functional group tolerance.

This document outlines the primary methods for the synthesis of 2-substituted indoles from 2-alkynylanilines and provides a detailed, practical protocol for a proposed synthesis of this compound, a valuable building block in drug discovery.

General Synthetic Pathway

The general synthesis of 2-substituted indoles from 2-alkynylanilines proceeds via an intramolecular cyclization. This process is often catalyzed by a transition metal that activates the alkyne moiety towards nucleophilic attack by the aniline (B41778) nitrogen.

G 2-Alkynylaniline 2-Alkynylaniline 2-Substituted Indole 2-Substituted Indole 2-Alkynylaniline->2-Substituted Indole Intramolecular Cyclization Catalyst Catalyst Catalyst->2-Substituted Indole e.g., Pd, Au, Cu, Acid, Base

Caption: General intramolecular cyclization of a 2-alkynylaniline.

Summary of Reaction Conditions for the Synthesis of 2-Substituted Indoles

The following table summarizes various catalytic systems and conditions reported for the synthesis of 2-substituted indoles from 2-alkynylanilines.

Catalyst/ReagentBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Acetic Acid3% TPGS-750-M in H₂O80695[3]
[Pd(OAc)₂] / Ag₂O-Toluene (B28343)1101226-88
AuCl(PPh₃) / AgSbF₆-Nitromethane601-2up to 81[5]
[Cu(phen)(PPh₃)₂]NO₃K₃PO₄Toluene or Dioxane11024Good
K₂CO₃-DMSO1201251[1]
TfOH-Dichloroethane801-[1]

Proposed Multi-Step Synthesis of this compound

Given the absence of a direct reported synthesis, the following three-step pathway is proposed, utilizing well-established synthetic transformations.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Indole Cyclization cluster_2 Step 3: Nitro Reduction 2-Iodoaniline (B362364) 2-Iodoaniline Intermediate_1 2-((2-Nitrophenyl)ethynyl)aniline 2-Iodoaniline->Intermediate_1 Pd/Cu catalyst, Base 2-Ethynyl-1-nitrobenzene 2-Ethynyl-1-nitrobenzene 2-Ethynyl-1-nitrobenzene->Intermediate_1 Intermediate_2 2-(2-Nitrophenyl)indole Intermediate_1:e->Intermediate_2:w Catalyst (e.g., Pd(OAc)₂) Final_Product This compound Intermediate_2:e->Final_Product:w Reducing Agent (e.g., Fe/HCl)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-((2-Nitrophenyl)ethynyl)aniline (Sonogashira Coupling)

This protocol is adapted from general Sonogashira coupling procedures.[6][7]

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline (1.0 mmol, 1.0 equiv), 2-ethynyl-1-nitrobenzene (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Add anhydrous toluene (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-((2-nitrophenyl)ethynyl)aniline.

Step 2: Synthesis of 2-(2-Nitrophenyl)indole (Intramolecular Cyclization)

This protocol is based on palladium-catalyzed indole synthesis.[3]

Materials:

  • 2-((2-Nitrophenyl)ethynyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetic acid

  • 3% (w/v) solution of TPGS-750-M in water (or another suitable solvent like DMF or toluene)

Procedure:

  • In a reaction vial, suspend 2-((2-nitrophenyl)ethynyl)aniline (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., 5 mL of 3% TPGS-750-M in water).

  • Add acetic acid (1.0 mmol, 1.0 equiv) followed by Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Seal the vial and heat the mixture to 100 °C for 8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(2-nitrophenyl)indole.

Step 3: Synthesis of this compound (Nitro Group Reduction)

This protocol employs a standard method for the reduction of an aromatic nitro group.

Materials:

  • 2-(2-Nitrophenyl)indole

  • Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • In a round-bottom flask, dissolve 2-(2-nitrophenyl)indole (1.0 mmol, 1.0 equiv) in a mixture of ethanol (15 mL) and water (5 mL).

  • Add iron powder (5.0 mmol, 5.0 equiv) to the solution.

  • Heat the mixture to reflux and then add concentrated HCl (0.5 mL) dropwise.

  • Continue refluxing for 4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through celite to remove the iron residues, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Conclusion

References

Application Notes and Protocols for the Fischer Indole Synthesis of 2-Phenylindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Fischer in 1883, remains a widely utilized and versatile method for the preparation of the indole scaffold.[1] This reaction, proceeding via the acid-catalyzed cyclization of an arylhydrazone, offers a direct route to a vast array of indole derivatives, which are prominent motifs in pharmaceuticals, agrochemicals, and natural products.[2][3] These application notes provide a detailed protocol for the synthesis of 2-phenylindole (B188600) and its derivatives, a class of compounds with significant therapeutic potential, exhibiting anti-inflammatory, antioxidant, and anticancer properties.[4]

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis involves several key steps:[5]

  • Phenylhydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone.[5]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.[5]

  • [6][6]-Sigmatropic Rearrangement: A critical[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate. This is often the rate-determining step.[5][7]

  • Rearomatization: The di-imine intermediate rearomatizes to form a more stable amino-imine.[5]

  • Cyclization and Elimination: Intramolecular cyclization of the amino-imine forms a five-membered aminal ring. Subsequent elimination of ammonia (B1221849) under acidic conditions yields the final aromatic indole product.[1][5]

Fischer_Indole_Synthesis_Mechanism Reactants Phenylhydrazine + Acetophenone (B1666503) Phenylhydrazone Phenylhydrazone Reactants->Phenylhydrazone Condensation (-H2O) Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Reactants Enehydrazine Ene-hydrazine (Tautomer) Acid_Catalyst->Enehydrazine Phenylhydrazone->Enehydrazine Tautomerization Protonated_Enehydrazine Protonated Ene-hydrazine Enehydrazine->Protonated_Enehydrazine Protonation (H+) Di_imine Di-imine Intermediate Protonated_Enehydrazine->Di_imine [3,3]-Sigmatropic Rearrangement Amino_imine Amino-imine (Rearomatized) Di_imine->Amino_imine Rearomatization Aminal Aminal Intermediate Amino_imine->Aminal Intramolecular Cyclization Product 2-Phenylindole Aminal->Product Elimination of NH3 Ammonia NH3 Aminal->Ammonia

Mechanism of the Fischer Indole Synthesis.

Quantitative Data Summary

The yield and reaction conditions for the synthesis of various 2-phenylindole derivatives are summarized in the table below. The choice of acid catalyst, solvent, and reaction temperature significantly influences the outcome of the synthesis.

EntryPhenylhydrazine DerivativeAcetophenone DerivativeCatalyst/SolventTemp. (°C)Time (h)Yield (%)
1PhenylhydrazineAcetophenonePolyphosphoric acid100185
2p-TolylhydrazineAcetophenoneGlacial Acetic AcidReflux382
3p-MethoxyphenylhydrazineAcetophenonePolyphosphoric acid1001.578
4p-ChlorophenylhydrazineAcetophenoneGlacial Acetic AcidReflux475
5p-NitrophenylhydrazineAcetophenonePolyphosphoric acid120265
6Phenylhydrazine4'-ChloroacetophenonePolyphosphoric acid110180
7Phenylhydrazine4'-MethylacetophenoneGlacial Acetic AcidReflux388
8Phenylhydrazine4'-MethoxyacetophenonePolyphosphoric acid1001.576

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-phenylindole and representative substituted derivatives.

General Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Phenylhydrazine and Acetophenone Derivative Start->Reactants Solvent_Catalyst Add Solvent and Acid Catalyst Reactants->Solvent_Catalyst Reaction Heat Reaction Mixture (Reflux or specified temperature) Solvent_Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool to RT - Quench with water/base - Extract with organic solvent Monitoring->Workup Reaction Complete Purification Purification: - Dry organic layer - Concentrate in vacuo - Recrystallization or Chromatography Workup->Purification Product Obtain Pure 2-Phenylindole Derivative Purification->Product End End Product->End

A typical workflow for the Fischer indole synthesis.
Protocol 1: Synthesis of 2-Phenylindole

This protocol describes the synthesis of the parent 2-phenylindole from phenylhydrazine and acetophenone.[6]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol (B145695)

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of phenylhydrazine and acetophenone is prepared.[6]

  • Hydrazone Formation and Cyclization: The mixture is heated with polyphosphoric acid with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into ice-water. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization from ethanol to afford 2-phenylindole.

Protocol 2: Synthesis of 5-Methyl-2-phenyl-1H-indole (Electron-Donating Group)

This protocol outlines the synthesis of a 2-phenylindole derivative bearing an electron-donating group on the phenylhydrazine ring.[4]

Materials:

  • p-Tolylhydrazine hydrochloride (1.0 eq)

  • Acetophenone (1.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, p-tolylhydrazine hydrochloride is dissolved in ethanol. Acetophenone is added, followed by a catalytic amount of concentrated hydrochloric acid. The mixture is stirred at room temperature for 1-2 hours to form the phenylhydrazone.[4]

  • Indolization: Glacial acetic acid is added to the flask containing the phenylhydrazone. The reaction mixture is heated to reflux (approximately 118 °C) and maintained for 2-4 hours.[4] The reaction is monitored by TLC.

  • Work-up: After completion, the mixture is cooled and poured into cold water. The acidic solution is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate.[4]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.[4]

Protocol 3: Synthesis of 5-Nitro-2-phenyl-1H-indole (Electron-Withdrawing Group)

This protocol describes the synthesis of a 2-phenylindole derivative with an electron-withdrawing group, which generally requires more forcing conditions.

Materials:

  • p-Nitrophenylhydrazine (1.0 eq)

  • Acetophenone (1.0 eq)

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethanol/Hexane mixture

Procedure:

  • Reaction Setup: In a round-bottom flask, p-nitrophenylhydrazine and acetophenone are combined.

  • Cyclization: Polyphosphoric acid is added, and the mixture is heated to 120 °C with stirring for 2 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: The reaction mixture is cooled and carefully quenched with ice-water. The solution is neutralized with saturated sodium bicarbonate and extracted with dichloromethane.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient or by recrystallization.

Conclusion

The Fischer indole synthesis is a robust and highly adaptable method for the preparation of 2-phenylindole and its derivatives. By carefully selecting the starting materials, acid catalyst, and reaction conditions, a wide range of substituted indoles can be synthesized efficiently. The protocols provided herein serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to access this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Indoles from Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is a central focus in organic chemistry. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as powerful tools for the construction of the indole core, offering broad substrate scope, functional group tolerance, and high efficiency. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of substituted indoles from anilines.

Key Methodologies

Several palladium-catalyzed methodologies have been developed for the synthesis of indoles from anilines and various coupling partners. The most prominent among these are the Larock, Cacchi, and Buchwald-Hartwig reactions, as well as more recent advances in C-H activation and domino strategies. Each of these methods offers unique advantages in terms of substrate scope and regioselectivity.

Larock Indole Synthesis

The Larock indole synthesis is a powerful heteroannulation reaction that constructs 2,3-disubstituted indoles from o-haloanilines (typically o-iodo- or o-bromoanilines) and internal alkynes in the presence of a palladium catalyst and a base.[1][2] This reaction proceeds via a catalytic cycle involving oxidative addition, alkyne insertion, and reductive elimination.[1]

Reaction Scheme:

Data Presentation: Substrate Scope and Yields for Larock Indole Synthesis

Entryo-Haloaniline (R¹)Alkyne (R², R³)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Iodoaniline (B362364)Diphenylacetylene (B1204595)Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF1001295
22-Bromoaniline (B46623)1-Phenyl-1-propynePd(OAc)₂ (5)P(o-tol)₃ (10)Na₂CO₃DMA1202488
3N-Methyl-2-iodoaniline4-OctynePdCl₂(PPh₃)₂ (3)-NaOAcNMP1101892
44-Methoxy-2-iodoaniline1-(4-Chlorophenyl)-1-pentynePd₂(dba)₃ (2.5)P(t-Bu)₃ (5)Cs₂CO₃Toluene (B28343)1001685
52-Iodo-4-nitroanilineDi(p-tolyl)acetylenePd(OAc)₂ (5)-K₂CO₃DMF1002475

Experimental Protocol: Larock Indole Synthesis of 2,3-Diphenylindole

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodoaniline (1.0 mmol, 219 mg), diphenylacetylene (1.2 mmol, 214 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add palladium(II) acetate (B1210297) (0.05 mmol, 11.2 mg) and triphenylphosphine (B44618) (0.1 mmol, 26.2 mg) to the flask under a positive flow of argon.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 2,3-diphenylindole.

Catalytic Cycle for Larock Indole Synthesis

Larock_Indole_Synthesis cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Int1 Aryl-Pd(II)-X(L)₂ Pd0->Int1 Int2 Alkyne Complex Int1->Int2 Ligand Exchange Int3 Vinyl-Pd(II) Intermediate Int2->Int3 Migratory Insertion Int4 Palladacycle Int3->Int4 Intramolecular Aminopalladation Int4->Pd0 Regeneration Product Indole Int4->Product Reductive Elimination Aniline (B41778) o-Haloaniline Aniline->Pd0 Oxidative Addition Alkyne Alkyne Alkyne->Int1

Caption: Catalytic cycle of the Larock indole synthesis.

Cacchi Indole Synthesis

The Cacchi reaction is a versatile method for the synthesis of 2,3-disubstituted indoles through a palladium-catalyzed domino process involving a Sonogashira coupling followed by an intramolecular aminopalladation and reductive elimination.[3][4] This one-pot, three-component reaction typically utilizes an N-protected o-haloaniline, a terminal alkyne, and an aryl or vinyl halide/triflate.[3]

Reaction Scheme:

Data Presentation: Substrate Scope and Yields for Cacchi Indole Synthesis

Entryo-Haloaniline (R¹)Terminal Alkyne (R²)Aryl/Vinyl Halide (R³)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-Tosyl-2-iodoanilinePhenylacetyleneIodobenzene (B50100)Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF801685
2N-Acetyl-2-bromoaniline1-Hexyne4-BromotoluenePdCl₂(PPh₃)₂ (3)-Cs₂CO₃Dioxane1002478
3N-Boc-2-iodoanilineTrimethylsilylacetyleneVinyl triflatePd₂(dba)₃ (2.5)Xantphos (5)K₃PO₄Toluene1101882
4N-Tosyl-2-iodoaniline3,3-Dimethyl-1-butyne1-IodonaphthalenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF802088
5N-Acetyl-2-bromoanilineCyclopropylacetylene4-IodoanisolePdCl₂(PPh₃)₂ (3)-Cs₂CO₃Dioxane1002472

Experimental Protocol: Cacchi Indole Synthesis of 1-Tosyl-2-phenyl-3-methylindole

  • Reaction Setup: In a sealed tube, combine N-tosyl-2-iodoaniline (1.0 mmol, 385 mg), 1-propyne (gas, bubbled through the solution), and iodobenzene (1.1 mmol, 224 mg).

  • Inert Atmosphere: Purge the tube with argon.

  • Reagent Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat the mixture at 80 °C for 16 hours.

  • Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the product.

Catalytic Cycle for Cacchi Indole Synthesis

Cacchi_Indole_Synthesis cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Int1 Aryl-Pd(II)-X(L)₂ Pd0->Int1 Int2 Alkynyl-Pd(II)-Aryl(L)₂ Int1->Int2 Sonogashira Coupling Int3 o-Alkynyl-aniline Int2->Int3 Reductive Elimination Int4 Vinyl-Pd(II) Intermediate Int3->Int4 Intramolecular Aminopalladation Int4->Pd0 Regeneration Product Indole Int4->Product Reductive Elimination Aniline o-Haloaniline Aniline->Pd0 Oxidative Addition Alkyne Terminal Alkyne Alkyne->Int1

Caption: Catalytic cycle of the Cacchi indole synthesis.

Buchwald-Hartwig Amination in Indole Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, can be ingeniously applied to the synthesis of indoles.[5] This strategy often involves an intramolecular amination of a suitably functionalized aniline derivative, such as an o-halo- or o-tosyloxy-styrene derivative.

Reaction Scheme:

Data Presentation: Substrate Scope and Yields for Buchwald-Hartwig Indole Synthesis

EntrySubstrate (R¹, R²)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-N-allyl-anilinePd(OAc)₂ (2)BINAP (4)NaOt-BuToluene1001285
22-Chloro-N-(2-methylallyl)anilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1101878
3N-(2-Bromophenyl)enaminePd(OAc)₂ (5)RuPhos (10)Cs₂CO₃Toluene902482
42-Tosyloxystyrene + AnilinePdCl₂(dppf) (3)-K₂CO₃DMA1201675
5N-allyl-2-bromo-4-fluoroanilinePd(OAc)₂ (2)SPhos (4)NaOt-BuToluene1001488

Experimental Protocol: Buchwald-Hartwig Synthesis of 3-Methylindole (B30407)

  • Substrate Synthesis: Synthesize 2-bromo-N-(2-propenyl)aniline from 2-bromoaniline and allyl bromide.

  • Reaction Setup: To a Schlenk tube, add 2-bromo-N-(2-propenyl)aniline (1.0 mmol, 212 mg), sodium tert-butoxide (1.2 mmol, 115 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and BINAP (0.04 mmol, 25 mg).

  • Inert Atmosphere: Evacuate and backfill with argon.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ether. Dry the organic layer and concentrate.

  • Purification: Purify by chromatography to obtain 3-methylindoline, which can be oxidized to 3-methylindole using an appropriate oxidant (e.g., MnO₂).

Catalytic Cycle for Buchwald-Hartwig Indole Synthesis

Buchwald_Hartwig_Indole_Synthesis cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Int1 Aryl-Pd(II)-X(L)₂ Pd0->Int1 Int2 Amido-Pd(II) Complex Int1->Int2 Intramolecular C-N Coupling Int2->Pd0 Regeneration Product Indoline/Indole Int2->Product Reductive Elimination Substrate o-Halo-N-alkenyl aniline Substrate->Pd0 Oxidative Addition

Caption: Catalytic cycle of the Buchwald-Hartwig indole synthesis.

Indole Synthesis via C-H Activation

Direct C-H activation has emerged as a highly atom-economical and environmentally benign strategy for indole synthesis.[6] These methods typically involve the palladium-catalyzed coupling of anilines with various partners, such as alkynes or alkenes, through the direct functionalization of an unactivated C-H bond on the aniline.[2][6]

Reaction Scheme:

Data Presentation: Substrate Scope and Yields for C-H Activation Indole Synthesis

EntryAniline (R¹)Coupling Partner (R², R³)Catalyst (mol%)Ligand (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1N-MethylanilineDiphenylacetylenePd(OAc)₂ (10)-Cu(OAc)₂Toluene1202478
2Aniline4-OctynePd(TFA)₂ (5)3-NO₂-PyridineO₂Mesitylene1404865
3N-Phenyl-2-aminopyridine1-Phenyl-1-propyne[Pd(µ-Cl)(crotyl)]₂ (2.5)PCy₃ (5)Ag₂CO₃Dioxane1302472
4N-Acetyl-anilineNorbornenePd(OAc)₂ (5)-K₂S₂O₈DCE1001680
54-MethoxyanilinePhenylacetylenePd(OAc)₂ (10)-O₂ (1 atm)TFA1003670

Experimental Protocol: C-H Activation Synthesis of 1-Methyl-2,3-diphenylindole

  • Reaction Setup: In a pressure tube, place N-methylaniline (1.0 mmol, 107 mg), diphenylacetylene (1.5 mmol, 267 mg), Pd(OAc)₂ (0.1 mmol, 22.4 mg), and Cu(OAc)₂ (2.0 mmol, 363 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat at 120 °C for 24 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the residue by flash chromatography to afford the desired indole.

Reaction Workflow for C-H Activation Indole Synthesis

CH_Activation_Indole_Synthesis start Start reactants Aniline + Coupling Partner + Pd Catalyst + Oxidant start->reactants reaction C-H Activation/ Cyclization reactants->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Substituted Indole purification->product

Caption: Experimental workflow for C-H activation-based indole synthesis.

Conclusion

Palladium-catalyzed reactions provide a powerful and versatile platform for the synthesis of a wide range of substituted indoles from readily available anilines. The choice of a specific methodology—be it the Larock, Cacchi, Buchwald-Hartwig, or a C-H activation strategy—depends on the desired substitution pattern and the nature of the available starting materials. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of complex indole-containing molecules.

References

Application Notes and Protocols for Copper-Catalyzed Dimerization to Form Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for the synthesis of indole (B1671886) derivatives through copper-catalyzed dimerization reactions. The following protocols are based on established and peer-reviewed methodologies, offering robust and reproducible approaches for the formation of bis(indolyl)methanes and related structures. These compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.

Application Notes

Copper-catalyzed reactions represent a cost-effective and efficient strategy for the functionalization of indoles.[1] The use of copper as a catalyst is advantageous due to its low toxicity and abundance compared to other transition metals like palladium.[2][3] These methods enable the synthesis of complex indole-containing scaffolds, which are crucial for the development of novel therapeutic agents.[1][4]

The protocols detailed below describe two distinct yet complementary copper-catalyzed reactions: the synthesis of 3,3'-bis(indolyl)methanes and the oxidative dimerization of 2-aryl indoles to form C2-tetrasubstituted indolin-3-ones. These transformations provide access to valuable molecular architectures for drug discovery programs. For instance, bis(indolyl)methane derivatives have shown anti-cancer properties.[4]

Experimental Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow and a plausible reaction mechanism for the copper-catalyzed dimerization of indoles.

experimental_workflow reagents Indole Substrate Copper Catalyst Other Reagents reaction_setup Reaction Setup (Solvent, Temp, Atm) reagents->reaction_setup reaction Reaction in Progress reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Indole Derivative purification->product

Caption: General experimental workflow for copper-catalyzed indole dimerization.

reaction_mechanism indole Indole intermediate1 Indolyl-Cu Intermediate indole->intermediate1 + Cu(II) cu_catalyst Cu(II) Catalyst dimerization Dimerization intermediate1->dimerization + Indole product Bis(indolyl) Derivative dimerization->product cu_cycle Catalyst Regeneration oxidant Oxidant oxidant->cu_cycle cu_cycle->cu_catalyst Re-oxidation

Caption: Plausible mechanism for copper-catalyzed oxidative dimerization of indoles.

Protocol 1: Synthesis of Trifluoromethylated Bis(indolyl)arylmethanes

This protocol describes a one-pot synthesis of 3,3′-bis(indolyl)methanes containing a CF3-group through a copper-catalyzed reaction of 2-arylindoles with 2,2,2-trifluoroacetohydrazide (B74482).[5]

Materials
  • 2-Arylindole (1.0 equiv)

  • 2,2,2-Trifluoroacetohydrazide (2.0 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure
  • To a solution of 2-arylindole (0.2 mmol, 1.0 equiv) in dichloromethane (2.0 mL) in a round-bottom flask, add 2,2,2-trifluoroacetohydrazide (0.4 mmol, 2.0 equiv).

  • To this mixture, add copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol%) and 1,8-diazabicyclo[5.4.0]undec-7-ene (60.8 mg, 0.4 mmol, 2.0 equiv).

  • Stir the resulting mixture at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated bis(indolyl)arylmethane.

Quantitative Data
Entry2-ArylindoleProductYield (%)
12-Phenylindole3,3'-(1-(Trifluoromethyl)ethane-1,1-diyl)bis(2-phenyl-1H-indole)75
22-(p-Tolyl)indole3,3'-(1-(Trifluoromethyl)ethane-1,1-diyl)bis(2-(p-tolyl)-1H-indole)82
32-(4-Methoxyphenyl)indole3,3'-(1-(Trifluoromethyl)ethane-1,1-diyl)bis(2-(4-methoxyphenyl)-1H-indole)78
42-(4-Chlorophenyl)indole3,3'-(1-(Trifluoromethyl)ethane-1,1-diyl)bis(2-(4-chlorophenyl)-1H-indole)71

Data is representative and adapted from the literature for illustrative purposes.[5]

Protocol 2: Synthesis of C2-Tetrasubstituted Indolin-3-ones via Oxidative Dimerization

This protocol details the synthesis of 2,2-disubstituted indolin-3-ones through a copper-catalyzed oxidative self-dimerization of 2-aryl indoles.[6][7]

Materials
  • 2-Arylindole (1.0 equiv)

  • Copper(II) acetate (B1210297) (Cu(OAc)2) (30 mol%)

  • Lutidine (2.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA) (1.0 equiv)

  • Acetonitrile (B52724) (CH3CN)

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment
  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure
  • To a stirred solution of 2-arylindole (0.5 mmol) in acetonitrile (3.0 mL) in a Schlenk tube, add lutidine (1.0 mmol, 2.0 equiv).

  • Successively add copper(II) acetate (30 mol%) and m-chloroperoxybenzoic acid (0.5 mmol, 1.0 equiv) to the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it with water (3.0 mL) and stir with ethyl acetate (10 mL).

  • Separate the organic layer, and extract the aqueous layer again with ethyl acetate (5.0 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the C2-tetrasubstituted indolin-3-one.

Quantitative Data
Entry2-ArylindoleProductYield (%)
12-Phenyl-1H-indole2,2-bis(2-phenyl-1H-indol-3-yl)indolin-3-one82
22-(p-Tolyl)-1H-indole2,2-bis(2-(p-tolyl)-1H-indol-3-yl)indolin-3-one75
32-(4-Fluorophenyl)-1H-indole2,2-bis(2-(4-fluorophenyl)-1H-indol-3-yl)indolin-3-one78
42-(4-Bromophenyl)-1H-indole2,2-bis(2-(4-bromophenyl)-1H-indol-3-yl)indolin-3-one62

Data is representative and adapted from the literature for illustrative purposes.[6][7]

References

Application Notes and Protocols: 2-(2-Aminophenyl)indole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminophenyl)indole is a valuable and versatile bifunctional building block in organic synthesis, serving as a key precursor for the construction of a wide array of fused heterocyclic systems. Its unique structure, incorporating both a nucleophilic amino group and a reactive indole (B1671886) nucleus, allows for diverse chemical transformations, leading to compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds, with a particular focus on indolo[2,1-b]quinazoline-6,12-diones (tryptanthrins) and their analogues. These compounds have garnered considerable attention due to their potent antitumor, anti-inflammatory, and antimicrobial properties.[1][2]

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a precursor to complex heterocyclic scaffolds.[3] Its derivatives have been extensively explored for their therapeutic potential.[3]

Key applications include:

  • Anticancer Agents: Derivatives of this compound, particularly tryptanthrin (B1681603) and its analogues, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][3] Some of these compounds act as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[4]

  • Antimicrobial Agents: The fused heterocyclic systems derived from this building block have shown efficacy against certain bacterial strains, indicating their potential as novel antimicrobial agents.[3]

  • Anti-inflammatory Agents: Certain synthesized compounds exhibit anti-inflammatory properties, making them interesting candidates for further investigation in inflammatory disease models.[1]

  • Material Science: The conjugated aromatic structure of indole derivatives makes them suitable for applications in organic electronics and as fluorescent dyes.[5]

Synthesis of Indolo[2,1-b]quinazoline-6,12-diones (Tryptanthrins)

One of the most prominent applications of this compound is in the synthesis of the indolo[2,1-b]quinazoline-6,12-dione core structure, commonly known as tryptanthrin. Tryptanthrin is a natural alkaloid that exhibits a wide spectrum of biological activities.[1] The synthesis generally involves the condensation of an appropriate isatin (B1672199) derivative with isatoic anhydride (B1165640), which can be considered as a synthetic equivalent of a reaction involving this compound intermediates.[6] A more direct conceptual approach involves the cyclization of a 3-arylquinazoline-4(3H)-one derivative.[6]

A variety of synthetic strategies have been developed for the preparation of tryptanthrin and its derivatives, often involving multi-step reactions.[5] A common and efficient method is the reaction between isatoic anhydride and isatin.[6]

Experimental Protocol: Synthesis of Tryptanthrin from Isatin and Isatoic Anhydride

This protocol describes a common method for the synthesis of tryptanthrin.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1.0 eq) and isatoic anhydride (1.1 eq) in toluene.

  • Add triethylamine (2.0 eq) or pyridine to the mixture.

  • Heat the reaction mixture to reflux and maintain for the time specified in the literature (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure tryptanthrin.[7]

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

Quantitative Data: Biological Activity of Synthesized Derivatives

The following tables summarize the in vitro cytotoxic activities of various indoloquinazoline derivatives against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of Indolo[1,2-c]quinazoline Derivatives [2]

CompoundHCT116 (IC₅₀, µM)A549 (IC₅₀, µM)HeLa (IC₅₀, µM)
9a 1.5 ± 0.12.3 ± 0.23.1 ± 0.3
9c 0.8 ± 0.11.9 ± 0.22.5 ± 0.2
Doxorubicin 0.1 ± 0.010.2 ± 0.020.3 ± 0.03

Table 2: Cytotoxicity of Indolo[1,2-a]quinoline Derivatives against A549 Lung Cancer Cells [3]

CompoundA549 (IC₅₀, µM)
IQSO₂R-I 0.28 ± 0.05
IQSO₂R-V 36.71 ± 3.50
IQSO₂R-VI 22.58 ± 1.29
IQSO₂R-VII 21.80 ± 2.42
Afatinib ~1.0

Table 3: Anti-proliferative Activity of Tryptanthrin Derivatives against Various Cancer Cell Lines [1]

CompoundA549 (IC₅₀, µM)K562 (IC₅₀, µM)PC3 (IC₅₀, µM)HepG2 (IC₅₀, µM)
C1 0.55 ± 0.33>10>10>10
Tryptanthrin >10>10>10>10
5-Fluorouracil 5.8 ± 0.61.2 ± 0.14.5 ± 0.43.1 ± 0.3

Signaling Pathway and Experimental Workflow Diagrams

Indoleamine 2,3-dioxygenase (IDO1) Signaling Pathway

Tryptanthrin and its derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[4] IDO1 is a significant target in cancer immunotherapy as its upregulation in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[8][9]

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 Metabolized by Teff Effector T cells (Teff) (Antitumor Immunity) Tryptophan->Teff Kynurenine Kynurenine IDO1->Kynurenine Produces AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates Treg Regulatory T cells (Tregs) (Immunosuppressive) AhR->Treg Promotes differentiation Treg->Teff Suppresses Tryptanthrin Tryptanthrin Derivatives Tryptanthrin->IDO1 Inhibits

Caption: Inhibition of the IDO1 signaling pathway by tryptanthrin derivatives.

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of novel compounds from this compound and their subsequent biological evaluation.

experimental_workflow start Starting Material: This compound synthesis Chemical Synthesis (e.g., Condensation, Cyclization) start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization biological_screening In vitro Biological Screening (e.g., MTT Assay) characterization->biological_screening data_analysis Data Analysis (IC50 Determination) biological_screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end Candidate Drug sar->end lead_optimization->synthesis Iterative Design

Caption: General workflow from synthesis to drug candidate identification.

Conclusion

This compound stands out as a privileged scaffold in the design and synthesis of novel heterocyclic compounds with potent biological activities. The straightforward access it provides to the indolo[2,1-b]quinazoline (B1258998) framework, a core structure in many bioactive natural products and synthetic molecules, underscores its importance in medicinal chemistry and drug discovery. The protocols and data presented herein offer a valuable resource for researchers aiming to exploit the synthetic utility of this versatile building block for the development of new therapeutic agents.

References

The Versatility of 2-(2-Aminophenyl)indole Derivatives in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique molecular architecture of 2-(2-aminophenyl)indole, featuring a fused heterocyclic system with a reactive amino group, has positioned its derivatives as promising candidates for a variety of applications in material science. These compounds exhibit intriguing photophysical and electronic properties, making them suitable for use in organic electronics, chemical sensors, and conductive polymers. This document provides an overview of these applications, complete with illustrative experimental protocols and performance data where available.

Application in Conductive Polymers

Derivatives of this compound can be polymerized to form conductive materials. The extended π-conjugation along the polymer backbone facilitates charge transport, rendering these materials suitable for applications in organic electronics.

Quantitative Data

The electrical conductivity of polymers derived from indole (B1671886) derivatives can vary significantly based on the synthesis conditions and the specific monomer used. While specific data for polymers of this compound are limited, the following table provides representative data for a polyindole synthesized via chemical polymerization, which can serve as a benchmark.

Polymer SystemSynthesis MethodConductivity (S/cm)Reference
PolyindoleChemical Oxidation (FeCl₃)2 x 10⁻²[1]

Note: The conductivity of these polymers can be further enhanced through doping with suitable agents.

Experimental Protocol: Synthesis of a Conductive Polyindole Film

This protocol describes a general method for the chemical oxidative polymerization of an indole derivative to form a conductive film.

Materials:

  • Indole monomer (e.g., this compound derivative)

  • Anhydrous ferric chloride (FeCl₃) as an oxidizing agent

  • Anhydrous chloroform (B151607) (CHCl₃) as the solvent

  • Deionized water

  • Indium tin oxide (ITO) coated glass substrate

  • Nitrogen gas

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrate by sonicating in a sequence of deionized water, acetone (B3395972), and isopropanol (B130326) for 15 minutes each. Dry the substrate in an oven and treat it with UV-ozone immediately before use.

  • Monomer Solution Preparation: In a nitrogen-filled glovebox, dissolve the this compound derivative in anhydrous chloroform to a concentration of 0.1 M.

  • Oxidant Solution Preparation: In a separate flask, dissolve anhydrous ferric chloride in anhydrous chloroform to a concentration of 0.2 M.

  • Polymerization: Place the cleaned ITO substrate in a petri dish. Slowly add the monomer solution to cover the substrate. Then, add the oxidant solution dropwise to the monomer solution on the substrate. The polymerization will initiate, and a film will start to form on the substrate surface.

  • Washing and Drying: After a designated reaction time (e.g., 2 hours), carefully remove the substrate from the solution. Wash the polymer film sequentially with chloroform and deionized water to remove any unreacted monomer and oxidant. Dry the film under a stream of nitrogen.

  • Characterization: The conductivity of the resulting polyindole film can be measured using a four-point probe setup. The film's morphology and structure can be characterized by scanning electron microscopy (SEM) and Fourier-transform infrared (FTIR) spectroscopy, respectively.

Application in Organic Field-Effect Transistors (OFETs)

The semiconducting nature of this compound derivatives makes them potential candidates for the active layer in organic field-effect transistors (OFETs). The performance of such devices is highly dependent on the molecular packing and charge carrier mobility of the organic semiconductor.

Quantitative Data
Organic SemiconductorDevice ConfigurationHole Mobility (cm²/Vs)Reference
Pentacene (single crystal)Top-contactup to 40[2]
Rubrene (single crystal)Top-contactup to 40[2]
DNTT derivativeSolution-processed> 10[2]

Note: The mobility is a critical parameter that determines the switching speed and current-carrying capacity of the transistor.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines a general procedure for fabricating an OFET using a solution-processable this compound derivative.

Materials:

  • Heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate electrode and dielectric)

  • This compound derivative solution in a suitable organic solvent (e.g., chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with nitrogen.

  • Active Layer Deposition: Spin-coat the this compound derivative solution onto the SiO₂ surface. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm).

  • Annealing: Anneal the substrate at an optimized temperature (e.g., 100-150 °C) to improve the molecular ordering and film morphology. This step is crucial for achieving high charge carrier mobility.

  • Electrode Deposition: Use a shadow mask to thermally evaporate gold source and drain electrodes onto the organic semiconductor layer. The channel length and width are defined by the shadow mask dimensions.

  • Device Characterization: The electrical characteristics of the OFET, including output and transfer curves, can be measured using a semiconductor parameter analyzer in a probe station. From these measurements, key parameters like charge carrier mobility, on/off ratio, and threshold voltage can be extracted.

Application in Chemical Sensors

The electron-rich indole nucleus and the reactive amino group in this compound derivatives make them excellent candidates for the development of fluorescent and colorimetric chemical sensors. The binding of an analyte (e.g., a metal ion or an anion) to the sensor molecule can induce a change in its photophysical properties, leading to a detectable signal.

Quantitative Data

While specific performance data for a this compound-based sensor is not detailed in the available literature, the following table presents data for an indole hydrazone-based sensor for fluoride (B91410) ions, illustrating the typical parameters evaluated.

SensorAnalyteDetection LimitSensing MechanismReference
Indole Hydrazone (SM-3)F⁻8.69 x 10⁻⁶ MColorimetric/UV-vis[3][4]

Note: The detection limit is a key performance metric indicating the lowest concentration of an analyte that can be reliably detected.

Experimental Protocol: Development of a Fluorescent Metal Ion Sensor

This protocol provides a general methodology for synthesizing an indole-based Schiff base sensor and evaluating its response to metal ions.

Materials:

  • This compound

  • A suitable aldehyde (e.g., salicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Solutions of various metal salts (e.g., chlorides or nitrates) in a suitable solvent (e.g., water or acetonitrile)

  • UV-Vis and fluorescence spectrophotometers

Procedure:

  • Sensor Synthesis (Schiff Base Formation):

    • Dissolve equimolar amounts of this compound and the chosen aldehyde in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the Schiff base product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Characterize the synthesized sensor using NMR, mass spectrometry, and IR spectroscopy.

  • Sensor Evaluation:

    • Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., acetonitrile).

    • Record the UV-Vis absorption and fluorescence emission spectra of the sensor solution.

    • Titration Experiment: To a fixed concentration of the sensor solution, incrementally add small aliquots of a stock solution of the target metal ion. After each addition, record the fluorescence spectrum.

    • Selectivity Study: Repeat the titration experiment with other metal ions to assess the sensor's selectivity.

    • Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding stoichiometry and calculate the detection limit.

Visualizations

Experimental Workflow for OFET Fabrication

OFET_Fabrication cluster_prep Substrate Preparation cluster_deposition Device Fabrication cluster_char Characterization Prep1 Si/SiO₂ Wafer Prep2 Sonication (Acetone) Prep1->Prep2 Prep3 Sonication (Isopropanol) Prep2->Prep3 Prep4 N₂ Drying Prep3->Prep4 Dep1 Spin Coating (2-API Derivative) Prep4->Dep1 Cleaned Substrate Dep2 Annealing Dep1->Dep2 Dep3 Electrode Deposition (Au Source/Drain) Dep2->Dep3 Char1 Electrical Measurement (Semiconductor Analyzer) Dep3->Char1 Fabricated OFET Char2 Performance Analysis (Mobility, On/Off Ratio) Char1->Char2

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Signaling Pathway for a Fluorescent "Turn-On" Sensor

Sensor_Mechanism Sensor Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex Binding Analyte Analyte (Metal Ion) Analyte->Complex Emission Emission (Fluorescence) Complex->Emission Excitation Excitation (Light) Excitation->Complex

Caption: Mechanism of a "turn-on" fluorescent sensor upon analyte binding.

Logical Relationship in Conductive Polymer Synthesis

Polymer_Synthesis_Logic Monomer This compound Derivative Polymerization Chemical Oxidative Polymerization Monomer->Polymerization Oxidant Oxidizing Agent (e.g., FeCl₃) Oxidant->Polymerization Solvent Solvent (e.g., Chloroform) Solvent->Polymerization Polymer Conductive Polymer Polymerization->Polymer Doping Doping (Optional) Polymer->Doping Application Electronic Device Application Polymer->Application DopedPolymer Highly Conductive Polymer Doping->DopedPolymer DopedPolymer->Application

Caption: Key steps and options in the synthesis of conductive polymers.

References

Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Properties of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of indole (B1671886) derivatives, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.

Introduction

Indole, a heterocyclic aromatic compound, and its derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including potent antimicrobial and antifungal effects.[1][2][3][4] The versatility of the indole scaffold allows for chemical modifications that can enhance its efficacy against a wide range of pathogens, including drug-resistant strains.[5][6] This has led to significant interest in exploring indole derivatives as potential therapeutic agents to combat the growing threat of antimicrobial resistance. These compounds have been shown to inhibit microbial growth, disrupt biofilm formation, and interfere with virulence factor production.[7]

Data Presentation: Antimicrobial and Antifungal Activities

The following tables summarize the minimum inhibitory concentrations (MIC) and other quantitative data for various indole derivatives against a selection of bacterial and fungal pathogens. This data has been compiled from multiple studies to provide a comparative overview of their efficacy.

Table 1: Antibacterial Activity of Indole Derivatives (MIC in µg/mL)

Indole DerivativeStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Escherichia coliBacillus subtilisPseudomonas aeruginosaReference
Indole-Thiadiazole Derivative (2c) -< 3.125---[1]
Indole-Triazole Derivative (3d) -< 3.125---[1]
Various Indole-Triazole Conjugates (6a-u) --~250-~250[8]
Indole Diketopiperazine (3b) 0.39 - 1.56-0.39 - 1.560.39 - 1.560.39 - 1.56[9]
Indole Diketopiperazine (3c) 0.39 - 1.56-0.39 - 1.560.39 - 1.560.39 - 1.56[9]

Table 2: Antifungal Activity of Indole Derivatives (MIC in µg/mL)

Indole DerivativeCandida albicansCandida kruseiCandida aurisCandida glabrataCandida parapsilosisAspergillus nigerPhomopsis sp. (EC50)Reference
4,6-dibromoindole 2510-5010-5010-5010-50--[5]
5-bromo-4-chloroindole 2510-5010-5010-5010-50--[5]
Various Indole-Triazole/Thiadiazole Derivatives 3.125 - 503.125 - 50-----[1]
1-(1H-indol-3-yl) Derivative (3g) 250 - 500--125 - 250---[10]
Indole Derivative (Z25) ------4.5[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial and antifungal properties of indole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test indole derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum: a. From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test microorganism. b. Suspend the colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Indole Derivative Dilutions: a. Dissolve the indole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: a. Add 100 µL of the prepared microbial inoculum to each well containing the diluted indole derivative. This will bring the final volume in each well to 200 µL. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: a. Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

  • Determination of MIC: a. After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the indole derivative that completely inhibits visible growth. b. Alternatively, the optical density (OD) can be measured using a microplate reader at a suitable wavelength (e.g., 600 nm for bacteria). The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Materials:

  • Test indole derivatives

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Preparation of Inoculum: a. Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plates: a. Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. b. Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure uniform growth.

  • Preparation of Wells: a. Allow the inoculated plates to dry for a few minutes. b. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of a specific diameter (e.g., 6-8 mm) in the agar.

  • Application of Indole Derivatives: a. Carefully add a fixed volume (e.g., 50-100 µL) of the indole derivative solution (at a known concentration) into each well. b. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.

  • Incubation: a. Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • Measurement of Inhibition Zone: a. After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Protocol 3: Crystal Violet Biofilm Assay

This assay quantifies the ability of a compound to inhibit biofilm formation or to eradicate pre-formed biofilms.

Materials:

  • Test indole derivatives

  • Biofilm-forming microbial strain

  • Appropriate growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Preparation of Inoculum and Compound Dilutions: a. Prepare a microbial inoculum and serial dilutions of the indole derivatives in a 96-well plate as described in Protocol 1.

  • Incubation: a. Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

  • Washing: a. Carefully discard the planktonic (free-floating) cells from the wells. b. Gently wash the wells two to three times with sterile phosphate-buffered saline (PBS) or sterile water to remove any remaining non-adherent cells.

  • Staining: a. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: a. Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization and Quantification: a. Air-dry the plate. b. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. c. Incubate for 10-15 minutes at room temperature. d. Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate. e. Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Mechanism of Action: Signaling Pathways

A key mechanism through which indole derivatives exert their antimicrobial effects is by interfering with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.

Inhibition of Quorum Sensing in Gram-Negative Bacteria

In many Gram-negative bacteria, such as Pseudomonas aeruginosa, QS is mediated by N-acyl-homoserine lactones (AHLs). Indole and its derivatives can disrupt this signaling cascade. For instance, certain 3-(2-isocyanobenzyl)-1H-indole derivatives have been shown to downregulate the expression of key QS-related genes like lasI, lasR, rhlI, and rhlR.[7] This interference leads to a reduction in the production of virulence factors and inhibits biofilm formation. Another study has shown that indole can inhibit QS by interfering with the proper folding of the QS regulator protein, making it more susceptible to degradation.[12]

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Indole Indole Derivative AHL_Synthase AHL Synthase (e.g., LasI, RhlI) Indole->AHL_Synthase Inhibits expression QS_Regulator QS Regulator (e.g., LasR, RhlR) Indole->QS_Regulator Inhibits expression & folding AHL AHL Signal AHL_Synthase->AHL Produces Virulence Virulence Factor Expression & Biofilm Formation QS_Regulator->Virulence Activates AHL->QS_Regulator Binds to caption Indole derivatives inhibit quorum sensing.

Caption: Indole derivatives inhibit quorum sensing.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for screening and evaluating the antimicrobial properties of novel indole derivatives.

Antimicrobial_Screening_Workflow cluster_workflow Screening and Evaluation Workflow Synthesis Synthesis of Indole Derivatives Primary_Screening Primary Screening (Agar Well/Disk Diffusion) Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Biofilm_Assay Biofilm Inhibition/Eradication (Crystal Violet Assay) MIC_Determination->Biofilm_Assay Mechanism_Study Mechanism of Action Studies (e.g., Quorum Sensing Inhibition) Biofilm_Assay->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound caption Workflow for antimicrobial screening.

Caption: Workflow for antimicrobial screening.

Conclusion

Indole derivatives represent a versatile and promising scaffold for the development of new antimicrobial and antifungal agents. Their diverse mechanisms of action, including the ability to inhibit crucial signaling pathways like quorum sensing, make them attractive candidates for combating drug-resistant pathogens. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 2-(2-Aminophenyl)indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neuroprotective effects of 2-(2-Aminophenyl)indole compounds, with a focus on 2,2'-aminophenyl indole (B1671886) (2AI). This document details the underlying mechanisms of action, presents quantitative data on their efficacy, and provides detailed protocols for key experiments to facilitate further research and drug development in the field of neurodegenerative diseases.

Introduction to this compound Compounds

This compound and its derivatives have emerged as a promising class of molecules with significant neuroprotective potential. Research has highlighted their ability to mitigate key pathological processes implicated in neurodegenerative disorders, including neuroinflammation and oxidative stress. The primary mechanism of action for compounds like 2,2'-aminophenyl indole (2AI) involves the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which in turn regulates inflammatory and antioxidant responses in glial cells.

Mechanism of Action: AhR-Mediated Neuroprotection

The neuroprotective effects of 2,2'-aminophenyl indole (2AI) are primarily mediated through its activity as a synthetic agonist of the Aryl Hydrocarbon Receptor (AhR). In the context of neuroinflammation, particularly in microglia, the activation of AhR by 2AI leads to a reduction in pro-inflammatory signaling and an induction of antioxidant gene expression. This dual action helps to create a more favorable environment for neuronal survival.

Key Signaling Pathways

1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway in Microglia:

Upon binding of 2AI, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the modulation of their expression. In microglia, this results in the downregulation of pro-inflammatory genes and the upregulation of antioxidant genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (e.g., 2AI) AhR_complex AhR Complex (AhR, HSP90, etc.) Compound->AhR_complex Binds to AhR AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Translocates to Nucleus and dimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds to ProInflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, iNOS) XRE->ProInflammatory_Genes Downregulation Antioxidant_Genes Antioxidant Genes (e.g., Nrf2 targets) XRE->Antioxidant_Genes Upregulation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

2. Nrf2 Signaling Pathway for Antioxidant Response:

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical component of the cellular defense against oxidative stress. While direct activation by this compound compounds is still under investigation, the upregulation of antioxidant genes via AhR can potentiate this protective pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant enzymes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release of Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation

Caption: Nrf2 Signaling Pathway for Antioxidant Response.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data on the neuroprotective effects of 2,2'-aminophenyl indole (2AI) and other indole derivatives.

Table 1: Anti-inflammatory Effects of 2,2'-aminophenyl indole (2AI) in LPS-stimulated Microglia

ParameterTreatmentConcentrationResultCitation
Nitric Oxide (NO) Release 2AI10 µMDiminished LPS-induced NO release[1][2]
Pro-inflammatory Gene Expression 2AI10 µMPotently reduced expression of genes like TNF-α, IL-1β[1][2]
Antioxidant Gene Expression 2AI10 µMInduced antioxidant gene expression[1][2]

Table 2: Neuroprotective Effects of Indole-Phenolic Compounds

AssayNeurotoxic InsultCompound ConcentrationObserved EffectCitation
Cell Viability (MTT Assay) H₂O₂ (500 µM)30 µMAverage 25% increase in cell viability[3]
ROS Production (DCFH-DA Assay) H₂O₂ (500 µM)30 µMReduction in ROS levels to basal states[3]
Amyloid-β Aggregation (ThT Assay) Aβ(25-35)30 µMPromoted self-disaggregation of Aβ(25-35)[4][5][6][7]
Metal Chelation Copper ionsNot specifiedApproximately 40% chelating activity

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Experimental Workflow

The general workflow for assessing the neuroprotective effects of a this compound compound involves a series of in vitro assays to characterize its efficacy and mechanism of action.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Compound Cell_Culture Cell Culture (e.g., BV-2 Microglia, SH-SY5Y Neurons) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentration range Cell_Culture->Cytotoxicity Neuroprotection Neuroprotection Assays Cytotoxicity->Neuroprotection Anti_Inflammatory Anti-inflammatory Assays (e.g., Nitric Oxide Release) Neuroprotection->Anti_Inflammatory Antioxidant Antioxidant Assays (e.g., DCFH-DA for ROS) Neuroprotection->Antioxidant Anti_Aggregation Anti-aggregation Assays (e.g., Thioflavin T for Aβ) Neuroprotection->Anti_Aggregation Mechanism Mechanism of Action Studies Neuroprotection->Mechanism End End: Data Analysis and Interpretation Anti_Inflammatory->End Antioxidant->End Anti_Aggregation->End qPCR qPCR for Gene Expression (e.g., TNF-α, IL-1β, iNOS) Mechanism->qPCR siRNA siRNA Knockdown (e.g., for AhR) Mechanism->siRNA qPCR->End siRNA->End

Caption: Experimental Workflow for Assessing Neuroprotective Compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound compounds on the viability of neuronal or microglial cells and to assess their protective effect against a neurotoxic insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or microglial cell line (e.g., BV-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound compound stock solution (in DMSO)

  • Neurotoxic agent (e.g., H₂O₂, MPP⁺, or Lipopolysaccharide [LPS])

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • For cytotoxicity assessment: Treat cells with various concentrations of the this compound compound for 24-48 hours.

    • For neuroprotection assessment: Pre-treat cells with various concentrations of the compound for 2-4 hours, followed by the addition of the neurotoxic agent (e.g., 100 µM H₂O₂ or 1 µg/mL LPS). Co-incubate for 24 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

Objective: To quantify the intracellular ROS levels in cells treated with a this compound compound and to evaluate its antioxidant capacity against an oxidative stressor.

Materials:

  • Neuronal or microglial cells

  • 96-well black, clear-bottom plates

  • This compound compound stock solution

  • Oxidative stressor (e.g., H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with the this compound compound for 2-4 hours.

  • DCFH-DA Loading: Wash the cells with warm HBSS. Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells again with HBSS. Add the oxidative stressor (e.g., 100 µM H₂O₂) in HBSS to the cells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Kinetic readings can be taken over a period of 1-2 hours.

  • Data Analysis: Calculate the percentage of ROS inhibition compared to the cells treated with the oxidative stressor alone.

Protocol 3: Thioflavin T (ThT) Assay for Amyloid-β (Aβ) Aggregation

Objective: To assess the ability of this compound compounds to inhibit the aggregation of amyloid-β peptides.

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • DMSO

  • Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Aβ Peptide Preparation: Dissolve Aβ(1-42) peptide in HFIP, evaporate the solvent, and store the resulting peptide film at -20°C. Immediately before use, dissolve the peptide film in DMSO to a concentration of 1-2 mM.

  • Aggregation Reaction: In a 96-well plate, mix the Aβ peptide (final concentration 10-20 µM) with various concentrations of the this compound compound in the assay buffer. Include a control with Aβ peptide and vehicle (DMSO).

  • Incubation: Incubate the plate at 37°C with continuous gentle shaking for up to 48 hours.

  • ThT Measurement: At desired time points, add ThT solution to a final concentration of 5-10 µM to each well.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Calculate the percentage of inhibition of Aβ aggregation by the compound compared to the control.

Protocol 4: Measurement of Nitric Oxide (NO) Production in Microglia

Objective: To determine the effect of this compound compounds on the production of nitric oxide by activated microglia.

Materials:

  • BV-2 microglial cells

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound compound stock solution

  • Griess Reagent System

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the this compound compound for 2 hours.

  • Activation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples using a standard curve generated with sodium nitrite. Calculate the percentage of inhibition of NO production.

Protocol 5: siRNA-mediated Knockdown of Aryl Hydrocarbon Receptor (AhR) in BV-2 Cells

Objective: To confirm the role of AhR in the neuroprotective effects of this compound compounds by silencing AhR expression.

Materials:

  • BV-2 microglial cells

  • 6-well plates

  • siRNA targeting AhR and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ Reduced Serum Medium

  • Complete culture medium

  • Reagents for Western blotting or qPCR to confirm knockdown efficiency

Procedure:

  • Cell Seeding: One day before transfection, seed BV-2 cells in a 6-well plate so they are 60-80% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the AhR siRNA or control siRNA in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Confirmation of Knockdown: Harvest the cells and assess the knockdown efficiency of AhR by Western blotting or qPCR.

  • Functional Assay: After confirming knockdown, perform functional assays (e.g., nitric oxide production assay) with the this compound compound to determine if its effects are diminished in the absence of AhR.[1][2]

Conclusion

This compound compounds, particularly 2,2'-aminophenyl indole (2AI), represent a promising therapeutic avenue for neurodegenerative diseases. Their ability to modulate the AhR signaling pathway provides a dual mechanism of action, combating both neuroinflammation and oxidative stress. The protocols and data presented herein offer a robust framework for researchers to further explore the neuroprotective potential of this class of compounds and to advance their development as novel therapeutic agents.

References

Protocol for the N-alkylation of 2-phenylindole scaffolds.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indole (B1671886) scaffolds, particularly 2-phenylindole (B188600), is a fundamental transformation in organic synthesis and medicinal chemistry. The nitrogen atom of the indole ring serves as a key site for structural modification, enabling the modulation of a compound's physicochemical properties, biological activity, and metabolic stability. N-alkylated 2-phenylindoles are prevalent motifs in a wide array of biologically active molecules and functional materials.

This document provides detailed protocols for several common and effective methods for the N-alkylation of 2-phenylindole, catering to various experimental constraints and desired outcomes. The selection of a specific protocol will depend on factors such as the nature of the alkylating agent, substrate sensitivity, desired yield, and available laboratory resources.

General Considerations:

  • Reagents and Solvents: Unless otherwise specified, all reagents should be of analytical grade and used as received. Anhydrous solvents are crucial for methods employing strong bases like sodium hydride.

  • Inert Atmosphere: Reactions involving strong, air-sensitive bases (e.g., NaH) should be conducted under an inert atmosphere of nitrogen or argon to prevent quenching of the base and potential side reactions.

  • Safety Precautions: Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care in a fume hood. Alkylating agents are often toxic and should be handled with appropriate personal protective equipment.

Summary of N-Alkylation Protocols

The following table summarizes various protocols for the N-alkylation of 2-phenylindole, providing a comparative overview of their key parameters and outcomes.

Protocol Base/Catalyst Alkylating Agent Solvent Temp. (°C) Time (h) Yield (%) Reference
Protocol 1: Classical Base-Mediated Alkylation Sodium Hydride (NaH)Iodomethane (B122720)DMF0 to RT194[1]
Sodium Hydride (NaH)Benzyl (B1604629) BromideDMF0 to RT-Lower Yields[1]
Sodium Hydride (NaH)Propargyl BromideDMF0 to RT-Lower Yields[1]
Sodium Hydride (NaH)Cyclopropylmethyl BromideDMF0 to RT16-[2]
Protocol 2: Phase-Transfer Catalysis Sodium Hydroxide (aq)Dimethyl Sulfate (B86663)Monochlorobenzene60-621.597.5[3]
Protocol 3: One-Pot Fischer Indolization-Alkylation Sodium Hydride (NaH)Benzyl BromideTHF, then DMFRT to 80<0.585[4]
Protocol 4: Copper-Catalyzed Alkylation Potassium HydroxideN-Tosylhydrazones---Moderate to Good[5]

*Lower yields were reported due to the formation of 1,3-disubstituted indole derivatives as byproducts.[1]

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This method is a widely used and versatile procedure for the N-alkylation of indoles. It involves the deprotonation of the indole nitrogen with a strong base, typically sodium hydride, followed by quenching the resulting anion with an electrophilic alkylating agent.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-phenylindole in anhydrous DMF B Cool solution to 0 °C A->B C Add NaH portion-wise under N2 atmosphere B->C D Stir at 0 °C for 1 hour C->D Deprotonation E Add alkylating agent dropwise at 0 °C D->E F Allow to warm to RT and stir until completion (TLC) E->F G Quench with ice water F->G Reaction Completion H Extract with EtOAc G->H I Dry organic layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by flash column chromatography J->K

Caption: General workflow for the classical N-alkylation of 2-phenylindole.

Detailed Methodology (Example: N-methylation): [1]

  • Preparation: To a slurry of sodium hydride (60% dispersion in mineral oil, 24 mg, 0.6 mmol) in anhydrous dimethylformamide (DMF, 2 mL) in a round-bottom flask under a nitrogen atmosphere, add a solution of 2-phenylindole (96.5 mg, 0.5 mmol) in anhydrous DMF (1 mL) dropwise at 0 °C (ice bath).

  • Deprotonation: Stir the resulting mixture at 0 °C for 1 hour. The formation of the sodium salt of the indole may be indicated by a color change.

  • Alkylation: Add iodomethane (71 mg, 0.5 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into ice water and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 95/5) to yield 1-methyl-2-phenylindole.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis

This protocol offers a practical alternative to using highly reactive and moisture-sensitive bases like sodium hydride. The reaction occurs in a biphasic system, which can simplify the procedure and work-up.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Indole 2-Phenylindole Product N-Alkyl-2-phenylindole Indole->Product AlkylatingAgent Alkylating Agent (e.g., Dimethyl Sulfate) AlkylatingAgent->Product Base Aqueous Alkali (e.g., NaOH) Base->Product Deprotonation Solvent Water-immiscible Organic Solvent (e.g., Monochlorobenzene) Solvent->Product Dissolves Product

Caption: Key components for phase-transfer N-alkylation of 2-phenylindole.

Detailed Methodology (Example: N-methylation): [3]

  • Preparation: In a reaction vessel equipped with a stirrer, charge 513 parts of monochlorobenzene and 179 parts of dry 2-phenylindole.

  • Base Addition: With stirring, slowly add 740 parts of a 50° Bé aqueous caustic soda solution at room temperature.

  • Heating: Heat the mixture to 60-62 °C over a period of 20 minutes.

  • Alkylation: While maintaining the temperature at 60-62 °C (using cooling or heating as necessary), add a total of 192.5 parts of dimethyl sulfate with stirring over approximately 45 minutes.

  • Reaction Completion: After the addition is complete, continue to stir the resulting mass for an additional 45 minutes at the same temperature.

  • Work-up: After the reaction, the mixture can be "drowned" in cold water. The organic solvent (monochlorobenzene) is then removed by steam distillation.

  • Isolation: The product, 1-methyl-2-phenylindole, can be isolated by filtration and washing the filter cake with water. This procedure reportedly yields 97.5% of the theoretical amount.

Protocol 3: One-Pot Fischer Indolization and N-Alkylation

This efficient, one-pot, three-component protocol is suitable for the rapid synthesis of 1,2,3-trisubstituted indoles, including N-alkylated 2-phenylindole derivatives, from readily available starting materials.[4]

Detailed Methodology (Example: Synthesis of 1-benzyl-3-methyl-2-phenylindole): [4]

  • Fischer Indolization: In a thick-walled microwave tube, add propiophenone (B1677668) (95 µL, 0.716 mmol) to a stirred suspension of phenylhydrazine (B124118) hydrochloride (99 mg, 0.682 mmol) in THF (300 µL). Cap the tube and heat to 150 °C using microwave irradiation for 10 minutes.

  • Deprotonation: After cooling the mixture to room temperature, add sodium hydride (110 mg of a 60% dispersion in mineral oil, 2.51 mmol).

  • Solvent Exchange and Heating: Add DMF (3 mL) and heat the mixture to 80 °C.

  • Alkylation: Add benzyl bromide (85 µL, 0.716 mmol) and continue to stir at 80 °C for 15 minutes.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is worked up using standard aqueous extraction procedures and purified by chromatography to yield 1-benzyl-3-methyl-2-phenylindole (85% yield).[4]

References

Application Notes and Protocols for 2-(2-Aminophenyl)indole in Organic Light-Emitting Diode (OLED) Technology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a guideline for the investigation of 2-(2-aminophenyl)indole in OLED technology. As of the latest literature review, specific data on the direct application of this compound in OLEDs is not extensively available. Therefore, the methodologies and potential applications described herein are based on the known properties of structurally related indole (B1671886) derivatives and aromatic amines commonly used in organic electronics.

Introduction: The Potential of Indole Derivatives in OLEDs

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering high contrast, wide viewing angles, and the potential for flexible form factors. The performance of an OLED is intrinsically linked to the chemical and photophysical properties of the organic materials used within its multilayer structure. Indole and its derivatives have emerged as a promising class of materials for OLED applications.[1][2][3] The indole scaffold offers a unique combination of electron-richness, charge-transporting capabilities, and tunable photophysical properties through chemical modification.[1][4]

The compound this compound, with its combination of an indole core and an aminophenyl substituent, presents an interesting candidate for investigation in OLEDs. The amino group can enhance hole injection/transport properties, while the extended π-conjugated system may lead to desirable electroluminescent characteristics. These notes provide a framework for the synthesis, characterization, and evaluation of this compound for potential use as a hole-transporting layer (HTL), an emissive layer (EML), or a host material in an OLED device.

Synthesis Protocol for this compound

A plausible synthetic route for this compound is the Fischer indole synthesis. This section outlines a general protocol.

2.1 Materials and Reagents:

2.2 Experimental Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (2-aminophenyl)acetaldehyde (1.0 eq) in toluene.

    • Add phenylhydrazine (1.1 eq) to the solution.

    • Reflux the mixture for 2-4 hours with a Dean-Stark trap to remove water.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the toluene under reduced pressure to yield the crude hydrazone.

  • Indolization (Cyclization):

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

    • Heat the mixture to 120-150 °C for 1-3 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice and stir.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

2.3 Characterization:

  • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Assess the purity using High-Performance Liquid Chromatography (HPLC).

Photophysical and Electrochemical Characterization Protocol

To evaluate its suitability for OLED applications, the following properties of the purified this compound should be determined.

3.1 Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Cyclic Voltammetry (CV) setup with a three-electrode system (working, reference, and counter electrodes)

  • Anhydrous, degassed solvents (e.g., dichloromethane, acetonitrile)

  • Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

3.2 Experimental Procedures:

  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:

    • Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the compound in a suitable solvent (e.g., toluene, THF, dichloromethane).

    • Record the UV-Vis absorption spectrum to determine the absorption maxima (λₘₐₓ).

    • Record the photoluminescence (PL) spectrum by exciting at the λₘₐₓ to determine the emission maximum (λₑₘ).

    • Measure the photoluminescence quantum yield (PLQY) using a reference standard (e.g., quinine (B1679958) sulfate).

  • Cyclic Voltammetry (CV):

    • Prepare a solution of the compound (~1 mM) in an anhydrous, degassed solvent containing the supporting electrolyte (~0.1 M).

    • Perform cyclic voltammetry to measure the oxidation and reduction potentials.

    • The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset of the oxidation (Eₒₓ) and reduction (EᵣₑᏧ) potentials, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard using the following equations:

      • HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

Data Presentation

Summarize the collected quantitative data in the following tables for clear comparison.

Table 1: Photophysical Properties of this compound

PropertyValueSolvent
Absorption λₘₐₓ (nm)[Enter Value][Enter Solvent]
Emission λₑₘ (nm)[Enter Value][Enter Solvent]
Stokes Shift (nm)[Calculated Value][Enter Solvent]
PLQY (%)[Enter Value][Enter Solvent]
Molar Extinction Coefficient (ε)[Enter Value][Enter Solvent]

Table 2: Electrochemical Properties and Energy Levels

PropertyValue (V vs Fc/Fc⁺)Calculated Energy Level (eV)
Onset Oxidation Potential (Eₒₓ)[Enter Value][Calculated HOMO]
Onset Reduction Potential (EᵣₑᏧ)[Enter Value][Calculated LUMO]
Electrochemical Band Gap (eV)-[Calculated Value]

Prospective OLED Device Fabrication and Testing Protocol

Based on its potential properties, this compound could be tested as a hole-transporting layer (HTL) or as an emissive material. The following is a general protocol for fabricating a multilayer OLED via thermal evaporation.

5.1 Device Architecture:

A standard device architecture could be: ITO / HTL / EML / HBL / ETL / EIL / Cathode

Where:

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole-Transporting Layer (Potentially this compound)

  • EML: Emissive Layer

  • HBL: Hole-Blocking Layer

  • ETL: Electron-Transporting Layer

  • EIL: Electron-Injecting Layer

  • Cathode: e.g., LiF/Al

5.2 Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone or Plasma cleaner

  • High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)

  • Organic materials for each layer (e.g., NPB for HTL, Alq₃ for ETL)

  • Lithium Fluoride (LiF) for EIL

  • Aluminum (Al) for cathode

  • Source-measure unit for device characterization

5.3 Experimental Procedure:

  • Substrate Preparation:

    • Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO.

  • Organic and Cathode Deposition:

    • Immediately transfer the cleaned substrates into the thermal evaporation chamber.

    • Deposit the organic layers and the cathode sequentially without breaking the vacuum. A typical layer stack could be:

      • HTL: this compound (30 nm)

      • EML: A suitable emissive material (e.g., a blue or green emitter) (20 nm)

      • HBL: (e.g., BCP) (10 nm)

      • ETL: (e.g., Alq₃) (30 nm)

      • EIL: LiF (1 nm)

      • Cathode: Al (100 nm)

    • Control the deposition rate and thickness of each layer using a quartz crystal monitor.

  • Encapsulation:

    • After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

5.4 Device Characterization:

  • Measure the current density-voltage-luminance (J-V-L) characteristics.

  • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

  • Measure the electroluminescence (EL) spectrum.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Final Product Reactant1 (2-Aminophenyl)acetaldehyde Step1 Hydrazone Formation (Toluene, Reflux) Reactant1->Step1 Reactant2 Phenylhydrazine Reactant2->Step1 Step2 Indolization (PPA, 120-150°C) Step1->Step2 Step3 Workup & Extraction Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Product This compound Step4->Product Characterization_Workflow cluster_photophysical Photophysical Characterization cluster_electrochemical Electrochemical Characterization cluster_data Derived Properties Compound Purified this compound UV_Vis UV-Vis Spectroscopy Compound->UV_Vis PL Photoluminescence Spectroscopy Compound->PL CV Cyclic Voltammetry Compound->CV Absorption Absorption λmax UV_Vis->Absorption PLQY Quantum Yield Measurement PL->PLQY Emission Emission λem PL->Emission QuantumYield PLQY PLQY->QuantumYield HOMO HOMO Level CV->HOMO LUMO LUMO Level CV->LUMO OLED_Fabrication_Logic cluster_layers Deposited Layers (Bottom-up) Start Clean ITO Substrate Evaporation Thermal Evaporation (<10⁻⁶ Torr) Start->Evaporation Layers HTL: this compound EML HBL ETL EIL: LiF Cathode: Al Evaporation->Layers Encapsulation Encapsulation (Glovebox) Testing Device Characterization Encapsulation->Testing Layers->Encapsulation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals troubleshoot and optimize the Fischer indole (B1671886) synthesis.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: My Fischer indole synthesis is resulting in a very low yield or no product at all. What are the most common causes?

A1: Low yields are a common challenge and can stem from several factors. The most frequent culprits include issues with starting material purity, suboptimal reaction conditions (acid catalyst, temperature, and solvent), and the electronic or steric properties of your specific substrates.[1] Key areas to investigate are:

  • Starting Material Quality : Ensure the purity of both the arylhydrazine and the carbonyl compound, as impurities can lead to unwanted side reactions.[1] Arylhydrazines, in particular, can be unstable and may require purification before use.

  • Reaction Conditions : The choice of acid catalyst is critical and highly substrate-dependent.[2] Similarly, the reaction temperature needs to be optimized; it should be high enough to drive the reaction but not so high as to cause decomposition.[3]

  • Substrate Suitability : Electron-donating groups on the carbonyl compound can destabilize a key intermediate, leading to N-N bond cleavage as a major side reaction instead of the desired cyclization.[1][4] Additionally, significant steric hindrance on either reactant can prevent the reaction from proceeding.[5]

Starting Material and Reagent Issues

Q2: How can I be sure my arylhydrazine is pure and stable?

A2: Arylhydrazines can degrade upon storage. It is often best to use freshly purified or distilled arylhydrazine.[5] If you suspect degradation, consider using the hydrochloride salt of the arylhydrazine, which is typically more stable and easier to handle.[5]

Q3: I suspect my hydrazone intermediate is unstable. What can I do?

A3: The phenylhydrazone is formed by the condensation of the arylhydrazine and the carbonyl compound.[6] While this is often done in situ, if instability is suspected, you can pre-form and isolate the hydrazone before proceeding with the acid-catalyzed cyclization step.[2][5] This allows for purification of the intermediate, which can remove impurities that might interfere with the final indolization.

Reaction Condition Optimization

Q4: How do I select the right acid catalyst for my reaction?

A4: The choice of acid catalyst is one of the most critical parameters and often requires empirical screening.[1] A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak will result in an incomplete reaction.[2]

  • Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) are commonly used.[7]

  • Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are also effective catalysts for this reaction.[7][8]

  • Polyphosphoric acid (PPA) is often a good choice for less reactive substrates or when a stronger acid is needed.[2][3]

It is recommended to screen a selection of these acids to find the optimal one for your specific substrate combination.

Q5: What is the optimal temperature for the Fischer indole synthesis?

A5: The reaction often requires elevated temperatures to overcome the activation energy of the key[6][6]-sigmatropic rearrangement step.[3] However, excessively high temperatures can lead to the decomposition of starting materials or the desired product, resulting in lower yields and the formation of tar.[2][3] It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to determine the optimal balance of temperature and reaction time.[3] In some cases, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3]

Q6: Does the choice of solvent matter?

A6: Yes, the solvent can influence both the reaction rate and the final yield. Acetic acid is a common choice as it can function as both a solvent and a catalyst.[5][8] Other polar aprotic solvents like DMSO have also been used effectively.[3] For certain substrates, running the reaction neat (without any solvent) may provide the best results.[3]

Side Reactions and Byproduct Formation

Q7: My TLC plate shows multiple spots, and I am getting a lot of tar-like material. What are the common side reactions?

A7: The strongly acidic and high-temperature conditions of the Fischer indole synthesis can promote several unwanted side reactions.[2]

  • N-N Bond Cleavage : This is a major competing pathway, particularly when electron-donating groups are present on the carbonyl compound. This leads to byproducts like aniline (B41778) derivatives.[1]

  • Tar and Polymer Formation : Harsh conditions can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[2] Using milder reaction conditions (lowest effective temperature and mildest possible acid) can help minimize this.[2]

  • Formation of Isomers : If an unsymmetrical ketone of the type RCH₂COCH₂R' is used, a mixture of two isomeric indole products can be formed.[9]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical troubleshooting workflow to diagnose and solve the issue.

G start Low Yield in Fischer Indole Synthesis check_sm Step 1: Verify Starting Material Quality start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok purify_sm Action: Purify hydrazine (distill) and/or carbonyl. Use hydrochloride salt. sm_ok->purify_sm No check_conditions Step 2: Evaluate Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_sm cond_ok Side Reactions Observed? check_conditions->cond_ok adjust_temp Action: Lower temperature. Use milder acid catalyst (e.g., AcOH, p-TSA). cond_ok->adjust_temp Yes (Tarring) incomplete_rxn Incomplete Reaction? cond_ok->incomplete_rxn No adjust_temp->check_conditions adjust_catalyst Action: Screen different acids (Brønsted vs. Lewis). Increase temperature cautiously. Increase reaction time. incomplete_rxn->adjust_catalyst Yes check_substrate Step 3: Assess Substrate Electronics/Sterics incomplete_rxn->check_substrate No adjust_catalyst->check_conditions edg_present Strong EDG on Carbonyl? check_substrate->edg_present lewis_acid Action: Use Lewis acid (e.g., ZnCl₂) to favor cyclization over N-N bond cleavage. edg_present->lewis_acid Yes sterics Steric Hindrance? edg_present->sterics No success Yield Improved lewis_acid->success alt_route Action: Consider alternative indole synthesis route. sterics->alt_route Yes sterics->success No

Caption: A step-by-step workflow for troubleshooting low yields.

Quantitative Data: Catalyst Effects

The choice of acid catalyst can dramatically impact the yield of the Fischer indole synthesis. The optimal catalyst is substrate-dependent, and screening is often necessary.

CatalystTypical ConditionsYield (%)Notes
Acetic Acid (AcOH) Reflux60-93%Acts as both catalyst and solvent; considered a milder option.[8]
p-Toluenesulfonic acid (p-TSA) Reflux in solvent (e.g., EtOH, t-BuOH)40-76%A versatile Brønsted acid.[8][10]
Zinc Chloride (ZnCl₂) Heating, often neatVariableA common and effective Lewis acid catalyst.[9][11]
Polyphosphoric Acid (PPA) Elevated temperature (e.g., 100-150 °C)68%Effective for challenging or deactivated substrates.[3][8]
Microwave + p-TSA 150 °C, 15 minHighCan dramatically reduce reaction time and improve yield.[3]

Yields are highly dependent on the specific substrates used and are provided for illustrative purposes.

Key Mechanism Steps & Troubleshooting Points

Understanding the mechanism can help pinpoint where the reaction might be failing.

G cluster_0 Reaction Mechanism cluster_1 Troubleshooting Focus A 1. Hydrazone Formation Arylhydrazine + Carbonyl B 2. Tautomerization Hydrazone ⇌ Ene-hydrazine A->B H+ C 3. [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) B->C Heat, H+ D 4. Aromatization & Cyclization C->D H+ E 5. Ammonia Elimination → Indole Product D->E -NH3 T1 Purity of reactants is key. Can be done in situ or isolated. T1->A T3 Requires heat. Can be slow. Side reactions (N-N cleavage) compete here. T3->C T5 Strong acid/heat can cause decomposition/tarring. T5->E

Caption: Key steps of the Fischer indole synthesis and associated issues.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol describes a general method for synthesizing an indole, which can be adapted for specific substrates.

1. Hydrazone Formation (Optional - can be performed in situ)

  • Dissolve the arylhydrazine (1.0 equivalent) and the corresponding aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like ethanol (B145695) or acetic acid.[2]

  • Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete, which can be monitored by TLC.[2]

  • For an in situ reaction, proceed directly to the next step. To isolate the hydrazone, cool the mixture, collect the precipitate by filtration, and wash with a cold solvent.[3]

2. Indolization

  • To the hydrazone (or the in situ mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).

  • Heat the reaction mixture to the optimized temperature (often reflux) and monitor its progress by TLC.[5]

3. Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.[5]

  • If the product has precipitated, it can be collected by filtration.[5]

  • Otherwise, carefully neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Microwave-Assisted Synthesis

This method can offer significantly reduced reaction times.

1. Reaction Setup

  • In a microwave-safe vial, combine the phenylhydrazine (B124118) hydrochloride (1 equivalent) and the ketone (e.g., butanone, 1.05 equivalents) in a suitable solvent like THF.[3]

2. Microwave Irradiation

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to a specified temperature (e.g., 150 °C) for a short duration (e.g., 15 minutes).[3]

3. Work-up

  • Cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3]

  • Extract the product with an organic solvent and purify as described in the general protocol.

References

Optimizing reaction conditions for one-pot 2-phenylindole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the one-pot synthesis of 2-phenylindole (B188600). The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common one-pot methods for synthesizing 2-phenylindole?

The two most prevalent one-pot methods are variations of the Fischer indole (B1671886) synthesis and the Larock indole synthesis.

  • Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an appropriate ketone or aldehyde, such as acetophenone (B1666503).[1][2] In a one-pot protocol, the intermediate phenylhydrazone is formed and cyclized in the same reaction vessel without isolation.[3][4] Common catalysts include Lewis acids (e.g., ZnCl₂) and Brønsted acids (e.g., polyphosphoric acid, HCl).[1]

  • Larock Indole Synthesis: This is a powerful palladium-catalyzed reaction involving the heteroannulation of an ortho-haloaniline (typically o-iodoaniline) with a disubstituted alkyne like phenylacetylene (B144264).[5][6] This method is known for its versatility and tolerance of various functional groups.[5]

Q2: How do I choose between the Fischer and Larock methods?

The choice depends on the availability of starting materials and the desired substitution pattern. The Fischer synthesis is often more cost-effective, utilizing common ketones and hydrazines.[1] The Larock synthesis offers broader substrate scope, especially for creating complex or highly substituted indoles, but requires palladium catalysts and halogenated anilines.[5][7]

Q3: What are the critical parameters to control for a successful synthesis?

Regardless of the method, the following parameters are crucial:

  • Catalyst Choice and Loading: The type and amount of acid or palladium catalyst can dramatically affect reaction rate and yield.[1][7]

  • Solvent: The choice of solvent can influence reactant solubility and reaction temperature. Common solvents include DMF for Larock synthesis and high-boiling point alcohols or even solvent-free conditions for Fischer synthesis.[7][8]

  • Temperature: Both methods typically require heating.[1][5] Precise temperature control is essential to promote the desired reaction while minimizing side product formation.

  • Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is vital to determine the optimal reaction time and prevent degradation of the product.[7]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the one-pot synthesis of 2-phenylindole.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Lewis acids like ZnCl₂ can be deactivated by moisture. Palladium catalysts can degrade over time.Use freshly opened or properly stored anhydrous ZnCl₂. For Fischer synthesis, ensure the acid catalyst is of appropriate strength and concentration.[3] For Larock synthesis, use a fresh, high-quality palladium catalyst and ligands.[7]
Incorrect Temperature: The reaction may be too cold to proceed or too hot, causing decomposition of reactants or products.Optimize the temperature. For Fischer synthesis, temperatures around 170°C are often used with ZnCl₂.[3] For Larock synthesis, reactions can often proceed at room temperature to 100°C depending on the specific catalyst system.[5][7]
Poor Quality Starting Materials: Impurities in the phenylhydrazine, acetophenone, or aniline (B41778) can inhibit the reaction.Purify starting materials before use (e.g., recrystallization or distillation). Ensure phenylhydrazine is fresh, as it can degrade upon storage.
Inefficient Phenylhydrazone Formation (Fischer): The initial condensation step may be incomplete.In the one-pot procedure, allow sufficient time at a moderate temperature for the hydrazone to form before proceeding to the higher temperature required for cyclization. The presence of a catalytic amount of acid can facilitate this step.[4][9]
Formation of Multiple Products / Difficult Purification Side Reactions: At high temperatures, undesired side reactions can occur. In Fischer synthesis, using a very strong acid can lead to sulfonated or other byproducts.[10]Use the mildest effective catalyst and the lowest possible reaction temperature. Screen different acid catalysts (e.g., PPA, PTSA, ZnCl₂) to find the one that gives the cleanest reaction.[1][10]
Incomplete Reaction: Unreacted starting materials will contaminate the final product.Monitor the reaction closely with TLC to ensure it goes to completion. If the reaction stalls, a small additional charge of catalyst may be helpful.
Product Degradation: The indole product itself may be unstable under prolonged heating or harsh acidic conditions.Minimize the reaction time once the formation of the product is complete. Neutralize the acid catalyst during work-up as soon as the reaction is finished.[1]
Reaction Stalls or is Sluggish Insufficient Catalyst: The catalyst amount may be too low to drive the reaction efficiently.Increase the catalyst loading incrementally. For Fischer synthesis, a large excess of ZnCl₂ is sometimes used.[3] For Larock synthesis, typical catalyst loading is 1-5 mol%.
Electron-Withdrawing Groups (Fischer): Substituents on the phenylhydrazine ring can significantly affect the rate of the key[5][5]-sigmatropic rearrangement.[11]For phenylhydrazines with strong electron-withdrawing groups, a stronger acid catalyst or higher reaction temperatures may be necessary to facilitate the rearrangement.[11]
Inconsistent Results / Poor Reproducibility Atmospheric Moisture: Water can interfere with many of the catalysts used, particularly Lewis acids.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize exposure to moisture.[5]
Variability in Reagent Quality: Batches of catalysts or starting materials may differ in purity.Use reagents from a reliable source and consider titrating or analyzing new batches of key reagents.

Experimental Protocols & Data

Protocol 1: One-Pot Fischer Indole Synthesis using Zinc Chloride

This protocol is adapted from established procedures for the synthesis of 2-phenylindole.[3]

Materials:

  • Acetophenone phenylhydrazone (1.0 eq)

  • Anhydrous Zinc Chloride (powdered, ~5 eq by weight)

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

  • Diatomaceous earth or sand (optional, to prevent solidification)

Procedure:

  • In a beaker, intimately mix acetophenone phenylhydrazone and powdered anhydrous zinc chloride.

  • Place the beaker in a preheated oil bath at 170°C and stir vigorously. The mixture will become liquid within 3-4 minutes.

  • Once fumes evolve, remove the beaker from the heat and continue stirring for 5 minutes.

  • (Optional) To prevent the mixture from solidifying into a hard mass, stir in an equal amount of sand.

  • Allow the mixture to cool, then digest it overnight with dilute hydrochloric acid (e.g., 800 mL water with 25 mL conc. HCl).

  • Filter the solid crude product and sand.

  • Boil the collected solids in 95% ethanol, decolorize with activated charcoal (Norit), and filter while hot.

  • Allow the filtrate to cool to room temperature to crystallize the 2-phenylindole.

  • Collect the crystals by filtration, wash with cold ethanol, and dry. A typical yield is 72-80%.[3]

Protocol 2: One-Pot Larock Indole Synthesis using a Palladium Catalyst

This generalized protocol is based on palladium-catalyzed heteroannulation reactions.[7][12]

Materials:

  • o-Iodoaniline (1.0 eq)

  • Phenylacetylene (2.0 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.07 eq)

  • Triethylamine (B128534) (TEA) (2.6 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a sealed tube under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₂Cl₂, CuI, and o-iodoaniline.

  • Add anhydrous DMF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 8-24 hours. Monitor the reaction progress by TLC.[7]

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford pure 2-phenylindole.[7][12]

Comparative Data on Reaction Conditions

The following table summarizes yields for N-substituted 2-phenylindole synthesis via a one-pot Larock methodology, demonstrating the effect of the starting haloaniline and N-substituent.

EntryN-SubstituentHaloanilineTime (h)Yield (%)
1H2-Bromoaniline2469
2H2-Iodoaniline1278
3MethylN-Methyl-2-bromoaniline872
4MethylN-Methyl-2-iodoaniline875
5BenzylN-Benzyl-2-bromoaniline1274
6BenzylN-Benzyl-2-iodoaniline1276
7TosylN-Tosyl-2-bromoaniline1268
8TosylN-Tosyl-2-iodoaniline1270
Data adapted from a study on Pd-catalyzed heteroannulation. The reaction was performed with phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, and triethylamine in DMF at room temperature.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a one-pot 2-phenylindole synthesis experiment, from setup to final product characterization.

G A Start: Assemble Glassware (Inert Atmosphere Optional) B Charge Reactants (e.g., Aniline/Hydrazine, Alkyne/Ketone) A->B C Add Solvent & Base (if applicable) B->C D Add Catalyst (e.g., Pd Complex or Acid) C->D E Set Reaction Temperature & Begin Stirring D->E F Monitor Reaction (e.g., by TLC) E->F F->E No G Reaction Complete F->G Yes H Work-up (Quench, Extract, Wash) G->H I Purification (Column Chromatography or Recrystallization) H->I J Characterization (NMR, MS, MP) I->J K End: Pure 2-Phenylindole J->K

General experimental workflow for one-pot synthesis.
Troubleshooting Logic

This diagram provides a decision-making framework for troubleshooting common issues encountered during the synthesis.

G problem Problem Encountered: Low or No Yield cause1 Possible Cause: Inactive Catalyst? problem->cause1 cause2 Possible Cause: Incorrect Temp? problem->cause2 cause3 Possible Cause: Poor Reagent Quality? problem->cause3 cause4 Possible Cause: Atmospheric Moisture? problem->cause4 solution1 Solution: Use fresh/anhydrous catalyst. Verify catalyst loading. cause1->solution1 solution2 Solution: Optimize temperature. Ensure uniform heating. cause2->solution2 solution3 Solution: Purify starting materials. Use reagents from reliable source. cause3->solution3 solution4 Solution: Use anhydrous solvents. Run under inert atmosphere. cause4->solution4

A troubleshooting decision tree for low-yield reactions.

References

Purification of crude 2-(2-Aminophenyl)indole using column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(2-aminophenyl)indole using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the column chromatography of this compound, which contains both a weakly acidic indole (B1671886) N-H and a basic aniline (B41778) moiety.

Q1: My compound is streaking or tailing badly on the silica (B1680970) gel column. How can I resolve this?

This is the most common issue when purifying compounds containing amine groups on standard silica gel.[1] The basic amine interacts strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor separation and elongated spots.[1]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N), into your eluent system.[1][2] A common starting point is 0.5-2% triethylamine.[1] This neutralizes the acidic sites on the silica gel, preventing strong adsorption of the amine.[2]

  • Use an Alternative Stationary Phase: If streaking persists, switch to a more neutral or basic stationary phase like neutral alumina (B75360) or basic alumina.[1][2]

  • Deactivate the Silica Gel: Before running the column, you can flush the packed column with your starting eluent that already contains the basic modifier.[2]

Q2: The product appears to be decomposing on the column, indicated by color changes (e.g., turning brown/purple). What should I do?

Indole derivatives can be sensitive to the acidic nature of silica gel, which can cause degradation or polymerization.[1][2] Aromatic amines are also susceptible to oxidation, which can be accelerated by the high surface area of the stationary phase.[1]

Solutions:

  • Deactivate the Stationary Phase: As with tailing, adding 0.5-1% triethylamine to the eluent can reduce degradation by neutralizing the acidic silica.[2]

  • Switch to a Neutral Stationary Phase: Using neutral alumina is a viable alternative to prevent acid-catalyzed decomposition.[1][2]

  • Work Efficiently: Do not allow the compound to remain on the column for extended periods. Prepare all materials in advance and run the chromatography as quickly as possible.[2]

Q3: How do I select the optimal solvent system for separation?

The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. The retention factor (Rf) for the desired compound should ideally be between 0.2 and 0.4 for good separation on a column.

Recommended Steps:

  • TLC Analysis: Perform trial-and-error using TLC to find the best solvent system before running the column.[3]

  • Start Non-polar: Begin with a non-polar solvent system and gradually increase polarity. The most common systems are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[4]

  • Adjust Polarity: For this compound, a good starting point would be a hexane/ethyl acetate system. If the compound is very polar and doesn't move from the baseline, consider a more polar system like dichloromethane/methanol (B129727).[4][5]

Table 1: Common Solvent Systems for Indole Purification
Solvent System (Non-polar/Polar)PolarityTypical Use Case
Hexane / Ethyl AcetateLow to MediumStandard system for compounds of intermediate polarity.[4]
Dichloromethane / MethanolMedium to HighEffective for more polar compounds.[4] Use with caution, as methanol percentage should not exceed 10% to avoid dissolving silica gel.[4]
Toluene / AcetoneMediumAn alternative system that can offer different selectivity.[2]

Q4: My compound is not very soluble in the chosen eluent. How should I load it onto the column?

If your crude product does not dissolve well in the mobile phase, loading it in a small amount of a strong solvent can cause band broadening and poor separation.

Solution: Dry Loading

  • Dissolve your crude product in a suitable solvent in which it is readily soluble (e.g., dichloromethane or acetone).[6]

  • Add a small amount of silica gel to this solution (typically 2-3 times the mass of the crude product).[6]

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[6][7]

  • Carefully add this powder to the top of your packed column.[6][7] This ensures the compound is introduced to the column in a concentrated band.

Q5: How can I visualize the compound on a TLC plate and in collected fractions if it's colorless?

Most indole derivatives are UV-active due to their aromatic structure.[8]

  • UV Light (254 nm): This is the most common and non-destructive method. The compound will appear as a dark spot on a TLC plate containing a fluorescent indicator (F254).[8]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[8]

  • Chemical Stains: These are destructive but can be highly specific.

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, which typically produces blue or purple spots.[8]

    • Potassium Permanganate (KMnO₄): A general stain that reacts with any compound that can be oxidized, showing up as yellow/brown spots against a purple background.[8]

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for troubleshooting common column chromatography problems.

troubleshooting_flowchart start Problem Encountered streaking Streaking / Tailing start->streaking decomposition Decomposition on Column (Color Change) start->decomposition no_elution Compound Won't Elute start->no_elution poor_separation Poor Separation (Overlapping Spots) start->poor_separation sol_streaking1 Add 0.5-2% Triethylamine to Eluent streaking->sol_streaking1 Cause: Amine-Silica Interaction sol_streaking2 Use Neutral or Basic Alumina streaking->sol_streaking2 sol_decomposition Deactivate Silica with Et3N or Use Alumina decomposition->sol_decomposition Cause: Acidic Silica sol_no_elution Increase Eluent Polarity (e.g., add more EtOAc/MeOH) no_elution->sol_no_elution Cause: Eluent not Polar Enough sol_separation1 Optimize Solvent System (Use TLC) poor_separation->sol_separation1 Cause: Suboptimal Solvent sol_separation2 Run a Shallow Gradient poor_separation->sol_separation2 sol_separation3 Ensure Column is Not Overloaded poor_separation->sol_separation3 Cause: Too Much Sample

Caption: A decision tree for troubleshooting common column chromatography issues.

Experimental Protocol: Purification of this compound

This protocol provides a general methodology. The exact solvent ratios should be optimized using TLC prior to the experiment.

Materials
  • Crude this compound

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Glass column with stopcock

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel with F254 indicator)

  • Rotary evaporator

Workflow Diagram

purification_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation crude 1. Crude Product tlc 2. TLC Optimization (e.g., Hexane:EtOAc + 1% Et3N) crude->tlc packing 3. Column Packing (Slurry Method) tlc->packing loading 4. Sample Loading (Wet or Dry) packing->loading elution 5. Elution & Fraction Collection loading->elution analysis 6. Fraction Analysis (TLC) elution->analysis combine 7. Combine Pure Fractions analysis->combine evap 8. Solvent Evaporation combine->evap pure_product 9. Pure Product evap->pure_product

Caption: Experimental workflow for the purification of this compound.

Procedure
  • Solvent System Optimization:

    • Dissolve a small amount of the crude material and spot it on a TLC plate.

    • Develop the plate in various ratios of hexane:ethyl acetate containing 1% triethylamine.

    • Identify a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product and separates it from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size. A general rule is to use a silica gel to crude product weight ratio of at least 30:1 for good separation.[9]

    • In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate + 1% Et₃N).[1]

    • Secure the column vertically, add a small plug of cotton or glass wool, and a thin layer of sand.

    • Pour the silica slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent as you pack.

    • Add a final protective layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal volume of the mobile phase or a suitable solvent like dichloromethane.[7] Carefully apply the sample solution to the top of the silica bed.[7]

    • Dry Loading (Recommended for this compound): Follow the "Dry Loading" procedure described in Q4.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system.

    • If a single (isocratic) solvent system does not provide adequate separation, a gradient elution can be used. This involves gradually increasing the polarity of the mobile phase (e.g., slowly increasing the percentage of ethyl acetate in hexane).[9]

    • Collect the eluate in a series of labeled fractions.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[1]

    • Combine the fractions that contain only the pure this compound.

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.[1]

    • Confirm the structure and assess purity using analytical techniques such as NMR spectroscopy and HPLC.[1]

References

Strategies to prevent di-acylated byproduct formation in acylation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the formation of di-acylated byproducts in acylation reactions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di-acylated byproduct formation in my acylation reaction?

A1: Di-acylation typically occurs when a substrate molecule has more than one reactive site for acylation, and the mono-acylated product is still sufficiently reactive to undergo a second acylation. Key contributing factors include:

  • High Reactivity of the Mono-acylated Product: In some cases, the initial acylation does not significantly deactivate the molecule, leaving it susceptible to a second reaction.

  • Excess Acylating Agent: Using a significant excess of the acylating agent can drive the reaction towards di-substitution.

  • Harsh Reaction Conditions: High temperatures and long reaction times can provide the necessary energy for the less favorable second acylation to occur.[1]

  • Highly Activated Substrates: Aromatic rings with strongly activating groups (e.g., phenols, anilines) can be prone to polyacylation.[2]

Q2: How can I control the stoichiometry to favor mono-acylation?

A2: Precise control of stoichiometry is a critical first step in preventing di-acylation.

  • Molar Ratio: Aim for a 1:1 molar ratio of your substrate to the acylating agent.[2] In some cases, a slight excess of the limiting reagent (the more valuable or complex of the two) can be used to ensure its complete conversion.

  • Slow Addition: Instead of adding the acylating agent all at once, use a syringe pump or a dropping funnel to add it slowly and dropwise to the reaction mixture. This maintains a low concentration of the acylating agent throughout the reaction, which favors the initial, faster mono-acylation over the slower di-acylation.

Q3: What is the role of temperature in controlling di-acylation?

A3: Temperature is a crucial parameter for controlling selectivity.

  • Lower Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) generally favors the kinetically controlled mono-acylated product over the thermodynamically favored di-acylated product.[3] Lower temperatures reduce the overall reaction rate, giving more time to quench the reaction after the mono-acylation is complete.

  • Monitoring: It is essential to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time to stop the reaction.

Q4: Can steric hindrance be used to my advantage to prevent di-acylation?

A4: Yes, steric hindrance can be a powerful tool for preventing unwanted side reactions. The spatial arrangement of atoms in a molecule can physically block the approach of a reagent to a reactive site.[4]

  • Bulky Protecting Groups: Introducing a bulky protecting group at or near one of the reactive sites can sterically hinder the approach of the acylating agent to that position, thus favoring acylation at the less hindered site.

  • Substrate Structure: The inherent structure of your substrate may already provide some degree of steric hindrance that you can exploit by choosing an appropriate acylating agent.

Q5: When should I consider using a protecting group strategy?

A5: A protecting group strategy is advisable when other methods, such as controlling stoichiometry and temperature, are insufficient to achieve the desired selectivity. This is often the case with symmetrical molecules containing two equally reactive sites, such as symmetrical diamines or diols. The general workflow involves:

  • Protection: Selectively protect one of the reactive functional groups.

  • Acylation: Acylate the unprotected functional group.

  • Deprotection: Remove the protecting group to yield the mono-acylated product.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to di-acylated byproduct formation.

Issue 1: Significant formation of di-acylated product despite using a 1:1 stoichiometric ratio.

Possible Cause Recommended Solution
High reactivity of the mono-acylated product. 1. Lower the reaction temperature: Conduct the reaction at a lower temperature to favor the kinetic mono-acylated product.[3]2. Slow addition of the acylating agent: Use a syringe pump for controlled, slow addition to maintain a low concentration of the acylating agent.
Reaction time is too long. 1. Monitor the reaction closely: Use TLC or GC to track the consumption of the starting material and the formation of the mono- and di-acylated products.2. Quench the reaction promptly: Once the desired mono-acylated product is maximized, quench the reaction immediately to prevent further acylation.
Catalyst is too active. 1. Use a milder catalyst: If using a Lewis acid catalyst, consider a less reactive one. For example, ZnCl₂ is milder than AlCl₃.[5]2. Reduce catalyst loading: Titrate the amount of catalyst to find the optimal concentration that promotes mono-acylation without significant byproduct formation.[6]

Issue 2: Low yield of the mono-acylated product and a large amount of unreacted starting material.

Possible Cause Recommended Solution
Reaction conditions are too mild. 1. Gradually increase the temperature: If the reaction is sluggish at low temperatures, cautiously increase the temperature while monitoring for the onset of di-acylation.2. Increase reaction time: Allow the reaction to proceed for a longer duration, but continue to monitor for byproduct formation.
Insufficiently reactive acylating agent. 1. Use a more reactive acylating agent: For instance, an acyl chloride is generally more reactive than an acid anhydride (B1165640).[7]2. Add an activating agent: A catalytic amount of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used with acid anhydrides to increase their reactivity.[3]
Poor solubility of reactants. 1. Choose a more suitable solvent: Select a solvent in which all reactants are fully soluble at the reaction temperature.[8]

Data Presentation: Impact of Reaction Parameters on Selectivity

The following tables summarize quantitative data on how different reaction parameters can influence the ratio of mono- to di-acylated products.

Table 1: Effect of Molar Ratio on the Acylation of p-Cresol with Decanoic Acid [9]

Molar Ratio (p-Cresol : Decanoic Acid)Conversion of Decanoic Acid (%)Selectivity towards Mono-acylated Ester (%)Selectivity towards Ketone Byproduct (%)
1:1407525
1:2308317
1:3258812
2:1556436
3:1655446

Table 2: Effect of Catalyst Loading on the Acylation of an Aromatic Substrate with Butyric Anhydride [6]

Catalyst Amount (g)Conversion of Butyric Anhydride (%)Notes
0.20Reaction did not proceed.
1.5-Onset of di-acylated byproduct formation.
4.061-

Experimental Protocols

Protocol 1: Selective Mono-acylation of a Symmetrical Diamine using a Boron Complex [10]

This protocol describes a method for the selective mono-acylation of a symmetrical diamine by temporarily deactivating one of the amine groups through complexation with 9-borabicyclo[3.3.1]nonane (9-BBN).

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the symmetrical diamine (1.0 equivalent) in anhydrous THF.

  • With stirring, add a solution of 9-BBN in hexane (1.0 equivalent) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature to allow for the formation of the diamine-boron complex.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (0.95 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir for an additional 1-2 hours at 0 °C, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • The product can be isolated and purified using standard workup and chromatography procedures.

Protocol 2: Lanthanide-Catalyzed Selective Mono-acylation of a Symmetrical 1,2-Diol [11][12]

This method utilizes a lanthanide(III) salt as a catalyst to achieve high selectivity for the mono-acylation of symmetrical 1,2-diols with a carboxylic acid anhydride.

Materials:

  • Symmetrical 1,2-diol

  • Carboxylic acid anhydride (e.g., acetic anhydride)

  • Lanthanide(III) catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

Procedure:

  • To a solution of the symmetrical 1,2-diol (1.0 equivalent) in the chosen anhydrous solvent, add the lanthanide(III) catalyst (typically 1-10 mol%).

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the carboxylic acid anhydride (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Once the starting diol has been consumed and before significant formation of the di-acylated product is observed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • The combined organic layers are then washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Control cluster_workup Workup & Purification start Dissolve Substrate (Diamine/Diol) add_reagent Controlled Addition of Acylating Agent start->add_reagent 1:1 Stoichiometry control_temp Maintain Low Temperature add_reagent->control_temp monitor Monitor Progress (TLC/GC) control_temp->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract Product quench->extract purify Purify Product extract->purify end Mono-acylated Product purify->end

Caption: A generalized experimental workflow for selective mono-acylation.

logical_relationship diacylation Di-acylated Byproduct Formation cause1 Excess Acylating Agent diacylation->cause1 cause2 High Temperature diacylation->cause2 cause3 Long Reaction Time diacylation->cause3 solution4 Use Protecting Groups diacylation->solution4 Alternative Strategy solution1 Control Stoichiometry (1:1 Ratio, Slow Addition) cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Monitor Reaction & Quench Promptly cause3->solution3

Caption: Key factors leading to di-acylation and corresponding preventative strategies.

References

Identifying and minimizing side reactions in acid-catalyzed indole cyclization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acid-catalyzed indole (B1671886) cyclization. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during indole synthesis, with a primary focus on the Fischer indole synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during acid-catalyzed indole cyclization reactions.

Issue 1: Low Yield or No Product Formation

Low yields are a frequent challenge in Fischer indole synthesis, often arising from substrate decomposition, competing side reactions, or incomplete conversion.[1]

Possible Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may result in an incomplete reaction.[1]

    • Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1]

  • Suboptimal Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[1]

    • Solution: The optimal temperature is highly dependent on the substrate and catalyst. Start with milder conditions and gradually increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.[1]

  • Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and can decompose before cyclization.

    • Solution: Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[2]

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions.[3]

    • Solution: Use freshly distilled or recrystallized starting materials. Ensure the purity of your reactants before starting the reaction.

Troubleshooting Workflow for Low Yield:

LowYield_Troubleshooting cluster_solutions Troubleshooting Steps start Low Yield or No Product check_purity Verify Purity of Starting Materials start->check_purity check_catalyst Screen Different Acid Catalysts (Brønsted vs. Lewis) check_purity->check_catalyst If pure optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If no improvement one_pot Consider One-Pot (in situ hydrazone formation) optimize_temp->one_pot If still low yield success Improved Yield one_pot->success

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Issue 2: Formation of Tar and Polymeric Byproducts

The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[1]

Possible Causes and Solutions:

  • Excessively Strong Acid or High Concentration: Highly acidic conditions can promote polymerization of the indole product or starting materials.

    • Solution: Use the mildest possible acid catalyst at the lowest effective concentration that allows the reaction to proceed at a reasonable rate.

  • High Reaction Temperature: Elevated temperatures can accelerate decomposition and tar formation.[1]

    • Solution: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor by TLC to avoid prolonged heating after the reaction is complete.

Issue 3: Competing Side Reaction: N-N Bond Cleavage

A significant side reaction, particularly with electron-donating groups on the carbonyl component, is the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate. This pathway competes with the desired[4][4]-sigmatropic rearrangement.[5][6]

Mechanism of N-N Bond Cleavage:

Electron-donating groups (EDG) on the carbonyl-derived portion of the hydrazone can stabilize the iminylcarbocation formed upon N-N bond cleavage. This stabilization can make the activation energy for cleavage competitive with or lower than that of the desired sigmatropic rearrangement, leading to byproducts such as anilines and various carbonyl-derived fragments instead of the indole.[5][6]

CompetingPathways cluster_pathways Reaction Pathways intermediate Protonated Ene-hydrazine Intermediate rearrangement [3,3]-Sigmatropic Rearrangement intermediate->rearrangement Desired Pathway cleavage Heterolytic N-N Bond Cleavage intermediate->cleavage Competing Pathway (Favored by EDGs) product Indole Product rearrangement->product byproducts Aniline + Iminylcarbocation (Side Products) cleavage->byproducts

Caption: Competing reaction pathways in Fischer indole synthesis.

Solutions:

  • Use Milder Reaction Conditions: Lower temperatures and less concentrated acid can disfavor the N-N cleavage pathway.

  • Employ Lewis Acids: Lewis acids like ZnCl₂ can sometimes favor the cyclization over cleavage compared to strong Brønsted acids.[6]

  • Substrate Modification: If possible, modify the substrate to reduce the electron-donating ability of the problematic group.

Frequently Asked Questions (FAQs)

Q1: Which acid catalyst should I choose for my Fischer indole synthesis?

The choice of acid is highly dependent on the specific substrates. There is no universally superior catalyst. A good starting point is to screen a few common acids.[7]

Catalyst TypeExamplesNotes
Brønsted Acids HCl, H₂SO₄, p-TsOHCommonly used, effective for many substrates.[7]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Can be milder and offer different selectivity.[7]
Polyphosphoric Acid (PPA) -Often effective for less reactive or challenging substrates.[2]

Q2: How does the solvent affect the reaction?

The solvent can influence the solubility of reactants and intermediates, as well as the overall reaction rate and side product profile.

SolventTemperature (°C)Yield (%)Reference
Acetic AcidReflux50[8]
EthanolRefluxVaries[9]
Toluene110Varies[10]
THF (Microwave)150High[11]

Note: Yields are highly substrate-dependent and the table provides a general comparison.

Q3: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

Formation of regioisomers is a common issue with unsymmetrical ketones. The ratio of products depends on the relative stability of the two possible enamine intermediates.

Strategies for Control:

  • Choice of Acid Catalyst: The acidity of the medium is a major factor. Stronger acids can favor the formation of the more substituted enamine (thermodynamic control), while milder conditions might favor the less sterically hindered enamine (kinetic control).

  • Steric Hindrance: Bulky substituents on the ketone will generally direct the formation of the less sterically hindered enamine.

Q4: What is the best way to purify my crude indole product?

Purification of indoles can be challenging due to their polarity and potential instability on silica (B1680970) gel.[3]

  • Flash Column Chromatography: This is the most common method.[12]

    • Stationary Phase: Silica gel is standard. If your indole is basic and shows peak tailing, you can use deactivated silica or add a small amount of a basic modifier like triethylamine (B128534) (1-2%) to the eluent.[13]

    • Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is a good starting point. For more polar indoles, dichloromethane/methanol might be necessary.[12]

  • Recrystallization: This can be a very effective method for obtaining highly pure solid indoles, although it may lead to lower recovery.[14] Common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

Q5: How can I visualize my indole on a TLC plate if it's not colored?

Most indoles are UV-active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light. For staining, Ehrlich's reagent (p-dimethylaminobenzaldehyde) is a highly specific stain for indoles, typically producing blue or purple spots.[15]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,3-dimethylindole

This one-pot protocol utilizes microwave heating for rapid synthesis.[11]

Materials:

  • Phenylhydrazine (B124118) hydrochloride

  • Butanone (Methyl ethyl ketone)

  • Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Fischer Indolization: In a microwave vial, combine phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in THF (to make a 0.63 M solution).

  • Seal the vial and heat it in a microwave reactor at 150°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of an Indole Derivative by Flash Column Chromatography

This is a general protocol for purifying a moderately polar indole derivative.[12][14]

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of ethyl acetate and hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

  • Column Packing: Pack a flash column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.

Reaction Mechanism Visualization

General Mechanism of the Fischer Indole Synthesis:

The reaction proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia (B1221849) to form the aromatic indole ring.[7]

Fischer_Indole_Synthesis reactants Arylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone reactants->hydrazone + H⁺, -H₂O enamine Ene-hydrazine (Tautomer) hydrazone->enamine Tautomerization rearrangement_ts [3,3]-Sigmatropic Rearrangement enamine->rearrangement_ts + H⁺ diimine Di-imine Intermediate rearrangement_ts->diimine aminal Cyclized Aminal diimine->aminal Cyclization product Indole aminal->product - NH₃, -H⁺

Caption: Key steps in the Fischer Indole Synthesis mechanism.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in the synthesis of substituted indoles. This resource is designed to assist you in optimizing your experimental outcomes for key indole (B1671886) synthesis reactions.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that control regioselectivity in common indole syntheses?

A1: Regioselectivity in indole synthesis is primarily governed by a combination of electronic effects, steric hindrance, the nature of the catalyst, and the reaction conditions.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline (B41778) and the carbonyl/alkyne component can influence the stability of intermediates, thereby directing the cyclization to a specific position. For instance, in the Fischer indole synthesis, electron-donating groups on the carbonyl compound can lead to undesired side reactions by over-stabilizing a key intermediate.[1]

  • Steric Hindrance: Bulky substituents on the reactants can favor the formation of the less sterically hindered regioisomer. This is a key consideration in the Fischer and Larock indole syntheses when using unsymmetrical ketones or alkynes, respectively.[2][3]

  • Catalyst: The choice of acid catalyst (Brønsted or Lewis acid) in the Fischer indole synthesis or the palladium catalyst and ligands in the Larock synthesis can significantly impact the regiochemical outcome.[4][5]

  • Reaction Conditions: Parameters such as temperature, solvent, and reaction time can influence the kinetic versus thermodynamic control of the reaction, leading to different regioisomeric ratios.

Q2: How can I accurately determine the regioisomeric ratio of my product mixture?

A2: The most common and reliable methods for determining the ratio of regioisomers are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to distinguish between regioisomers due to differences in the chemical shifts and coupling constants of the aromatic and heterocyclic protons. For more complex structures, 2D NMR techniques like NOESY can be used to establish through-space correlations, confirming the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for separating and quantifying regioisomers. Using a calibrated detector, you can obtain accurate ratios of the components in your mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile indole derivatives, GC-MS can be used to separate the isomers and their mass spectra can aid in their identification.

Q3: What are directing groups and how do they improve regioselectivity in indole synthesis?

A3: Directing groups are functional groups that are temporarily installed on a substrate to control the position of a subsequent reaction. In indole synthesis, they are particularly useful for achieving regioselective C-H functionalization at positions that are typically less reactive (C2, C4, C5, C6, C7). The directing group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby facilitating its activation and subsequent functionalization. After the reaction, the directing group can be removed. For example, a pivaloyl group at the C3 position can direct arylation to the C4 position.[3]

Troubleshooting Guides

Fischer Indole Synthesis

Issue: Poor regioselectivity with an unsymmetrical ketone, leading to a mixture of indole isomers.

Possible Cause Troubleshooting Action
Inappropriate Acid Catalyst The choice of acid catalyst is critical. A catalyst that is too strong can lead to side reactions and reduced selectivity, while a weak catalyst may not be effective. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2] The use of Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[6]
Sub-optimal Reaction Temperature High temperatures can lead to a loss of selectivity and the formation of tar. Start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes offer better control over the temperature and improve regioselectivity.
Steric Effects Not Fully Exploited The reaction often favors the formation of the less sterically hindered enamine intermediate. If your desired isomer is the more sterically hindered one, you may need to explore alternative synthetic routes or catalyst systems that can override this preference.
Solvent Effects The solvent can influence the acidity of the catalyst and the stability of intermediates. Common solvents include glacial acetic acid, ethanol (B145695), and toluene. For reactions prone to decomposition at high temperatures, using a higher-boiling, inert solvent like sulfolane (B150427) or dichloromethane (B109758) as a diluent can improve the outcome.[6]

Issue: Formation of common side products.

Side Product Mitigation Strategy
Aldol condensation products Slowly add the ketone or aldehyde to the reaction mixture to maintain a low concentration.
Friedel-Crafts type products Optimize the reaction temperature and consider using a milder acid catalyst.
Products from N-N bond cleavage This is more common with electron-donating substituents on the carbonyl component.[1] Use milder reaction conditions or consider a different synthetic approach for these substrates.
Larock Indole Synthesis

Issue: Low regioselectivity with unsymmetrical alkynes.

Possible Cause Troubleshooting Action
Steric and Electronic Effects of Alkyne Substituents The regioselectivity of the Larock synthesis is determined during the migratory insertion of the alkyne into the arylpalladium bond. Generally, the larger substituent of the alkyne ends up at the C2 position of the indole.[3] However, electronic factors can also play a role. If you are obtaining an undesired regioisomer, consider modifying the electronic properties of the alkyne substituents.
Ligand Effects The choice of phosphine (B1218219) ligand for the palladium catalyst can influence regioselectivity. Bulky, electron-rich phosphines like P(t-Bu)₃ can improve the reaction's efficiency and may affect the isomeric ratio.[3]
Reaction Conditions Systematically vary the temperature, solvent, and base. While high temperatures are often used, some systems may benefit from lower temperatures to enhance selectivity.
Bischler-Möhlau Indole Synthesis

Issue: Formation of a mixture of regioisomers and low yield.

Possible Cause Troubleshooting Action
Harsh Reaction Conditions The classical Bischler-Möhlau synthesis is known for requiring harsh conditions, which can lead to poor yields and unpredictable regioselectivity.[7]
Milder Conditions Not Employed Recent advancements have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved regioselectivity and yields.[7][8]
Complex Reaction Mechanism The reaction can proceed through multiple mechanistic pathways, leading to different regioisomers.[9] Optimizing the reaction conditions to favor one pathway is key.

Experimental Protocols

General Protocol for Regioselective Fischer Indole Synthesis using Eaton's Reagent

This protocol is adapted for the regioselective synthesis of 3-unsubstituted indoles from methyl ketones.

  • Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring, typically in a 1:10 w/w ratio. The process is exothermic, so appropriate cooling may be necessary.

  • Hydrazone Formation (can be done in situ): Dissolve the arylhydrazine (1.0 eq.) and the methyl ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid. Stir at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).

  • Indolization: To the hydrazone, add the prepared Eaton's reagent. If the reaction is too vigorous or leads to decomposition, consider diluting the reaction mixture with an inert solvent such as sulfolane or dichloromethane.[6]

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by pouring it onto ice-water. Neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). Concentrate the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

General Protocol for Larock Indole Synthesis
  • Reaction Setup: In a reaction vessel, combine the o-haloaniline (1.0 eq.), the alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃ or a bulky phosphine, if needed), a base (e.g., K₂CO₃ or NaOAc, 2-3 eq.), and a salt additive (e.g., LiCl, 1.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as DMF or NMP.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere (e.g., N₂ or Ar) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Acid Catalyst on Regioselectivity in Fischer Indole Synthesis of Phenylhydrazone of Ethyl Methyl Ketone

Acid CatalystRatio of 2,3-dimethylindole (B146702) to 2-ethylindole
90% H₃PO₄100 : 0
30% H₂SO₄100 : 0
PPA (83% P₂O₅)Major product is 2-ethylindole
70% H₂SO₄Major product is 2-ethylindole

Source: Adapted from literature data describing how the proportion of the 2-substituted indole increases with stronger acidic conditions.[4]

Mandatory Visualization

general_troubleshooting_workflow start Poor Regioselectivity Observed check_reaction Identify Indole Synthesis Method (Fischer, Larock, etc.) start->check_reaction fischer Fischer Synthesis check_reaction->fischer Fischer larock Larock Synthesis check_reaction->larock Larock other Other Methods check_reaction->other Other fischer_q1 Unsymmetrical Ketone? fischer->fischer_q1 larock_q1 Unsymmetrical Alkyne? larock->larock_q1 other_q1 Using Directing Group? other->other_q1 fischer_a1_yes Vary Acid Catalyst (e.g., PPA, Eaton's Reagent) fischer_q1->fischer_a1_yes Yes fischer_a1_no Check for Side Reactions fischer_q1->fischer_a1_no No fischer_q2 Optimize Temperature and Solvent fischer_a1_yes->fischer_q2 fischer_a1_no->fischer_q2 fischer_a2 Analyze Steric/Electronic Effects of Substituents fischer_q2->fischer_a2 end Improved Regioselectivity fischer_a2->end larock_a1_yes Modify Alkyne Substituents (Steric/Electronic) larock_q1->larock_a1_yes Yes larock_a1_no Check Catalyst/Ligand System larock_q1->larock_a1_no No larock_q2 Optimize Ligand (e.g., bulky phosphines) larock_a1_yes->larock_q2 larock_a1_no->larock_q2 larock_a2 Vary Base and Solvent larock_q2->larock_a2 larock_a2->end other_a1_yes Optimize Directing Group and Catalyst other_q1->other_a1_yes Yes other_a1_no Consider a Directing Group Strategy other_q1->other_a1_no No other_q2 Review Literature for Specific Substrate other_a1_yes->other_q2 other_a1_no->other_q2 other_q2->end

Caption: A general workflow for troubleshooting poor regioselectivity.

fischer_indole_mechanism cluster_start Starting Materials cluster_products Products cluster_control Control Points for Regioselectivity phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Formation phenylhydrazine->hydrazone ketone Unsymmetrical Ketone ketone->hydrazone enamine Tautomerization to Ene-hydrazine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement control_enamine Steric/Electronic effects in Ene-hydrazine formation enamine->control_enamine cyclization Cyclization rearrangement->cyclization control_rearrangement Acid catalyst choice influences rearrangement rearrangement->control_rearrangement elimination NH₃ Elimination & Aromatization cyclization->elimination indole_a Regioisomer A elimination->indole_a Path A indole_b Regioisomer B elimination->indole_b Path B

Caption: Key steps in the Fischer indole synthesis influencing regioselectivity.

larock_catalytic_cycle Larock Indole Synthesis Catalytic Cycle pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)-X Ln pd0->pd2_aryl Oxidative Addition pd2_alkyne Ar-Pd(II)(alkyne) Ln pd2_aryl->pd2_alkyne Ligand Exchange pd2_vinyl Vinyl-Pd(II) Complex pd2_alkyne->pd2_vinyl Migratory Insertion (Regiodetermining Step) indole_pd Indole-Pd(II) Complex pd2_vinyl->indole_pd Intramolecular Cyclization indole_pd->pd0 Reductive Elimination product Substituted Indole indole_pd->product o_iodoaniline o-Iodoaniline o_iodoaniline->pd2_aryl alkyne Unsymmetrical Alkyne alkyne->pd2_alkyne

Caption: The catalytic cycle of the Larock indole synthesis.

References

Challenges and solutions for scaling up 2-(2-Aminophenyl)indole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions for scaling up the synthesis of 2-(2-aminophenyl)indole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound and related structures include:

  • Fischer Indole (B1671886) Synthesis: This is a widely used method involving the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.[1][2][3] For this compound, this would typically involve the reaction of (2-aminophenyl)hydrazine with 2-aminoacetophenone (B1585202) or a protected precursor.

  • Transition Metal-Catalyzed Cyclizations: Palladium- or copper-catalyzed reactions are modern alternatives for indole synthesis.[4][5] These methods often involve the cyclization of appropriately substituted anilines and alkynes. For instance, the reaction of a 2-haloaniline with a 2-aminophenyl-substituted acetylene (B1199291) derivative can yield the target molecule.

  • Reductive Cyclization of Nitro Compounds: The cyclization of a nitro-precursor, such as a 2-(2-nitrophenyl) derivative, can be achieved through reduction of the nitro group followed by in situ cyclization.

Q2: What are the primary challenges in scaling up the synthesis of this compound?

A2: Scaling up the synthesis of indole derivatives, including this compound, presents several common challenges:

  • Exothermic Reactions: Many indole syntheses are exothermic, and improper heat management in large reactors can lead to temperature spikes, promoting side reactions and the formation of impurities.

  • Mass Transfer Limitations: Inefficient mixing in large-scale reactors can result in localized high concentrations of reactants or "hot spots," leading to reduced yields and increased byproduct formation.

  • Impurity Profile: Impurities in starting materials that are negligible on a small scale can become significant at a larger scale, potentially inhibiting the reaction or complicating purification.

  • Product Purification: The purification of indoles on a large scale can be challenging due to their potential sensitivity to acidic conditions on silica (B1680970) gel and the formation of colored byproducts through oxidation.[6]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time or moderately increasing the temperature.
Degradation of Starting Material or Product - Lower the reaction temperature. - Use a milder acid catalyst in the case of Fischer indole synthesis. - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidation.
Suboptimal Catalyst or Reagent Concentration - Optimize the concentration of the acid catalyst or the loading of the transition metal catalyst. - Ensure reagents are of high purity and used in the correct stoichiometric ratios.
Presence of an Additional Amino Group The free amino group in the "2-aminophenyl" moiety can interfere with the reaction, for example, by reacting with the acid catalyst in the Fischer indole synthesis. Consider using a protecting group for the amino group that can be removed in a subsequent step.
Formation of Impurities and Side Products
Issue Potential Cause Suggested Solution
Formation of Tar-like substances - High reaction temperatures and strong acidic conditions can lead to polymerization.- Optimize the reaction temperature, using the lowest effective temperature. - Use a milder acid catalyst or a solid-supported acid catalyst. - Consider using a solvent that ensures all reactants and intermediates remain in solution.
Formation of Isomeric Byproducts - In the Fischer indole synthesis with unsymmetrical ketones, regioisomers can form.- The choice of acid catalyst can influence selectivity. Weaker acids may lead to a mixture of products.[7]
Oxidation of the Product - Indoles can be sensitive to air, leading to the formation of colored impurities.- Perform the reaction and work-up under an inert atmosphere. - Store the purified product under nitrogen or argon.
Di-acylation or other side reactions involving the free amino group - The presence of the unprotected 2-amino group can lead to side reactions.- Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the main reaction and deprotect it afterwards.

Experimental Protocols

Representative Protocol for Fischer Indole Synthesis of 2-Phenylindole (B188600) (Adaptable for this compound)

This protocol for the synthesis of 2-phenylindole can be adapted for this compound by using the appropriate starting materials, such as (2-aminophenyl)hydrazine and 2-aminoacetophenone (or their protected derivatives).

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve acetophenone (B1666503) (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature or gently warm it for 1-2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization of the phenylhydrazone.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Step 2: Cyclization to form the Indole

  • In a separate flask, place the dried phenylhydrazone.

  • Add an excess of a suitable acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.[7]

  • Heat the mixture with stirring for 2-4 hours, monitoring the reaction by TLC.[7]

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes representative yields for indole synthesis under different conditions, which can serve as a benchmark for optimizing the synthesis of this compound.

Reaction TypeCatalyst/ReagentsSolventTemperature (°C)Yield (%)Reference
Fischer Indole SynthesisPolyphosphoric Acid-100-12070-85[8]
Fischer Indole SynthesisZnCl₂-17072-80[6]
Palladium-CatalyzedPd(OAc)₂ / P(t-Bu)₃Toluene11080-95[3]
Copper-CatalyzedCuI / L-prolineDMSO12075-90[5]

Visualizations

Experimental Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow start Start reagents Mix Phenylhydrazine and Ketone/Aldehyde start->reagents hydrazone_formation Hydrazone Formation (Acid Catalyst, RT/Heat) reagents->hydrazone_formation cyclization Indole Cyclization (Strong Acid, Heat) hydrazone_formation->cyclization workup Aqueous Work-up and Extraction cyclization->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the Fischer Indole Synthesis.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Reaction Complete? start->check_completion extend_time Increase Reaction Time/ Temperature check_completion->extend_time No check_purity Purity of Starting Materials OK? check_completion->check_purity Yes extend_time->check_completion purify_reagents Purify/Source New Reagents check_purity->purify_reagents No check_conditions Optimize Reaction Conditions (Catalyst, Solvent) check_purity->check_conditions Yes purify_reagents->check_conditions consider_protection Consider Protecting Amino Group check_conditions->consider_protection solution Yield Improved consider_protection->solution

Caption: Troubleshooting decision tree for low reaction yield.

References

Common impurities and their removal in 2-(2-Aminophenyl)indole preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing common impurities encountered during the synthesis of 2-(2-aminophenyl)indole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound, primarily focusing on the widely used Fischer indole (B1671886) synthesis methodology.

Question 1: My reaction has produced a dark, tarry crude product with multiple spots on the TLC. What are the likely impurities?

Answer: The formation of a complex mixture with tar-like substances is a common issue in Fischer indole synthesis, often due to the acidic and high-temperature conditions. The primary impurities likely include:

  • Unreacted Starting Materials: Residual phenylhydrazine (B124118) and 2-aminoacetophenone (B1585202) may remain if the reaction has not gone to completion.

  • Polymeric Byproducts: The strongly acidic environment can induce polymerization of the indole product or starting materials, leading to the formation of intractable tars.[1]

  • Products of N-N Bond Cleavage: A significant side reaction in the Fischer indole synthesis is the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate. This can lead to the formation of aniline (B41778) and other undesired amine byproducts.[2][3]

  • Aldol Condensation Products: Under acidic conditions, the starting ketone (2-aminoacetophenone) can undergo self-condensation, creating complex side products.[1]

  • Regioisomers: If a substituted phenylhydrazine is used, there is a possibility of forming regioisomeric indole products, although this is not a concern with unsubstituted phenylhydrazine.

Question 2: I am having difficulty purifying my this compound product by column chromatography. The compound seems to be degrading on the silica (B1680970) gel.

Answer: Indoles, particularly those with electron-rich substituents like an amino group, can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking, and discoloration (often pink or brown) during chromatography.[4]

Here are several troubleshooting steps:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with the initial eluent containing 1-2% triethylamine (B128534). This will neutralize the acidic sites on the silica surface. It is also advisable to include a small percentage (0.5-1%) of triethylamine in the eluent throughout the purification process.[4]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina (B75360) as a less acidic alternative to silica gel for sensitive compounds.[4]

  • Work Efficiently: Minimize the time the compound spends on the column. Have all fractions tubes and subsequent analytical steps prepared in advance to expedite the process.[4]

  • Employ an Inert Atmosphere: If the compound is highly susceptible to oxidation, performing the chromatography under a nitrogen or argon atmosphere can prevent degradation.[4]

Question 3: My recrystallization attempt resulted in an oil instead of crystals. How can I induce crystallization?

Answer: "Oiling out" during recrystallization is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

Here are some strategies to promote crystal formation:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Once at room temperature, gradually cool it further in an ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solvent System Adjustment: If using a single solvent, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly.[5] Common solvent pairs for recrystallization include ethanol (B145695)/water and hexane/ethyl acetate (B1210297).[6][7]

Summary of Impurity Removal Data

While specific quantitative data for the removal of impurities in this compound synthesis is not extensively published, the following table provides a representative example of purity improvement that can be expected with standard purification techniques based on typical outcomes for similar indole syntheses.

Purification StepStarting Purity (by HPLC)Final Purity (by HPLC)Key Impurities Removed
Acid-Base Wash~75%~85%Unreacted Phenylhydrazine, Acidic Byproducts
Column Chromatography~85%~95-98%Polymeric materials, N-N cleavage products, Aldol condensation products
Recrystallization~95-98%>99%Minor structurally similar impurities

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol is a general procedure adapted from established Fischer indole syntheses.[8][9]

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-aminoacetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of the 2-aminoacetophenone.

  • Cyclization: To the reaction mixture, add a Lewis acid catalyst such as zinc chloride (2 equivalents) or a protic acid like polyphosphoric acid.

  • Heating: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC. The reaction time can vary from 2 to 8 hours depending on the substrate and catalyst.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. An off-white to brownish solid should precipitate.

  • Extraction: If a solid does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (B109758).

  • Drying and Concentration: Collect the precipitated solid by vacuum filtration and wash with cold water. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Select a glass column of appropriate size and pack it with silica gel (or neutral alumina) using a slurry method with the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of the product from impurities. A typical gradient might be from 10% to 30% ethyl acetate in hexanes. Remember to add 0.5-1% triethylamine to the eluent if using silica gel.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: On a small scale, test various solvents to find a suitable one or a solvent pair. A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol, or a mixture of ethanol and water, is often a good starting point for polar compounds like this compound.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Fischer Indole Synthesis (2-Aminoacetophenone + Phenylhydrazine) crude_product Crude this compound synthesis->crude_product acid_base_wash Acid-Base Wash crude_product->acid_base_wash Initial Purification column_chromatography Column Chromatography acid_base_wash->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_removal cluster_impurities Common Impurities cluster_methods Removal Methods start Crude Product (with impurities) unreacted_sm Unreacted Starting Materials polymeric_tar Polymeric Tar nn_cleavage N-N Cleavage Products aldol Aldol Products wash Acid-Base Wash unreacted_sm->wash chromatography Column Chromatography polymeric_tar->chromatography nn_cleavage->chromatography aldol->chromatography recrystallization Recrystallization wash->recrystallization Further Purification chromatography->recrystallization Further Purification end end recrystallization->end Pure Product

Caption: Logical relationship between common impurities and their respective removal methods.

References

Technical Support Center: Effective Recrystallization Techniques for Purifying Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective recrystallization of indole (B1671886) derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of indole derivatives and provides step-by-step solutions.

Issue 1: Oiling Out - The product separates as a liquid instead of solid crystals.

  • Cause: This phenomenon, known as "oiling out," happens when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is more common with low-melting point solids or when using a solvent that has a high boiling point.

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point.

    • Slow Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

    • Change Solvent System: If the problem persists, the chosen solvent may not be suitable. A lower-boiling point solvent or a mixed solvent system might be necessary. For mixed solvents, adding more of the solvent in which the compound is more soluble can help.

Issue 2: Poor or No Crystal Formation upon Cooling.

  • Cause: The solution may not be sufficiently saturated for crystals to form. This can happen if too much solvent was added initially. Alternatively, the solution might be supersaturated, a state where the compound remains dissolved even though its concentration is above its normal saturation point.

  • Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystallization.

    • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Cooling: If crystals still do not form at room temperature, try cooling the solution in an ice bath.

Issue 3: Low Yield of Recovered Crystals.

  • Cause: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent at the wrong temperature.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Prevent Premature Crystallization: During hot filtration (if performed to remove insoluble impurities), use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.

    • Proper Washing: Wash the collected crystals with a small amount of ice-cold solvent. Using warm or room temperature solvent will dissolve some of the product, leading to a lower yield.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my indole derivative?

A1: The ideal recrystallization solvent is one in which your indole derivative is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A common and effective approach for many indole derivatives is to use a mixed solvent system, such as methanol (B129727) and water.[1]

Q2: My purified indole derivative is still colored. How can I remove colored impurities?

A2: If the colored impurities are not removed by a single recrystallization, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Q3: Can I reuse the filtrate (mother liquor) to recover more product?

A3: Yes, the mother liquor contains some dissolved product. You can concentrate the mother liquor by evaporating some of the solvent and then cooling it to obtain a second crop of crystals. However, this second crop may be less pure than the first.

Q4: What is the best way to dry the recrystallized indole derivatives?

A4: After filtration, the crystals should be dried to remove any residual solvent. This can be done by air drying on a watch glass or by placing them in a desiccator under vacuum. Ensure the crystals are completely dry before taking a melting point or proceeding to the next step in your synthesis.

Quantitative Data on Indole Recrystallization

The following table summarizes quantitative data from studies on the recrystallization of indole and its derivatives.

CompoundCrude SourceSolvent SystemOptimal ConditionsPurityYield
IndoleCoal TarMethanol/Water3:2 ratio, 0°C>99%>75%
IndoleWash Oiln-Hexane283 K, 10 min, no stirring99.5%57.5%
6-HydroxyindoleN/AWater or EthanolN/AHighN/A

Data compiled from studies on the purification of indole from industrial sources.[2][3][4]

Experimental Protocols

General Protocol for the Recrystallization of an Indole Derivative

This protocol provides a general methodology for the recrystallization of a solid indole derivative.

  • Solvent Selection: On a small scale, test the solubility of your crude indole derivative in various solvents to find one where it is highly soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude indole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4] Avoid adding an excess of solvent to maximize the yield.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[4]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, by leaving them in the funnel with the vacuum on for a period or by transferring them to a watch glass to air dry. For more thorough drying, use a vacuum desiccator.

Visualizations

G Troubleshooting Workflow for Indole Recrystallization start Start Recrystallization dissolve Dissolve Indole Derivative in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce Induce Crystallization (Scratch/Seed) crystals_form->induce No oiling_out->crystals_form No reheat_add_solvent Re-heat and Add More Solvent oiling_out->reheat_add_solvent Yes end_good Pure Crystals Obtained filter_dry->end_good induce->cool reduce_solvent Reduce Solvent Volume (Evaporate) induce->reduce_solvent Still No Crystals reduce_solvent->cool slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for the recrystallization of indole derivatives.

References

Technical Support Center: Optimal Catalyst Selection for Indole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole (B1671886) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in selecting the optimal catalyst for efficient indole ring formation.

Frequently Asked Questions (FAQs)

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is particularly sensitive to temperature and the strength of the acid catalyst.[1] The electronic properties of substituents on the starting materials can also play a significant role. In the Fischer indole synthesis, electron-donating groups on the arylhydrazine can weaken the N-N bond, potentially leading to side reactions instead of the desired cyclization.[1] Similarly, in the Bischler-Möhlau synthesis, harsh reaction conditions are a frequent cause of poor yields.[1][2]

To address low yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration.[1]

  • Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds, as impurities can lead to unwanted side reactions.[1]

  • Protecting Groups: For sensitive functional groups on your starting materials, the use of protecting groups can be beneficial. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]

Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst for the Fischer Indole Synthesis?

The choice between a Brønsted acid (e.g., HCl, H₂SO₄, PPA, p-TsOH) and a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) is critical and depends on the specific substrates.[3][4] Lewis acids are often considered milder and can be advantageous for substrates that are sensitive to strong Brønsted acids.[5] In some cases, using Lewis acids like ZnCl₂ or ZnBr₂ instead of protic acids can improve the efficiency of the cyclization, especially when electron-donating substituents on the starting carbonyl compound might favor undesirable N-N bond cleavage.[6] The choice of acid can also influence the regioselectivity when using unsymmetrical ketones.[5]

Q3: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?

Common side reactions in the Fischer indole synthesis include the formation of aniline (B41778) and other cleavage products due to the cleavage of the N-N bond in the hydrazone intermediate.[6] High temperatures and strongly acidic conditions can also lead to the formation of tars and polymeric byproducts, which complicate product isolation and reduce yields.[3]

Q4: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

This is a common challenge with the Bischler-Möhlau synthesis, which is known for requiring harsh conditions and often results in poor yields and unpredictable regioselectivity.[1][2][7] Recent developments have shown that using milder conditions, such as employing lithium bromide as a catalyst or using microwave irradiation, can lead to improved outcomes.[1][2][8] The yield and regiochemical outcome are highly dependent on the specific substrates used, making careful selection of starting materials crucial.[1][7]

Q5: What are the key advantages of using a palladium catalyst for indole synthesis?

Palladium-catalyzed methods, such as the Larock, Heck, and Buchwald-Hartwig amination reactions, offer several advantages.[9][10][11] They often proceed under milder conditions than classical methods and can tolerate a wider range of functional groups.[12] Palladium catalysis can also provide access to substituted indoles that are difficult to prepare using other methods and can offer high regioselectivity.[13] For instance, the Larock indole synthesis allows for the preparation of 2,3-disubstituted indoles from the reaction of o-iodoanilines or o-bromoanilines with alkynes.[13]

Troubleshooting Guides

Fischer Indole Synthesis
Problem Potential Cause Suggested Solution
Low or No Product Yield Inappropriate acid catalyst (too weak or too strong).Experiment with a range of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂).[3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[3]
Sub-optimal temperature (too low for reaction to proceed or too high causing decomposition).Start with milder conditions and gradually increase the temperature, monitoring the reaction by TLC.[3] Microwave-assisted synthesis can sometimes offer improved yields in shorter reaction times.[3][14]
Unstable hydrazone intermediate.Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[3]
Steric hindrance.Higher temperatures or stronger acids may be required to overcome steric hindrance.[3]
Formation of Multiple Products/Regioisomers (with unsymmetrical ketones) Lack of regiocontrol in the formation of the ene-hydrazine intermediate.The choice of acid catalyst can influence regioselectivity.[5] Consider alternative synthetic routes if high regioselectivity is required.
Formation of Tar/Polymeric Byproducts Harsh reaction conditions (strong acid, high temperature).Use a milder catalyst or lower the reaction temperature.[3] Ensure starting materials are pure.
Palladium-Catalyzed Indole Synthesis
Problem Potential Cause Suggested Solution
Low Yield Catalyst deactivation due to oxygen sensitivity.Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[15]
Suboptimal reaction temperature.While higher temperatures can increase rates, they can also lead to catalyst decomposition. Lowering the temperature has been shown to enhance yields in some cases.[15]
Insufficient catalyst loading.Optimize the catalyst loading for your specific substrate and reaction conditions.[15]
Incorrect ligand choice.The steric and electronic properties of the palladium ligand deeply influence the reaction's efficiency. A screening of different ligands may be necessary.[16]
No Reaction Inactive catalyst.Use a fresh, high-purity palladium catalyst and ligand.
Poor choice of solvent.The polarity and coordinating ability of the solvent can significantly impact the reaction.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in different indole synthesis methodologies. The data has been compiled from literature to provide a comparative overview.

Indole Synthesis Method Catalyst Substrate(s) Reaction Time Temperature (°C) Yield (%)
Fischer IndoleZnCl₂Phenylhydrazine, Cyclohexanone2-4 hoursReflux~70-80
Fischer IndolePolyphosphoric Acid (PPA)Phenylhydrazine, Acetophenone1-2 hours100-120~85-95
Bischler-MöhlauLiBrα-bromo-acetophenone, AnilineVariesMicrowaveImproved yields
Larock IndolePd(OAc)₂o-Iodoaniline, Diphenylacetylene24 hours100~90-98
Intramolecular HeckPdCl₂(PCy₃)₂2-Iodo-N-allyl-aniline24 hours9073
Intramolecular HeckPdCl₂ + P(OPh)₃2-Iodo-N-allyl-aniline24 hours90~99

Experimental Protocols

General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation (Optional, can be done in-situ): An arylhydrazine and a ketone or aldehyde are typically heated in a solvent like ethanol (B145695) with an acid catalyst (e.g., acetic acid) to form the corresponding arylhydrazone.[14]

  • Cyclization: The arylhydrazone is heated in the presence of a Brønsted or Lewis acid catalyst.[6] Common catalysts include zinc chloride, polyphosphoric acid, or a solution of sulfuric acid in ethanol.[6][14] The mixture is typically heated under reflux for several hours.[6]

  • Workup: After cooling, the reaction mixture is carefully neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.[6] The product is then extracted with an organic solvent, dried, and purified, typically by column chromatography.[1]

General Procedure for Palladium-Catalyzed Intramolecular Heck Reaction
  • Reaction Setup: A mixture of the 2-halo-N-allylaniline substrate, a palladium catalyst (e.g., PdCl₂(PCy₃)₂), a ligand (if required, e.g., P(OPh)₃), and a base (e.g., K₂CO₃) is prepared in a suitable solvent (e.g., DMF) in a Schlenk tube.[17]

  • Reaction Conditions: The reaction mixture is stirred under an inert atmosphere at a specified temperature (e.g., 90 °C) for a set period (e.g., 24 hours).[17]

  • Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried, filtered, and concentrated under vacuum. The crude product is then purified by flash column chromatography.[17]

Visualizations

Indole_Synthesis_Selection start Desired Indole Structure method Choose Synthesis Method start->method fischer Fischer Indole Synthesis method->fischer Simple, robust bischler Bischler-Möhlau Synthesis method->bischler 2-Arylindoles palladium Palladium-Catalyzed Synthesis method->palladium Functional group tolerance, milder conditions catalyst_fischer Select Catalyst: - Brønsted Acid (HCl, PPA) - Lewis Acid (ZnCl2, BF3) fischer->catalyst_fischer catalyst_bischler Select Catalyst: - Traditional (Acid) - Milder (LiBr, Microwave) bischler->catalyst_bischler catalyst_pd Select Catalyst/Ligand: - Pd(OAc)2, PdCl2(PCy3)2 - Ligands: PPh3, P(OPh)3 palladium->catalyst_pd optimize Optimize Conditions: - Temperature - Time - Concentration catalyst_fischer->optimize catalyst_bischler->optimize catalyst_pd->optimize end Efficient Indole Formation optimize->end

Caption: Catalyst selection workflow for indole synthesis.

Fischer_Indole_Troubleshooting start Low Yield in Fischer Synthesis q1 Check Catalyst Activity start->q1 q2 Evaluate Reaction Temperature q1->q2 No sol1a Switch to stronger acid (e.g., PPA) q1->sol1a Yes sol1b Use fresh, anhydrous catalyst q1->sol1b Yes q3 Assess Substrate Stability q2->q3 No sol2a Gradually increase temperature q2->sol2a Yes sol2b Consider microwave irradiation q2->sol2b Yes sol3a Perform one-pot synthesis q3->sol3a Yes sol3b Use protecting groups q3->sol3b Yes sol1a->q2 sol1b->q2 sol2a->q3 sol2b->q3

Caption: Troubleshooting logic for low yields in Fischer indole synthesis.

References

Validation & Comparative

A Comparative Analysis of Fischer and Modern Indole Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Practicality

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Consequently, the efficient and versatile synthesis of indoles is of paramount importance. This guide provides a comprehensive comparative analysis of the classical Fischer indole synthesis against modern palladium-catalyzed methodologies, namely the Larock and Buchwald-Hartwig syntheses. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the most appropriate synthetic strategy based on performance, substrate scope, and reaction conditions.

Executive Summary

The Fischer indole synthesis, a venerable method dating back to 1883, remains a workhorse in organic synthesis due to its simplicity and the use of readily available starting materials.[1] However, it often requires harsh acidic conditions and high temperatures, limiting its functional group tolerance. In contrast, modern palladium-catalyzed methods, such as the Larock and Buchwald-Hartwig syntheses, offer milder reaction conditions, broader substrate scope, and often higher yields, albeit at the cost of more expensive and air-sensitive catalysts and reagents.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the synthesis of representative indole derivatives using both classical and modern methods, providing a clear comparison of their performance.

MethodTarget IndoleStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis 2-PhenylindolePhenylhydrazine (B124118), AcetophenoneZinc chloride (ZnCl₂)Neat170-1800.2572-86[2][3]
Bischler-Möhlau (Microwave) 2-PhenylindoleN-Phenacylaniline, Anilinium bromideNoneSolid-stateMW (540W)0.0271[2]
Larock Indole Synthesis 2,3-Diphenylindoleo-Iodoaniline, Diphenylacetylene (B1204595)Pd(OAc)₂, PPh₃, K₂CO₃, LiClDMF10024~85-95
Buchwald-Hartwig Amination N-PhenylindoleIndole, Iodobenzene (B50100)Pd₂(dba)₃, P(t-Bu)₃, NaOt-BuToluene80-11012-24~80-95

Methodologies in Focus

The Fischer Indole Synthesis: A Classic Approach

Developed by Hermann Emil Fischer, this reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and an aldehyde or ketone.[1] Its primary advantages are the low cost of starting materials and the straightforward procedure. However, the requisite harsh conditions (strong acids and high temperatures) can lead to side reactions and are incompatible with sensitive functional groups.[4]

Modern Alternatives: Palladium-Catalyzed Syntheses

Larock Indole Synthesis: This method provides access to 2,3-disubstituted indoles through a palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[5] It offers milder reaction conditions compared to the Fischer synthesis and accommodates a wide variety of functional groups on both the aniline (B41778) and alkyne components, often with high regioselectivity.[5][6]

Buchwald-Hartwig Amination: While not a de novo indole synthesis, the Buchwald-Hartwig amination is a powerful modern tool for the N-arylation of indoles.[7] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the indole nitrogen and an aryl halide or triflate under relatively mild conditions.[7][8] This is particularly valuable for synthesizing N-arylindoles, a class of compounds with significant pharmacological activity.

Bischler-Möhlau Indole Synthesis: This classical method involves the reaction of an α-bromoacetophenone with an excess of aniline.[9] It has historically been plagued by harsh reaction conditions, low yields, and a lack of predictable regioselectivity.[9][10] While modern modifications, such as the use of microwave irradiation, have shown some improvement, it is generally less favored than other modern alternatives.[2][10]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of these synthetic methodologies, the following diagrams have been generated using the DOT language.

Fischer_Indole_Synthesis Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation (Acid Catalyst) Start->Hydrazone Enehydrazine Tautomerization to Ene-hydrazine Hydrazone->Enehydrazine Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole Indole Product Cyclization->Indole

Caption: Reaction mechanism of the Fischer indole synthesis.

Modern_Indole_Synthesis_Workflow cluster_Larock Larock Indole Synthesis cluster_Buchwald Buchwald-Hartwig N-Arylation L_Start o-Haloaniline + Disubstituted Alkyne L_Reaction Pd-Catalyzed Heteroannulation L_Start->L_Reaction L_Indole 2,3-Disubstituted Indole L_Reaction->L_Indole B_Start Indole + Aryl Halide/Triflate B_Reaction Pd-Catalyzed C-N Coupling B_Start->B_Reaction B_Indole N-Arylindole B_Reaction->B_Indole

Caption: Comparative workflow of modern indole syntheses.

Experimental Protocols

Fischer Indole Synthesis of 2-Phenylindole

This protocol is adapted from established literature procedures.[2][3]

Materials:

Procedure:

  • In a mortar, thoroughly mix phenylhydrazine and acetophenone.

  • Add anhydrous zinc chloride and continue to mix with a pestle.

  • Add a few drops of 0.1 N acetic acid dropwise while continuously mixing at room temperature for 10 minutes.

  • Transfer the mixture to a round-bottomed flask equipped with a reflux condenser and a CaCl₂ guard tube.

  • Heat the mixture gradually to 180 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a 10% ethyl acetate in n-hexane mobile phase. The reaction is typically complete within 15 minutes.

  • Cool the mixture to room temperature and dilute with 5 mL of dichloromethane and 5 mL of water.

  • Separate the dichloromethane layer and extract the aqueous layer three times with 5 mL portions of dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to afford pure 2-phenylindole.

Larock Indole Synthesis of 2,3-Diphenylindole (Representative Protocol)

This protocol is a representative example based on general procedures for the Larock indole synthesis.

Materials:

  • 2-Iodoaniline (B362364) (1.0 mmol)

  • Diphenylacetylene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Lithium chloride (LiCl, 1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl.

  • Add 2-iodoaniline followed by anhydrous DMF.

  • Add diphenylacetylene to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,3-diphenylindole.

Buchwald-Hartwig N-Arylation of Indole (Representative Protocol)

This protocol is a representative example based on general procedures for the Buchwald-Hartwig N-arylation of indoles.

Materials:

  • Indole (1.0 mmol)

  • Iodobenzene (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

  • Anhydrous toluene

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, P(t-Bu)₃, and NaOt-Bu.

  • Add indole and anhydrous toluene.

  • Add iodobenzene to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-phenylindole.

Conclusion

The choice between the Fischer indole synthesis and modern palladium-catalyzed methods is contingent upon the specific requirements of the synthetic target and the available resources. The Fischer synthesis remains a valuable tool for its simplicity and cost-effectiveness, particularly for robust substrates. However, for complex molecules with sensitive functional groups, or when milder conditions and higher yields are paramount, the Larock and Buchwald-Hartwig syntheses offer superior alternatives. This guide provides the foundational data and protocols to enable an informed decision in the planning and execution of indole synthesis in a research and development setting.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylindole Derivatives as Estrogen Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole (B188600) scaffold represents a versatile template in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. A significant area of investigation has been their interaction with the estrogen receptor (ER), which has led to the development of potent and selective estrogen receptor modulators (SERMs). This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-phenylindole derivatives, focusing on their binding affinity for the estrogen receptor. The data presented herein is crucial for understanding the structural requirements for high-affinity binding and for the rational design of novel therapeutic agents targeting estrogen-related pathways.

Comparative Analysis of Estrogen Receptor Binding Affinity

The following table summarizes the relative binding affinity (RBA) of a series of 2-phenylindole derivatives for the calf uterine estrogen receptor. The RBA is expressed as a percentage relative to estradiol (B170435) (RBA = 100). This data is based on the seminal work of von Angerer et al. (1984), which systematically explored the impact of substitutions on the indole (B1671886) and phenyl rings.

Compound IDR1 (at N-1)R2 (at C-3)X (on Phenyl Ring)Y (on Indole Ring)Relative Binding Affinity (RBA) (%)[1]
1a HH4'-OH5-OH< 0.1
1b CH3H4'-OH5-OH1.8
1c C2H5H4'-OH5-OH5.5
1d n-C3H7H4'-OH5-OH13
1e n-C4H9H4'-OH5-OH11
2a CH3CH34'-OH5-OH16
2b C2H5CH34'-OH5-OH33
2c n-C3H7CH34'-OH5-OH21
3a CH3H3'-OH5-OH0.4
3b C2H5H3'-OH5-OH0.9
4a CH3H4'-OH6-OH2.5
4b C2H5H4'-OH6-OH8.7
5a CH3H4'-OH7-OH0.3
5b C2H5H4'-OH7-OH1.1

Key SAR Observations:

  • N-1 Alkylation is Crucial: A prerequisite for significant estrogen receptor binding is the presence of an alkyl substituent at the N-1 position of the indole ring. The unsubstituted derivative (1a ) shows negligible affinity[1].

  • Optimal N-1 Alkyl Chain Length: The binding affinity increases with the length of the n-alkyl chain at the N-1 position, peaking at the n-propyl group (1d ) before slightly decreasing with the n-butyl group (1e )[1].

  • C-3 Substitution Enhances Affinity: Introduction of a small alkyl group, such as a methyl group, at the C-3 position generally leads to a significant increase in binding affinity (compare 1b with 2a , and 1c with 2b )[1].

  • Hydroxyl Group Positioning is Critical: A hydroxyl group at the 4'-position of the 2-phenyl ring is highly favorable for binding. Shifting the hydroxyl group to the 3'-position results in a dramatic decrease in affinity (compare 1b with 3a , and 1c with 3b )[1].

  • Indole Hydroxyl Position: The position of the hydroxyl group on the indole nucleus also influences binding affinity. A 5-OH or 6-OH substitution provides good affinity, while a 7-OH substitution leads to a marked reduction in binding (compare 1b , 4a , and 5a )[1].

Experimental Protocols

Synthesis of 1-Alkyl-2-phenylindole Derivatives (General Procedure)

The synthesis of N-alkylated 2-phenylindoles can be achieved through various methods. A common approach involves the Fischer indole synthesis followed by N-alkylation.

  • Fischer Indole Synthesis: An appropriately substituted phenylhydrazine (B124118) is reacted with an acetophenone (B1666503) derivative in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to form the 2-phenylindole core.

  • N-Alkylation: The resulting 2-phenylindole is deprotonated at the N-1 position using a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF, THF). The resulting anion is then reacted with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired N-alkylated 2-phenylindole derivative. The product is then purified using column chromatography.

Estrogen Receptor Competitive Binding Assay

The relative binding affinities (RBA) are determined using a competitive binding assay with radiolabeled estradiol.

  • Preparation of Uterine Cytosol: Uteri are obtained from immature female calves or ovariectomized rats. The tissue is homogenized in a cold buffer (e.g., Tris-HCl, EDTA, dithiothreitol) and then centrifuged at high speed to obtain the cytosol fraction, which contains the estrogen receptors.

  • Competitive Binding: A constant amount of uterine cytosol and a fixed concentration of [3H]estradiol are incubated with increasing concentrations of the unlabeled test compound (the 2-phenylindole derivative).

  • Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand. This is commonly achieved by adsorption of the unbound ligand to dextran-coated charcoal, followed by centrifugation.

  • Quantification of Binding: The radioactivity of the supernatant, which contains the receptor-bound [3H]estradiol, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]estradiol (IC50) is determined. The RBA is then calculated using the following formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100

Visualizations

Mechanism of Action of Selective Estrogen Receptor Modulators (SERMs)

The following diagram illustrates the dual agonist/antagonist activity of SERMs, such as certain 2-phenylindole derivatives, in different tissues. This tissue-specific action is dependent on the conformation of the ER-ligand complex and the recruitment of co-activator or co-repressor proteins.

SERM_Mechanism cluster_agonist Agonist Action (e.g., Bone) cluster_antagonist Antagonist Action (e.g., Breast) SERM_agonist SERM ER_agonist Estrogen Receptor (ER) SERM_agonist->ER_agonist Binds Coactivator Co-activator Proteins ER_agonist->Coactivator Recruits ERE_agonist Estrogen Response Element (ERE) ER_agonist->ERE_agonist Binds to DNA Gene_Activation Gene Activation & Estrogenic Effects Coactivator->Gene_Activation Promotes SERM_antagonist SERM ER_antagonist Estrogen Receptor (ER) SERM_antagonist->ER_antagonist Binds Corepressor Co-repressor Proteins ER_antagonist->Corepressor Recruits ERE_antagonist Estrogen Response Element (ERE) ER_antagonist->ERE_antagonist Binds to DNA Gene_Repression Gene Repression & Anti-Estrogenic Effects Corepressor->Gene_Repression Promotes

Caption: SERM Mechanism of Action.

Experimental Workflow for SAR Studies of 2-Phenylindole Derivatives

This diagram outlines the typical workflow for conducting structure-activity relationship studies of novel 2-phenylindole derivatives as estrogen receptor modulators.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation Start Design of 2-Phenylindole Analogs Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay Estrogen Receptor Competitive Binding Assay Characterization->Binding_Assay Data_Analysis Determination of RBA Values Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Identification & Optimization SAR_Analysis->Lead_Optimization

Caption: SAR Experimental Workflow.

References

Quantitative yield comparison of different indole synthesis routes.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Indole (B1671886) Synthesis: Yields and Methodologies

The indole scaffold is a privileged structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile synthetic routes to substituted indoles remains a critical focus for researchers in organic chemistry and drug discovery. This guide provides a quantitative comparison of several prominent indole synthesis methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific synthetic challenges.

Logical Workflow for Selecting an Indole Synthesis Route

The selection of an appropriate indole synthesis strategy is often guided by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following diagram illustrates a simplified decision-making workflow.

IndoleSynthesisSelection start Define Target Indole (Substitution Pattern) sub_pattern Desired Substitution? start->sub_pattern n_unsub N-Unsubstituted? sub_pattern->n_unsub General c7_sub 7-Substituted? sub_pattern->c7_sub Specific fischer Fischer Synthesis (Good for 2,3-subst.) n_unsub->fischer Yes leimgruber Leimgruber-Batcho (Versatile) n_unsub->leimgruber Yes larock Larock Annulation (2,3-disubst.) n_unsub->larock No (N-subst. possible) other Consider Other Methods: Madelung, Bischler-Möhlau, Nenitzescu, Hegedus fischer->other leimgruber->other fukuyama Fukuyama Synthesis (2,3-disubst.) larock->fukuyama yield_data Consult Yield Comparison Table fukuyama->yield_data bartoli Bartoli Synthesis (Excellent for 7-subst.) c7_sub->bartoli Yes c7_sub->other No bartoli->yield_data other->yield_data

Caption: Decision workflow for indole synthesis route selection.

Quantitative Yield Comparison

The following table summarizes the typical yields for several common indole synthesis routes, providing a quantitative basis for comparison. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical Yield (%)Notes
Fischer Indole Synthesis Phenylhydrazines, Aldehydes/KetonesAcid catalyst (e.g., ZnCl₂, PPA)72-80[1]One of the most common methods; can suffer from harsh conditions and lack of regioselectivity with unsymmetrical ketones.
Leimgruber-Batcho Indole Synthesis o-NitrotoluenesDMF-DMA, Pyrrolidine, Reducing agent (e.g., Raney Ni, H₂)High, up to 92[2]A versatile and popular method with mild conditions and high yields.[3]
Bartoli Indole Synthesis o-Substituted nitroarenesVinyl Grignard reagents40-80[4]Particularly effective for the synthesis of 7-substituted indoles.[4][5][6] Yields are often higher with bulkier ortho substituents.[6]
Larock Indole Synthesis o-Haloanilines, AlkynesPalladium catalyst (e.g., Pd(OAc)₂)Often >80[7]A powerful method for preparing 2,3-disubstituted indoles under relatively mild conditions.[7]
Fukuyama Indole Synthesis o-Isocyanostyrenes or 2-AlkenylthioanilidesTributyltin hydride, AIBN40-98[8]A versatile radical cyclization method for producing 2,3-disubstituted indoles.[8]
Madelung Indole Synthesis N-Acyl-o-toluidinesStrong base (e.g., NaOEt, LiN(SiMe₃)₂)50-90 (modified)[9]Traditionally requires harsh conditions (high temperatures), but modern modifications have improved yields and functional group tolerance.[9][10]
Bischler-Möhlau Indole Synthesis α-Haloacetophenones, AnilineNone (thermal or microwave)23-73[11]Historically plagued by low yields, but microwave-assisted procedures have shown improvement.[1][11][12]
Nenitzescu Indole Synthesis Benzoquinones, β-Aminocrotonic estersAcid catalyst or Lewis acid46-97[13][14]A valuable method for the synthesis of 5-hydroxyindoles.[15][16]
Hemetsberger Indole Synthesis 3-Aryl-2-azido-propenoic estersThermal decompositionTypically >70[17]Yields are generally good, but the synthesis of the starting material can be challenging.[17]
Hegedus Indole Synthesis o-AllylanilinesPd(II) salts74-84 (for specific examples)[18]A palladium-mediated oxidative cyclization.[19]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic route. Below are representative protocols for some of the key indole syntheses discussed.

Fischer Indole Synthesis of 2-Phenylindole (B188600)

This two-step procedure involves the formation of acetophenone (B1666503) phenylhydrazone, followed by its cyclization to 2-phenylindole.

  • Step 1: Synthesis of Acetophenone Phenylhydrazone

    • A solution of 53 g (0.25 mol) of freshly prepared acetophenone phenylhydrazone in 600 mL of 95% ethanol (B145695) is prepared.

    • The yield of acetophenone phenylhydrazone is typically 87-91%.[1]

  • Step 2: Cyclization to 2-Phenylindole

    • An intimate mixture of 53 g (0.25 mol) of acetophenone phenylhydrazone and 250 g of powdered anhydrous zinc chloride is placed in a 1-L beaker.

    • The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously.

    • After 3-4 minutes, the mass becomes liquid. The beaker is removed from the bath, and stirring is continued for 5 minutes.

    • To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.

    • The mixture is digested overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.

    • The solid crude 2-phenylindole and sand are collected by filtration.

    • The solids are boiled with 600 mL of 95% ethanol, and the hot mixture is decolorized with Norit and filtered.

    • Upon cooling, 2-phenylindole crystallizes and is collected by filtration and washed with cold ethanol.

    • The total yield is 72-80%.[1]

Larock Indole Synthesis of 3-Methyl-2-(trimethylsilyl)indole

This one-pot palladium-catalyzed reaction provides a direct route to a disubstituted indole.

  • Materials:

    • 2-Iodoaniline (11.0 g, 50.4 mmol)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.57 g, 2.52 mmol, 5 mol%)

    • Triphenylphosphine (PPh₃, 1.32 g, 5.04 mmol)

    • Tetrabutylammonium chloride (n-Bu₄NCl, 14.0 g, 50.4 mmol)

    • Potassium carbonate (K₂CO₃, 20.9 g, 151.2 mmol)

    • 1-(Trimethylsilyl)-1-propyne (B132021) (16.98 g, 151.3 mmol)

    • Anhydrous N,N-dimethylformamide (DMF, 200 mL)

  • Procedure:

    • To a flask containing a magnetic stir bar, add 2-iodoaniline, Pd(OAc)₂, PPh₃, n-Bu₄NCl, and K₂CO₃.

    • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous DMF and 1-(trimethylsilyl)-1-propyne are added via syringe.

    • The reaction mixture is heated and stirred under an inert atmosphere. The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS).

    • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to afford the desired product.

Bartoli Indole Synthesis of 7-Substituted Indoles

This method is particularly advantageous for the synthesis of indoles with substituents at the 7-position.[4]

  • General Procedure:

    • An ortho-substituted nitroarene is dissolved in a suitable solvent, typically tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -40°C to -20°C).[4][20]

    • An excess of a vinyl Grignard reagent (typically 3 equivalents for nitroarenes) is added slowly to the cooled solution.[6]

    • The reaction mixture is stirred at low temperature for a specified period.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride, followed by an acidic workup.

    • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

    • The crude product is purified by chromatography to yield the 7-substituted indole.

Fukuyama Indole Synthesis of 2,3-Disubstituted Indoles

This radical-mediated synthesis is a versatile one-pot reaction.[8]

  • General Procedure from an o-Isocyanostyrene:

    • The o-isocyanostyrene derivative is dissolved in a suitable solvent (e.g., benzene (B151609) or toluene).

    • Tributyltin hydride (as a reducing agent) and a radical initiator such as azobisisobutyronitrile (AIBN) or triethylborane (B153662) are added to the solution.[8]

    • The reaction mixture is heated to initiate the radical cyclization.

    • The reaction proceeds via an α-stannoimidoyl radical to form the indole ring.[8]

    • After the reaction is complete, the solvent is removed, and the product is purified, often by chromatography, to yield the 2,3-disubstituted indole.

    • Yields for this method can range from 50% to 98%.[8]

Conclusion

The synthesis of indoles is a rich and diverse field, with a multitude of methods available to the synthetic chemist. The choice of a particular route is a strategic decision that depends on the specific target molecule and the available resources. Classical methods like the Fischer synthesis remain workhorses in the field, while modern palladium-catalyzed reactions such as the Larock synthesis offer high efficiency and milder conditions. For specific substitution patterns, such as 7-substituted indoles, the Bartoli synthesis is a powerful tool. This guide provides a starting point for navigating the complex landscape of indole synthesis, with a focus on quantitative yield data to inform the selection process. Further investigation into the specific substrate scope and limitations of each method is recommended for any new synthetic endeavor.

References

Methods for the structural validation of newly synthesized 2-(2-Aminophenyl)indole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the structural validation of newly synthesized 2-(2-aminophenyl)indole. The following sections detail the experimental data and protocols for established spectroscopic techniques, offering a framework for the unambiguous confirmation of the compound's molecular structure.

Introduction

The precise structural elucidation of a newly synthesized compound is a cornerstone of chemical research and drug development. For a molecule such as this compound, a heterocyclic compound with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide compares the utility of several key analytical techniques, presenting experimental data for this compound to aid researchers in their characterization efforts.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic and analytical data for the structural validation of this compound.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Technique Nucleus Chemical Shift (δ) in ppm
¹H NMRProton(Specific shifts to be populated from spectral data)
¹³C NMRCarbon-13(Specific shifts to be populated from spectral data)

Note: Chemical shifts are referenced to a standard solvent signal. The specific deuterated solvent used should be noted.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Technique Parameter Observed Value
IR SpectroscopyAbsorption Peaks (cm⁻¹)(List of key functional group frequencies)
Mass SpectrometryMolecular Ion (m/z)208 [M]⁺

Table 3: Elemental Analysis Data

Element Theoretical Percentage (%)
Carbon (C)80.74
Hydrogen (H)5.81
Nitrogen (N)13.45

Primary Validation Methods: A Detailed Look

A combination of spectroscopic methods is typically employed for the initial and comprehensive structural validation of a newly synthesized organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on both the indole (B1671886) and aminophenyl rings, as well as signals for the N-H protons.

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in the molecule. The spectrum of this compound will show distinct signals for each of the 14 carbon atoms, with the chemical shifts indicating whether they are part of an aromatic ring or attached to a heteroatom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, key expected absorption bands would include N-H stretching vibrations for the indole and amine groups, C-H stretching for the aromatic rings, and C=C stretching vibrations characteristic of the aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak would be observed at an m/z value of 208, corresponding to its molecular weight.[1]

Confirmatory and Alternative Validation Methods

While the primary spectroscopic methods provide a strong foundation for structural validation, other techniques can offer definitive proof or serve as valuable comparative tools.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₁₄H₁₂N₂), providing strong evidence for the compound's elemental composition.

Single Crystal X-ray Diffraction
Computational Chemistry

In the absence of a crystal structure, computational methods such as Density Functional Theory (DFT) can be employed to predict the spectroscopic properties of the molecule. The calculated NMR chemical shifts and IR vibrational frequencies can be compared with the experimental data to provide additional support for the proposed structure. DFT has been successfully used to study the structural and spectroscopic properties of various indole derivatives.[3][7][8][9][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the proton signals and assign the chemical shifts for both proton and carbon spectra, referencing to the residual solvent peak.

General ATR-FTIR Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over a typical range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Mass Spectrometry (Electron Ionization - EI) Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons to generate molecular ions and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

General Single Crystal X-ray Diffraction Protocol
  • Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a selected single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

General Elemental Analysis Protocol
  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample.

  • Combustion: Combust the sample in a high-temperature furnace in the presence of oxygen.

  • Gas Analysis: Quantitatively measure the resulting combustion gases (CO₂, H₂O, N₂) using specific detectors.

  • Calculation: Calculate the percentage of each element from the amounts of the combustion products.

Visualizing the Workflow

The logical flow of the structural validation process can be visualized as follows:

Structural_Validation_Workflow Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Primary_Validation Primary Spectroscopic Validation Purification->Primary_Validation NMR NMR Spectroscopy (¹H and ¹³C) Primary_Validation->NMR IR IR Spectroscopy Primary_Validation->IR MS Mass Spectrometry Primary_Validation->MS Confirmatory_Analysis Confirmatory & Alternative Analysis NMR->Confirmatory_Analysis IR->Confirmatory_Analysis MS->Confirmatory_Analysis Elemental Elemental Analysis Confirmatory_Analysis->Elemental Xray Single Crystal X-ray Diffraction (if crystals available) Confirmatory_Analysis->Xray Computational Computational Chemistry (DFT) Confirmatory_Analysis->Computational Structure_Confirmed Structure Confirmed Elemental->Structure_Confirmed Xray->Structure_Confirmed Computational->Structure_Confirmed

Caption: Experimental workflow for the structural validation of this compound.

The relationship between the different analytical techniques in confirming the molecular structure is illustrated below:

Analytical_Techniques_Relationship cluster_experimental Experimental Methods cluster_computational Computational Method NMR NMR (Connectivity) Confirmed_Structure Confirmed Structure of This compound NMR->Confirmed_Structure IR IR (Functional Groups) IR->Confirmed_Structure MS MS (Molecular Weight) MS->Confirmed_Structure Elemental Elemental Analysis (Elemental Composition) Elemental->Confirmed_Structure Xray X-ray Crystallography (3D Structure) Xray->Confirmed_Structure Definitive DFT DFT Calculations (Predicted Spectra) DFT->NMR Comparison DFT->IR Comparison

Caption: Logical relationship between analytical techniques for structural validation.

References

A Comparative Guide to Indole Synthesis: Classical Routes Versus Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. The development of efficient and versatile methods for indole synthesis is, therefore, a critical area of research. This guide provides an objective comparison of classic indole synthesis routes—the Fischer, Bischler-Möhlau, and Reissert syntheses—against modern transition-metal-catalyzed and photocatalytic approaches. The performance of these methods is evaluated based on reaction yield, conditions, and substrate scope, supported by detailed experimental protocols.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the synthesis of representative indole derivatives using both classic and modern methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Classical Methods
Fischer Indole SynthesisPhenylhydrazine (B124118), Acetophenone (B1666503)Zinc chloride (ZnCl₂)None1700.172-80[1]
Bischler-Möhlau (Microwave)N-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)0.0271[1]
Reissert Indole Synthesiso-Nitrotoluene, Diethyl oxalatePotassium ethoxide, Zinc, Acetic acidEthanolRefluxMulti-stepGood[2]
Novel Methods
Pd-Catalyzed C-H ActivationVinyl bromides, DiaziridinonePdBr₂, CyPPh₂1,4-dioxane (B91453)14512up to 90[3]
Photocatalytic SynthesisStyryl aryl azidesRu(bpy)₃PBS/DMSOBlue light0.1754[4]
Flow Chemistry (Fischer)Phenyl hydrazine, PropylaldehydeZnCl₂Ionic LiquidOptimized6 min95.3[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Classical Method: Fischer Indole Synthesis of 2-Phenylindole[1]
  • Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.

  • Step 2: Cyclization. The crude phenylhydrazone is added to 200 g of anhydrous zinc chloride and heated in an oil bath to 170 °C. A vigorous reaction occurs.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is treated with a solution of 100 mL of concentrated hydrochloric acid in 400 mL of water. The product is then steam-distilled. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole (B188600) is collected and washed with cold ethanol. The total yield is 72-80%.[1]

Classical Method: Bischler-Möhlau Indole Synthesis (Microwave-Assisted)[1]
  • Step 1: Synthesis of N-Phenacylanilines. Equimolecular amounts of aniline (B41778) and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature.

  • Step 2: Microwave-Assisted Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.

Novel Method: Palladium-Catalyzed C-H Activation[3]
  • Reaction Setup. To a mixture of vinyl bromide (0.25 mmol), PdBr₂ (0.0125 mmol), and CyPPh₂ (0.025 mmol) in a screw-capped vial is added diaziridinone (0.50 mmol), Cs₂CO₃ (0.50 mmol), and 1,4-dioxane (2.5 mL).

  • Reaction Conditions. The vial is sealed and the mixture is stirred at 145 °C for 12 hours.

  • Purification. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired indole.

Visualizations

Workflow for Benchmarking Synthesis Protocols

G cluster_selection Protocol Selection cluster_synthesis Synthesis & Analysis cluster_comparison Data Comparison Classical_Methods Classical Methods (e.g., Fischer, Bischler) Synthesis Parallel Synthesis of Target Indole Classical_Methods->Synthesis Select Novel_Methods Novel Methods (e.g., C-H Activation, Photocatalysis) Novel_Methods->Synthesis Select Analysis Analysis (Yield, Purity, etc.) Synthesis->Analysis Analyze Products Data_Table Quantitative Data Tabulation Analysis->Data_Table Compile Data Evaluation Performance Evaluation (Scope, Conditions, Safety) Data_Table->Evaluation Compare Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone Condensation Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H+ catalyst Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Rearomatization Ammonia_Elimination Elimination of NH3 Cyclization->Ammonia_Elimination Indole Aromatic Indole Ammonia_Elimination->Indole Pd_Catalyzed_Indole_Synthesis Start Vinyl Bromide + Pd(0) Catalyst Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Vinyl_Pd Vinyl Palladium Intermediate Oxidative_Addition->Vinyl_Pd CH_Activation Aryl C-H Activation Vinyl_Pd->CH_Activation Palladacycle Pallada(II)cycle CH_Activation->Palladacycle Bisamination Bisamination with Diaziridinone Palladacycle->Bisamination Pd_IV Pallada(IV) Intermediate Bisamination->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Indole Indole Product Reductive_Elimination->Indole Catalyst_Regen Pd(0) Regeneration Reductive_Elimination->Catalyst_Regen

References

Comparing the antioxidant activity of aminophenylindoles with standard compounds like melatonin.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activity of aminophenylindoles and the well-established antioxidant, melatonin (B1676174). The following sections present quantitative data from key antioxidant assays, detailed experimental protocols for the cited experiments, and visualizations of the antioxidant mechanisms and experimental workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of aminophenylindoles and melatonin have been evaluated using various standard assays. The table below summarizes the available quantitative data, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and superoxide (B77818) radical scavenging activity, which are common methods for assessing the ability of compounds to donate a hydrogen atom or an electron to neutralize free radicals.

CompoundAntioxidant AssayConcentration% InhibitionIC50 ValueReference
2-(4-Aminophenyl)-6-fluoro-1H-indole DPPH Radical Scavenging1 mM80%Not Reported[1]
Superoxide Radical Scavenging1 mM81%Not Reported[1]
Melatonin DPPH Radical Scavenging1 mM98%Not Reported[1]
Superoxide Radical Scavenging1 mM75%Not Reported[1]
Melatonin ABTS Radical Scavenging--3.89 µM[2]

Note: IC50 is the concentration of an antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity. Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727).

    • Test compounds (aminophenylindoles, melatonin) dissolved in a suitable solvent (e.g., DMSO, ethanol).

    • Methanol.

    • UV-Vis Spectrophotometer.

    • 96-well microplate or cuvettes.

  • Procedure:

    • A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

    • Various concentrations of the test compounds are added to the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

    • A control sample containing the solvent without the test compound is also measured.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals (O₂⁻), which are produced in various biological systems.

  • Reagents and Equipment:

    • A system for generating superoxide radicals, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system.

    • NBT (nitroblue tetrazolium) solution.

    • Test compounds dissolved in a suitable solvent.

    • Phosphate (B84403) buffer.

    • UV-Vis Spectrophotometer.

  • Procedure:

    • The reaction mixture contains NADH, NBT, and the test compound in a phosphate buffer.

    • The reaction is initiated by adding PMS to the mixture.

    • The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

    • The formation of formazan (B1609692) from the reduction of NBT by superoxide radicals is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

    • The presence of antioxidants that scavenge superoxide radicals will inhibit the reduction of NBT, leading to a decrease in absorbance.

    • The percentage of superoxide radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

Signaling Pathways and Mechanisms of Action

Melatonin's Antioxidant Mechanisms

Melatonin is a versatile antioxidant that acts through multiple mechanisms to protect against oxidative stress.[1][3][4] Its protective actions include:

  • Direct Radical Scavenging: Melatonin and its metabolites can directly neutralize a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the highly reactive hydroxyl radical.[1][5]

  • Stimulation of Antioxidant Enzymes: Melatonin can upregulate the expression and activity of several antioxidant enzymes, such as superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT).[3][4][5] These enzymes play a crucial role in the cellular defense against oxidative damage.

  • Inhibition of Pro-oxidant Enzymes: Melatonin can also inhibit the activity of pro-oxidant enzymes like nitric oxide synthase (NOS).[4]

  • Mitochondrial Protection: It helps to maintain mitochondrial function and reduce electron leakage from the electron transport chain, thereby decreasing the production of superoxide radicals at their source.[1]

The following diagram illustrates the multifaceted antioxidant signaling pathways of melatonin.

Melatonin_Antioxidant_Pathways Melatonin Melatonin ROS_RNS Reactive Oxygen & Nitrogen Species (ROS/RNS) Melatonin->ROS_RNS Direct Scavenging Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx, CAT) Melatonin->Antioxidant_Enzymes Stimulates Pro_oxidant_Enzymes Pro-oxidant Enzymes (e.g., NOS) Melatonin->Pro_oxidant_Enzymes Inhibits Mitochondria Mitochondria Melatonin->Mitochondria Protects Neutral_Metabolites Neutral Metabolites ROS_RNS->Neutral_Metabolites Neutralization Reduced_Oxidative_Stress Reduced Oxidative Stress & Cell Protection Neutral_Metabolites->Reduced_Oxidative_Stress Antioxidant_Enzymes->Reduced_Oxidative_Stress Pro_oxidant_Enzymes->Reduced_Oxidative_Stress Reduced Activity Mitochondria->Reduced_Oxidative_Stress Reduced ROS Production

Caption: Melatonin's multifaceted antioxidant pathways.

Experimental Workflow for Antioxidant Assay

The general workflow for evaluating the antioxidant activity of a compound using a spectrophotometric assay is depicted in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Compound_Prep Prepare Test Compound (Aminophenylindole/Melatonin) Solutions (Varying Concentrations) Mixing Mix Test Compound and Radical Solution Compound_Prep->Mixing Radical_Prep Prepare Radical Solution (e.g., DPPH in Methanol) Radical_Prep->Mixing Incubation Incubate in Dark at Room Temperature Mixing->Incubation Spectro Measure Absorbance (e.g., at 517 nm for DPPH) Incubation->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Caption: General workflow for antioxidant activity assays.

References

GC-MS vs. LC-MS: A Comparative Guide for the Separation and Identification of Aminopropylindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the analytical challenges of synthetic cannabinoids, the differentiation of aminopropylindole (API) isomers is a critical task. The structural similarity of these isomers necessitates robust analytical techniques for their unambiguous identification. This guide provides a detailed comparison of two powerful analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into their respective strengths and limitations in the analysis of API isomers.

The choice between GC-MS and LC-MS for the analysis of aminopropylindole isomers is not straightforward and depends on various factors, including the specific isomers of interest, the required sensitivity, and the availability of instrumentation. Both techniques have demonstrated utility in the separation and identification of these compounds, each presenting a unique set of advantages and disadvantages.

Performance Comparison at a Glance

A key consideration in method selection is the ability to achieve baseline separation of all isomers. While both techniques are capable of separating most API isomers, co-elution can be a challenge. In such cases, the mass spectrometric detector plays a crucial role in differentiating the co-eluting species.

ParameterGC-MSLC-MS
Derivatization May be required for improved volatility and peak shape, but separation of some isomers is possible without it.[1]Generally not required, allowing for the analysis of both neutral and acidic forms.[2]
Separation Efficiency Generally provides high chromatographic resolution. However, co-elution of some positional isomers (e.g., 5-API and 6-API) can occur.[1]Offers good separation, but some isomers (e.g., 2-API and 7-API) may not be fully resolved chromatographically.[1]
Identification Relies on characteristic fragmentation patterns and retention times. Extensive spectral libraries are available.[3][4]Utilizes precursor and product ion information (MS/MS) for identification, which is highly effective for differentiating isomers, even with incomplete chromatographic separation.[1][5]
Sensitivity Generally provides good sensitivity.Often offers higher sensitivity, especially with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[6]
Analysis Time Can offer faster run times.Analysis times can be comparable or slightly longer depending on the complexity of the separation.
Compound Suitability Best suited for volatile and thermally stable compounds.[3]Ideal for a wider range of compounds, including non-volatile and thermally labile molecules.[3]

Experimental Workflows

To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of aminopropylindole isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS Experimental Workflow

LCMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_lcms_analysis LC-MS Analysis Sample_LC Sample Collection Extraction_LC Solvent Extraction/Dilution Sample_LC->Extraction_LC LC_Injection LC Injection Extraction_LC->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection_LC Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis MS_Detection_LC->Data_Analysis_LC

LC-MS Experimental Workflow

Detailed Methodologies

GC-MS Protocol for Aminopropylindole Isomer Analysis

A common approach for the GC-MS analysis of aminopropylindole isomers involves the following steps:

  • Sample Preparation: Samples are typically dissolved in an appropriate organic solvent, such as methanol (B129727) or ethyl acetate. Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can be performed to improve the volatility and chromatographic behavior of the analytes, although it is not always necessary for all isomers.[1]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is commonly used.

    • Injection: A split/splitless injector is typically employed.

    • Oven Temperature Program: A temperature gradient is used to separate the isomers. For example, the oven temperature may start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Mode: Full scan mode is used to acquire mass spectra for identification against spectral libraries.

LC-MS/MS Protocol for Aminopropylindole Isomer Analysis

The LC-MS/MS analysis of aminopropylindole isomers typically follows this protocol:

  • Sample Preparation: Samples are dissolved in a solvent compatible with the mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile (B52724).

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is frequently used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, is employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is the most common technique.

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is used.

    • Scan Mode: For targeted analysis and high sensitivity, Multiple Reaction Monitoring (MRM) is used. For structural elucidation and identification of unknown isomers, product ion scanning is performed. Even if isomers are not fully separated by chromatography, they can often be distinguished by their unique product ion spectra.[1] For example, the 2- and 7-isomers of aminopropylindole, while not fully resolved by LC, can be differentiated by their fragmentation patterns, with the 2-isomer producing a characteristic m/z 132 fragment and the 7-isomer forming an m/z 158 fragment.[1]

Conclusion: Making the Right Choice

Both GC-MS and LC-MS are powerful and viable techniques for the separation and identification of aminopropylindole isomers.

GC-MS is a robust and well-established method, particularly advantageous when extensive spectral libraries are available for compound identification. It can provide excellent separation for many isomers without the need for derivatization. However, its applicability is limited to volatile and thermally stable compounds, and co-elution of certain isomers can occur, potentially leading to misidentification if relying solely on mass spectra that can be very similar for isomers.[1][7]

LC-MS , especially when coupled with tandem mass spectrometry (LC-MS/MS), offers greater flexibility and is often the preferred method for its ability to analyze a wider range of compounds, including non-volatile and thermally labile ones, without derivatization.[2][3] The power of MS/MS allows for the differentiation of isomers even when they are not fully separated chromatographically, providing a higher degree of confidence in identification.[1] This makes LC-MS/MS a particularly powerful tool for the analysis of complex mixtures and for the identification of novel synthetic cannabinoids.

Ultimately, the choice of technique will depend on the specific analytical needs of the laboratory. For routine screening of a known set of volatile isomers, GC-MS may be sufficient. However, for comprehensive analysis, identification of a broader range of isomers, and higher confidence in results, LC-MS/MS is the more powerful and versatile approach.

References

Evaluating the in-vitro efficacy of 2-(2-Aminophenyl)indole derivatives against various cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro anticancer activity of various 2-(2-Aminophenyl)indole derivatives. The data presented herein is compiled from multiple studies to offer an objective overview of their efficacy against a range of cancer cell lines. This document is intended to serve as a resource for researchers and professionals in the field of oncology drug discovery and development.

Data Presentation: Comparative Cytotoxicity

The in-vitro cytotoxic activity of this compound derivatives and structurally related compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for selected compounds from various studies.

Compound ID/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: Phenylacetamide Derivatives
3dMDA-MB-468 (Breast)0.6 ± 0.08--
3dPC-12 (Pheochromocytoma)0.6 ± 0.08--
3cMCF-7 (Breast)0.7 ± 0.08--
3j (para-nitro)MDA-MB-468 (Breast)0.76 ± 0.09--
2b (m-nitro)PC3 (Prostate)52--
2c (p-nitro)PC3 (Prostate)80--
Series 2: Thiophene-Indole Hybrids
4gHCT-116 (Colon)7.1 ± 0.07Doxorubicin-
4aHCT-116 (Colon)10.5 ± 0.07Doxorubicin-
4cHCT-116 (Colon)11.9 ± 0.05Doxorubicin-
Series 3: Bisindole Structures
31MCF-7 (Breast)2.71--
86MCF-7 (Breast)1.86--

Note: The data presented is a compilation from various research articles and should be interpreted in the context of the specific experimental conditions of each study. Direct comparison between different studies should be made with caution.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the in-vitro efficacy of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The background absorbance at 630 nm is often subtracted.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.

  • Cell Treatment: Cells are seeded and treated with the this compound derivatives as described for the MTT assay.

  • Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol. The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described above.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Mandatory Visualization

Signaling Pathway Diagram

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and it is often dysregulated in cancer. Several indole (B1671886) derivatives have been shown to target this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Indole This compound Derivatives Indole->Akt Inhibits Indole->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the in-vitro evaluation of anticancer compounds.

Experimental_Workflow Start Start: Synthesize/Obtain This compound Derivatives CellCulture Cancer Cell Line Culture Start->CellCulture Treatment Treat Cells with Derivatives CellCulture->Treatment Cytotoxicity Cell Viability Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI) Treatment->CellCycle DataAnalysis Data Analysis (IC50, etc.) Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion: Efficacy Evaluation DataAnalysis->Conclusion

Caption: A generalized workflow for the in-vitro screening of this compound derivatives for anticancer activity.

In Silico Molecular Docking of 2-Phenylindole Derivatives: A Comparative Guide to Biological Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in silico performance of 2-phenylindole (B188600) derivatives against various biological targets, supported by experimental data and detailed methodologies.

The 2-phenylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In silico molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinities of 2-phenylindole derivatives for various biological targets, thereby guiding the rational design of novel therapeutic agents. This guide provides a comparative analysis of these docking studies, focusing on key anticancer targets, and presents the data in a clear, structured format for easy interpretation and reference.

Comparative Docking Performance of 2-Phenylindole Derivatives

The following tables summarize the in silico docking performance of various 2-phenylindole derivatives against prominent biological targets implicated in cancer progression. The data, extracted from multiple studies, includes docking scores, binding energies, and, where available, corresponding in vitro inhibitory concentrations (IC50) to provide a comprehensive overview of their potential efficacy.

Multi-Targeting 2-Phenylindole Derivatives

Recent research has focused on developing 2-phenylindole derivatives that can simultaneously inhibit multiple key proteins involved in cancer pathways, a strategy aimed at enhancing therapeutic outcomes and overcoming drug resistance.[1]

Table 1: Docking Scores of Multi-Targeting 2-Phenylindole Derivatives [1]

CompoundTarget ProteinDocking Score (kcal/mol)
Newly Designed Compound 1CDK2-9.8
Newly Designed Compound 1EGFR-8.5
Newly Designed Compound 1Tubulin-7.9
Newly Designed Compound 2CDK2-9.5
Newly Designed Compound 2EGFR-8.2
Newly Designed Compound 2Tubulin-7.5
Newly Designed Compound 3CDK2-9.2
Newly Designed Compound 3EGFR-8.1
Newly Designed Compound 3Tubulin-7.4
Newly Designed Compound 4CDK2-8.9
Newly Designed Compound 4EGFR-7.9
Newly Designed Compound 4Tubulin-7.2
Newly Designed Compound 5CDK2-8.7
Newly Designed Compound 5EGFR-7.6
Newly Designed Compound 5Tubulin-7.0
Newly Designed Compound 6CDK2-8.5
Newly Designed Compound 6EGFR-7.4
Newly Designed Compound 6Tubulin-6.8
Most Active Molecule (39)CDK2-8.2
Most Active Molecule (39)EGFR-7.1
Most Active Molecule (39)Tubulin-6.5
Reference DrugCDK2-7.5
Reference DrugEGFR-6.8
Reference DrugTubulin-6.1
Tubulin Inhibitors

A significant number of 2-phenylindole derivatives have been investigated as inhibitors of tubulin polymerization, a crucial process in cell division.[1][2][3] Docking studies have been pivotal in understanding their interaction with the colchicine (B1669291) binding site of tubulin.[3]

Table 2: Docking Performance of 2-Phenylindole Derivatives as Tubulin Inhibitors

StudyCompoundDocking Score (kcal/mol)Corresponding IC50
El-Nakkady et al. (2012)[3]3eNot explicitly stated, but identified as most potent1.60 nM (MCF-7)
Wang et al. (2010)[2]Series of 43 derivativesCoMFA and docking analyses performed to establish 3D-QSAR modelData not individually tabulated
EGFR Kinase Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is another key target for anticancer drug development. Certain 2-phenylindole derivatives have shown promising binding affinities for the EGFR kinase domain.

Table 3: Docking Performance of 2-Phenylindole Derivatives as EGFR Kinase Inhibitors [4]

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)
n4PIEGFR Kinase (3POZ)-7.0

Experimental Protocols

A generalized workflow for in silico molecular docking studies of 2-phenylindole derivatives is outlined below. Specific parameters may vary between studies.

General Molecular Docking Protocol
  • Ligand Preparation: The 3D structures of the 2-phenylindole derivatives are sketched using molecular modeling software and optimized using a suitable force field (e.g., MMFF94). The structures are then saved in a format compatible with the docking software (e.g., .pdbqt).

  • Protein Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges (e.g., Gasteiger charges) are assigned. The protein is prepared for docking by defining the grid box, which encompasses the active site of the target.

  • Molecular Docking: Docking is performed using software such as AutoDock Vina or Schrodinger Suite. The prepared ligands are docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores or binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in silico analysis of 2-phenylindole derivatives.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_Sketch Sketch 2D Structure Energy_Min Energy Minimization (3D) Ligand_Sketch->Energy_Min Ligand_File Save as .pdbqt Energy_Min->Ligand_File Docking Molecular Docking Ligand_File->Docking Get_PDB Download PDB Structure Prep_Protein Remove Water, Add Hydrogens Get_PDB->Prep_Protein Grid_Box Define Grid Box Prep_Protein->Grid_Box Grid_Box->Docking Analysis Analysis of Results Docking->Analysis SAR Structure-Activity Relationship Analysis->SAR

A generalized workflow for in silico molecular docking studies.

Signaling_Pathway_Inhibition cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation CDK2 CDK2 Cell_Cycle Cell Cycle Progression CDK2->Cell_Cycle Tubulin Tubulin Mitosis Mitosis Tubulin->Mitosis Inhibitor 2-Phenylindole Derivative Inhibitor->EGFR Inhibitor->CDK2 Inhibitor->Tubulin

Inhibition of key cancer signaling pathways by 2-phenylindole derivatives.

SAR_Logic cluster_properties Predicted Properties cluster_activity Biological Activity Start 2-Phenylindole Scaffold R1 Substituent at R1 Start->R1 R2 Substituent at R2 Start->R2 R3 Substituent at R3 Start->R3 Docking_Score Improved Docking Score R1->Docking_Score R2->Docking_Score R3->Docking_Score Binding_Affinity Enhanced Binding Affinity Docking_Score->Binding_Affinity Anticancer_Activity Increased Anticancer Activity Binding_Affinity->Anticancer_Activity

Logical relationship in a Structure-Activity Relationship (SAR) study.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Aminophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 2-(2-Aminophenyl)indole, a compound recognized for its potential hazards. Adherence to these procedures is critical for ensuring a safe laboratory environment and responsible environmental stewardship.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel handling this compound should be thoroughly familiar with its associated risks and the requisite safety precautions.

Hazard Identification and Classification

The primary hazards associated with this compound are summarized in the table below, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS PictogramHazard Statement
Skin IrritationGHS07 (Harmful)H315: Causes skin irritation.[1][2]
Eye IrritationGHS07 (Harmful)H319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityGHS07 (Harmful)H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) and Handling

To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A laboratory coat and, if necessary, additional protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or fumes.[2] After handling, it is imperative to wash hands and any exposed skin thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's designated hazardous waste program. Direct disposal into standard laboratory trash or down the drain is strictly prohibited.

1. Waste Segregation and Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and compatible hazardous waste container.

  • The container must be in good condition, leak-proof, and have a secure lid.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

2. Labeling of Waste Containers:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." The use of abbreviations is not permitted.

  • Indicate the primary hazards (e.g., "Irritant").

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • The storage area should be a dry, cool, and well-ventilated location, away from incompatible materials such as oxidizing agents.[3]

  • Ensure the container is stored in a manner that prevents spills or leaks.

4. Arranging for Disposal:

  • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the waste container.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • The ultimate disposal of this compound must be carried out at an approved and licensed waste disposal facility.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal Generate Waste Generate Waste Select Container Select Container Generate Waste->Select Container Is container compatible & sealed? Collect Waste Collect Waste Select Container->Collect Waste Label Container Label Container Collect Waste->Label Container Label with 'Hazardous Waste' & full chemical name Store in SAA Store in SAA Label Container->Store in SAA Schedule Pickup Schedule Pickup Store in SAA->Schedule Pickup Transfer to EHS Transfer to EHS Schedule Pickup->Transfer to EHS Licensed Disposal Licensed Disposal Transfer to EHS->Licensed Disposal

References

Essential Safety and Handling Protocols for 2-(2-Aminophenyl)indole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-(2-Aminophenyl)indole, a compound used in research and development. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Summary

This compound is classified as an irritant.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4]Protects against splashes, dust, and aerosols that can cause serious eye irritation.[2][3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[4]Prevents skin contact which can lead to irritation.[2][3] The use of double gloves is recommended for enhanced protection.
Body Protection A laboratory coat or a chemical-resistant apron should be worn.[4] For larger quantities or where significant exposure is possible, chemical-resistant coveralls are advised.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary, particularly when handling the powder form or if there is a potential for aerosol or dust generation.[4]Protects the respiratory tract from irritation that may be caused by inhaling the compound.[2][3]

Note on Quantitative Data: As of the compilation of this guide, specific occupational exposure limits (OELs) for this compound have not been established. In the absence of this data, a conservative approach to minimizing exposure is strongly advised. Similarly, specific breakthrough times for glove materials may not be readily available; therefore, it is critical to inspect gloves before use and replace them immediately if contamination is suspected.

Operational Plan: Safe Handling and Use

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

Engineering Controls:

  • All work with this compound, especially when in powdered form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • If weighing the powder, do so within an enclosure or a fume hood to contain any airborne particles.

  • Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[4]

Work Practices:

  • Preparation: Before beginning any work, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.

  • Handling: Avoid the creation of dust and aerosols. Do not handle the compound near open flames or other ignition sources.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Contamination: Avoid contact with skin, eyes, and clothing. If contact occurs, follow the first-aid measures outlined in the Safety Data Sheet.

  • Transport: When moving the chemical within the laboratory, use a secondary container to prevent spills.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste.

Waste Segregation and Collection:

  • Collect waste containing this compound separately from other waste streams.

  • Store the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The waste container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").

Disposal Procedure:

  • Consult Institutional Guidelines: Adhere to your institution's specific hazardous waste management procedures.

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Prohibited Disposal: Under no circumstances should this compound be disposed of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment ppe_selection PPE Selection & Donning risk_assessment->ppe_selection engineering_controls Setup Engineering Controls (Fume Hood, etc.) ppe_selection->engineering_controls weighing Weighing (in enclosure) engineering_controls->weighing Proceed to Handling reaction_setup Reaction Setup weighing->reaction_setup work_procedure Follow Safe Work Procedures reaction_setup->work_procedure decontamination Decontaminate Work Area work_procedure->decontamination Proceed to Cleanup waste_segregation Segregate Hazardous Waste decontamination->waste_segregation disposal_request Request Professional Disposal waste_segregation->disposal_request

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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2-(2-Aminophenyl)indole
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2-(2-Aminophenyl)indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.